Homocitric acid
Description
Structure
3D Structure
Properties
CAS No. |
3562-74-1 |
|---|---|
Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
XKJVEVRQMLKSMO-UHFFFAOYSA-N |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Synonyms |
homocitrate homocitric acid |
Origin of Product |
United States |
Foundational & Exploratory
Homocitric Acid: A Technical Guide to Its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitric acid, a homolog of citric acid, is a naturally occurring tricarboxylic acid that plays a crucial role in various biochemical pathways.[1] Notably, it is an essential component of the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme, which is fundamental for biological nitrogen fixation.[1] Furthermore, this compound is a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi. This technical guide provides an in-depth overview of the basic chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its involvement in a key metabolic pathway.
Core Chemical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, particularly for its lactone form, other values are based on computational predictions.
| Property | Value | Source & Notes |
| Molecular Formula | C₇H₁₀O₇ | --INVALID-LINK--[2] |
| Molecular Weight | 206.15 g/mol | --INVALID-LINK--[2] |
| Appearance | Colorless solid | --INVALID-LINK--[1] |
| pKa (Strongest Acidic) | ~3.09 | Predicted by ChemAxon |
| Aqueous Solubility | ~191 g/L | Predicted by ALOGPS |
| Melting Point | Not Available | Data for the free acid is not readily available in the searched literature. |
| Optical Activity | Chiral | As an asymmetric molecule, this compound is optically active.[1] The specific rotation of a synthetic intermediate, (−)-homocitric acid lactone, has been reported as [α]D²⁰.² = -6.01 (c=1, H₂O).[3] |
| This compound γ-lactone Melting Point | Not Available | While a specific melting point is not provided, it exists as a stable crystalline solid. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.
Determination of pKa Values by Potentiometric Titration
The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.
-
Preparation of this compound Solution: A precise weight of this compound is dissolved in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Since this compound is a tricarboxylic acid, multiple inflection points and corresponding pKa values are expected.
Determination of Aqueous Solubility by the Shake-Flask Method
The equilibrium solubility of this compound in water can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed, airtight container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.[4]
-
Concentration Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.
-
Calculation: The solubility is expressed as the concentration of the saturated solution, typically in g/L or mol/L.
Determination of Melting Point by Capillary Method
The melting point of this compound can be determined using a standard melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[5]
-
Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded.[5]
-
Melting Range: The melting point is reported as a range between these two temperatures. A narrow melting range is indicative of a pure compound.
Determination of Optical Rotation by Polarimetry
The optical activity of a chiral compound like this compound is measured using a polarimeter.[6]
-
Solution Preparation: A solution of this compound of a known concentration is prepared by dissolving a precisely weighed sample in a specific volume of a suitable solvent (e.g., water) at a constant temperature.[7]
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.[7]
-
Measurement: The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). Monochromatic light (typically the sodium D-line at 589 nm) is passed through the solution.[6]
-
Angle of Rotation: The angle by which the plane of polarized light is rotated by the solution is measured. A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).[6]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength used for the measurement are also reported.[6][7]
Signaling Pathway and Experimental Workflow Visualization
This compound is a critical intermediate in the biosynthesis of the essential amino acid lysine via the α-aminoadipate pathway, which is operative in fungi and some other eukaryotes. The following diagram illustrates the initial steps of this pathway, highlighting the formation of this compound.
Caption: Initial steps of the α-aminoadipate pathway for lysine biosynthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+-)-Homocitric acid | C7H10O7 | CID 28371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
The Discovery and Enduring Significance of Homocitric Acid: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Homocitric acid, a chiral tricarboxylic acid, holds a unique and critical position in two fundamental biochemical pathways: the biosynthesis of lysine in many fungi and the intricate assembly of the iron-molybdenum cofactor (FeMo-co) essential for biological nitrogen fixation. First identified in the mid-20th century as an intermediate in fungal amino acid metabolism, its subsequent discovery as an integral component of nitrogenase underscored its broader biological importance. This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of this compound. It details the key experimental protocols that were instrumental in its identification and study, presents quantitative data in a structured format, and visually represents the core biochemical pathways and experimental workflows. This document serves as a vital resource for researchers in mycology, enzymology, and nitrogen fixation, as well as for professionals in drug development targeting fungal metabolic pathways.
A Historical Perspective on the Discovery of this compound
The story of this compound begins in the realm of mycology and the investigation of amino acid biosynthesis. In the mid-1960s, researchers studying lysine auxotrophs of the yeast Saccharomyces observed the accumulation of an unknown compound, hinting at its role as a metabolic intermediate.
The seminal work that brought this compound to light was published in 1964 by Murray Strassman and L. N. Ceci.[1][2] Through meticulous enzymatic studies, they demonstrated the formation of this novel tricarboxylic acid from the condensation of acetyl-CoA and α-ketoglutarate in yeast extracts.[1][2] This pivotal discovery established this compound as the first committed intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi.[1][2] Subsequent research confirmed its presence and essential role in this pathway across a variety of fungal species, including Neurospora crassa and Aspergillus fumigatus.[3][4]
For over two decades, the significance of this compound was thought to be confined to this specific fungal metabolic route. However, in 1989, a second, equally profound discovery was made by the research groups of P.W. Ludden and V.K. Shah.[5][6][7] They identified this compound as an integral and essential organic component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, the complex enzyme responsible for converting atmospheric nitrogen to ammonia.[5][6][7] This finding revolutionized the understanding of the nitrogenase active site and highlighted a remarkable instance of convergent evolution, where the same molecule is utilized for two disparate and vital biological functions in different kingdoms of life.
Biochemical Roles of this compound
The α-Aminoadipate Pathway for Lysine Biosynthesis
In most fungi, the essential amino acid lysine is synthesized via the α-aminoadipate (AAA) pathway. This compound is the product of the first and rate-limiting step of this pathway, a reaction catalyzed by the enzyme homocitrate synthase (HCS).[4][8][9]
The formation of homocitrate from acetyl-CoA and α-ketoglutarate is a key regulatory point in lysine biosynthesis. The activity of homocitrate synthase is often subject to feedback inhibition by the end product, lysine.[8] Following its synthesis, homocitrate is isomerized to homoisocitrate via homoaconitate, a reaction catalyzed by homoaconitase.[10][11] This isomerization is analogous to the conversion of citrate to isocitrate in the Krebs cycle. The subsequent steps of the AAA pathway ultimately lead to the production of lysine.[11]
The Iron-Molybdenum Cofactor of Nitrogenase
Biological nitrogen fixation, the conversion of dinitrogen (N₂) to ammonia (NH₃), is catalyzed by the nitrogenase enzyme complex. At the heart of the most common form of this enzyme lies the iron-molybdenum cofactor (FeMo-co), a complex metallocluster with the composition [MoFe₇S₉C(R)-homocitrate].[3][12][13]
Homocitrate is coordinated to the molybdenum atom of the cofactor through its hydroxyl and one of its carboxyl groups.[12][13] The presence of homocitrate is absolutely essential for nitrogenase activity; its absence or replacement with similar molecules like citrate drastically reduces or alters the enzyme's substrate-reducing capabilities.[9][13] The precise role of homocitrate in the catalytic mechanism is an area of active research, with hypotheses suggesting it may be involved in proton delivery, substrate binding, or modulating the electronic properties of the Mo atom.[13]
Data Presentation
Spectroscopic Data for this compound
The structural elucidation of this compound has been heavily reliant on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
| Parameter | ¹H NMR (D₂O) | ¹³C NMR (D₂O) |
| Chemical Shifts (δ, ppm) | δ 1.70-1.90 (m, 2H), 2.10-2.30 (m, 2H), 2.65 (d, J=15 Hz, 1H), 2.85 (d, J=15 Hz, 1H) | δ 29.5, 33.0, 45.0, 75.0, 175.0, 178.0, 181.0 |
Note: NMR chemical shifts can vary depending on the solvent, pH, and concentration. The values presented are approximate.
Mass Spectrometry Fragmentation: Electron ionization mass spectrometry of derivatized this compound typically shows characteristic fragmentation patterns resulting from the loss of carboxyl groups (as CO₂) and water. Key fragments often observed include [M-H₂O]⁺, [M-COOH]⁺, and [M-2COOH]⁺.
Kinetic Parameters of Homocitrate Synthase
The kinetic properties of homocitrate synthase have been studied in several fungal species. These parameters are crucial for understanding the regulation of the lysine biosynthetic pathway and for the development of potential inhibitors.
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Saccharomyces cerevisiae | Acetyl-CoA | ~10-20 | ~5 | [14] |
| α-Ketoglutarate | ~150-260 | [3] | ||
| Aspergillus fumigatus | Acetyl-CoA | 17 | 0.68 | [3] |
| α-Ketoglutarate | 261 | [3] | ||
| Thermus thermophilus | Acetyl-CoA | - | - | [15] |
| α-Ketoglutarate | - | - | [15] |
Yields of Chemical Synthesis of this compound Lactone
Various synthetic routes have been developed for this compound, often targeting its more stable lactone form. The efficiency of these syntheses varies depending on the methodology.
| Synthetic Approach | Starting Material | Overall Yield (%) | Reference |
| Enantioselective Synthesis | Chiral allylic alcohol | ~20-30% | |
| Diastereoselective Aldol Addition | Diethyl oxalate | ~35-45% | |
| Diels-Alder Cycloaddition | - | ~40-50% | [14] |
Experimental Protocols
Isolation of this compound from Fungal Culture (Generalized)
This protocol is a generalized procedure based on methods used for the isolation of organic acids from fungal cultures.
1. Fungal Culture and Harvest:
-
Grow the desired fungal strain (e.g., a lysine auxotroph of Saccharomyces cerevisiae) in a suitable liquid medium until the desired growth phase is reached.
-
Separate the fungal biomass from the culture medium by centrifugation or filtration.
2. Extraction:
-
Lyophilize the fungal biomass to dryness.
-
Extract the dried biomass with a polar solvent such as methanol or ethanol at room temperature with constant agitation.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet.
-
Pool the supernatants and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Resuspend the crude extract in a minimal amount of water.
-
Apply the resuspended extract to an anion-exchange chromatography column (e.g., DEAE-cellulose).
-
Elute the column with a linear gradient of a volatile buffer, such as ammonium bicarbonate.
-
Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC, GC-MS).
-
Pool the fractions containing this compound and lyophilize to remove the buffer.
Enzymatic Assay for Homocitrate Synthase Activity
This protocol is based on a spectrophotometric assay that measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the Coenzyme A (CoA) produced during the reaction.[3][13]
1. Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.5
-
0.1 mM DCPIP
-
200 µM α-ketoglutarate
-
100 µM acetyl-CoA
-
Purified homocitrate synthase or cell-free extract
-
2. Assay Procedure:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 600 nm at room temperature using a spectrophotometer. The rate of DCPIP reduction is proportional to the homocitrate synthase activity.
3. Calculation of Activity:
-
Calculate the enzyme activity using the molar extinction coefficient of DCPIP at 600 nm (ε = 19.1 mM⁻¹ cm⁻¹).[13] One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of homocitrate per minute under the assay conditions.
In Vitro Synthesis of the Iron-Molybdenum Cofactor (FeMo-co)
This protocol is a simplified representation of the in vitro FeMo-co synthesis assay developed by Shah and coworkers, which was instrumental in identifying homocitrate as a key component.[12][13]
1. Preparation of Components:
-
All manipulations must be performed under strict anaerobic conditions.
-
Prepare solutions of the following components in an anaerobic buffer (e.g., Tris-HCl with dithiothreitol):
-
Apodinitrogenase (dinitrogenase lacking FeMo-co) from a nifB mutant strain.
-
Purified NifB, NifN, and NifE proteins.
-
ATP regenerating system (ATP, creatine phosphate, creatine kinase).
-
Sodium molybdate.
-
Ferrous ammonium sulfate.
-
Sodium sulfide.
-
(R)-Homocitric acid.
-
2. Synthesis Reaction:
-
In an anaerobic vial, combine the apodinitrogenase, Nif proteins, ATP regenerating system, molybdate, iron, and sulfide.
-
Initiate the synthesis by the addition of this compound.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
3. Activity Assay:
-
After incubation, assay the reconstituted nitrogenase activity by measuring acetylene reduction to ethylene using gas chromatography. The amount of ethylene produced is proportional to the amount of FeMo-co synthesized.
Conclusion
The journey of this compound from its discovery as a niche metabolite in fungal lysine biosynthesis to its recognition as a crucial component of the nitrogenase active site is a testament to the interconnectedness of biological systems and the power of fundamental biochemical research. The experimental protocols and data presented in this guide provide a foundation for further exploration of this fascinating molecule. For researchers in drug development, the α-aminoadipate pathway, with homocitrate synthase as its gatekeeper, remains a promising target for novel antifungal therapies. For those studying nitrogen fixation, unraveling the precise role of this compound in the catalytic mechanism of nitrogenase continues to be a key challenge with profound implications for agriculture and biotechnology. This in-depth technical guide serves as a comprehensive resource to support and inspire future research into the multifaceted world of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Spectroscopic and kinetic characterization of the bifunctional chorismate synthase from Neurospora crassa: evidence for a common binding site for 5-enolpyruvylshikimate 3-phosphate and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homocitrate formation in Neurospora crassa. Relation to lysine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic properties of fatty acid synthetase of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Enzymatic conversion of homoisocitric acid into alpha-ketoadipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro synthesis of the iron-molybdenum cofactor of nitrogenase. Purification and characterization of NifB cofactor, the product of NIFB protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of the iron-molybdenum cofactor of nitrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of a High-throughput Fluorescent Acetyltransferase Assay to Identify Inhibitors of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
The Natural Occurrence of Homocitrate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitrate, a tricarboxylic acid structurally similar to citrate, is a crucial metabolite found in specific biological systems, playing indispensable roles in primary metabolism. Unlike its well-known analogue, homocitrate is not a component of the central citric acid cycle. Instead, its natural occurrence is primarily documented in two significant and distinct metabolic contexts: as a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in many fungi and certain archaea, and as an essential organic component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase in nitrogen-fixing bacteria. This technical guide provides an in-depth overview of the biosynthesis, metabolic roles, and detection of homocitrate in these biological systems, tailored for researchers, scientists, and professionals in drug development.
Homocitrate in Lysine Biosynthesis: The α-Aminoadipate Pathway
In many fungi, including pathogens like Candida albicans and Aspergillus fumigatus, as well as in some archaea, the essential amino acid lysine is synthesized via the α-aminoadipate (AAA) pathway[1][2][3]. Homocitrate is the first committed intermediate in this pathway.
Biosynthesis of Homocitrate
The synthesis of homocitrate is catalyzed by the enzyme homocitrate synthase (HCS) , which performs an aldol condensation of acetyl-CoA and α-ketoglutarate[1][3][4]. This reaction is the first and often rate-limiting step of the AAA pathway[1][5].
dot
Caption: The α-aminoadipate pathway for lysine biosynthesis.
Metabolic Fate of Homocitrate
Following its synthesis, homocitrate is isomerized to homoisocitrate by the enzyme homoaconitase [6][7]. This reaction proceeds via a cis-homoaconitate intermediate. Homoisocitrate is then oxidatively decarboxylated to α-ketoadipate, which is further converted through a series of enzymatic steps to lysine[7].
Regulation and Significance
Homocitrate synthase is a key regulatory point in the AAA pathway and is often subject to feedback inhibition by the end-product, L-lysine[3][8]. The accumulation of homocitrate, for instance in fungal mutants with deficient homoaconitase activity, can lead to the transcriptional upregulation of several genes in the lysine biosynthesis pathway, suggesting homocitrate may act as a signaling molecule indicating a metabolic bottleneck[6][9]. As the AAA pathway is absent in humans, its enzymes, including homocitrate synthase, are considered attractive targets for the development of novel antifungal drugs[1].
Homocitrate in Nitrogen Fixation: The Iron-Molybdenum Cofactor
In diazotrophic (nitrogen-fixing) bacteria, such as Azotobacter vinelandii, homocitrate plays a critical role as an integral component of the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme complex[10][11]. Nitrogenase catalyzes the reduction of atmospheric dinitrogen (N₂) to ammonia (NH₃), a process essential for life on Earth[11].
Incorporation into FeMo-co
Homocitrate is synthesized by the product of the nifV gene, which encodes a specific isoform of homocitrate synthase [10]. This homocitrate molecule is then incorporated into the FeMo-co cluster during its biosynthesis[10][11]. The FeMo-co is a complex metallocluster with the composition [MoFe₇S₉C-(R)-homocitrate][11]. The homocitrate ligand coordinates to the molybdenum atom of the cofactor[11].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. abcam.com [abcam.com]
- 3. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of the lys1 gene in Penicillium chrysogenum: homocitrate synthase levels, alpha-aminoadipic acid pool and penicillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. NifB-dependent in vitro synthesis of the iron–molybdenum cofactor of nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
role of homocitric acid in nitrogen-fixing bacteria
An In-depth Technical Guide on the Core Role of Homocitric Acid in Nitrogen-Fixing Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nitrogenase, the enzyme responsible for biological nitrogen fixation, contains a highly complex active site cofactor known as the Iron-Molybdenum Cofactor (FeMoco). A critical, non-proteinaceous component of FeMoco is (R)-homocitric acid, an organic tricarboxylic acid. This guide provides a detailed examination of the multifaceted role of homocitrate, from its biosynthesis and intricate incorporation into the FeMoco scaffold to its pivotal function in the catalytic reduction of dinitrogen (N₂). We synthesize key research findings, present quantitative data on its functional importance, detail relevant experimental protocols, and provide visual diagrams of the core biochemical pathways. Understanding the precise function of homocitrate is not only fundamental to elucidating the mechanism of nitrogenase but also offers potential avenues for the development of novel catalysts and inhibitors.
Introduction: The Nitrogenase Complex and the FeMo Cofactor
The molybdenum-dependent nitrogenase is a bipartite enzyme system comprising two main metalloprotein components: the Fe protein (dinitrogenase reductase, a homodimer encoded by nifH) and the MoFe protein (dinitrogenase, an α₂β₂ heterotetramer encoded by nifD and nifK).[1][2] The Fe protein, containing a single [4Fe-4S] cluster, serves as the obligate ATP-dependent electron donor to the MoFe protein.[2][3] The MoFe protein houses two unique, high-nuclearity metal clusters: the P-cluster ([8Fe-7S]) and the FeMo cofactor (FeMoco).[2] FeMoco, with a composition of [Mo-7Fe-9S-C-homocitrate], is the catalytic heart of the enzyme where the formidable triple bond of dinitrogen is cleaved and reduced to ammonia.[2][4] The organic homocitrate moiety is covalently attached to the molybdenum atom and is indispensable for the enzyme's catalytic competency.[4][5]
Biosynthesis of this compound: The NifV Pathway
The synthesis of this compound in nitrogen-fixing bacteria is a dedicated step in the FeMoco assembly line, catalyzed by the enzyme homocitrate synthase.
The nifV Gene Product
The gene responsible for homocitrate synthesis is nifV.[6][7] The nifV gene product is a homocitrate synthase (EC 2.3.3.14) that catalyzes the condensation of acetyl-coenzyme A (acetyl-CoA) and 2-oxoglutarate (α-ketoglutarate).[8][9][10] Disruption of the nifV gene results in a nitrogen-fixation deficient phenotype, characterized by very slow diazotrophic growth.[10] This deficiency can be cured by the external addition of homocitrate, confirming its essential role.[9]
Biochemical Reaction
The reaction catalyzed by NifV is a crucial entry point for the organic component of FeMoco. It ensures a dedicated supply of homocitrate for cofactor biosynthesis.
Caption: Biosynthesis of (R)-homocitric acid by NifV homocitrate synthase.
Assembly of the FeMo Cofactor: Incorporation of Homocitrate
Homocitrate is not incorporated into a pre-formed inorganic cluster; rather, its addition is a key step in the maturation of the cofactor on a dedicated scaffold protein complex.
The NifEN Scaffold
The biosynthesis of FeMoco is a stepwise process that occurs ex situ from the final MoFe protein.[2] An iron-sulfur core, known as NifB-co, is first synthesized by the NifB protein and then transferred to the NifEN protein complex, which serves as a molecular scaffold.[2][11] It is on this NifEN scaffold that the precursor cluster is further processed.
ATP-Dependent Mo/Homocitrate Insertion
The final steps of FeMoco maturation on NifEN involve the incorporation of both molybdenum and homocitrate.[11] This critical insertion is an ATP-dependent process mediated by the Fe protein (NifH).[3] The Fe protein functions as a "Mo/homocitrate insertase," binding and delivering these two components to the NifEN-bound iron-sulfur precursor.[3][4] Biochemical analyses demonstrate a mandatory co-mobilization of molybdenum and homocitrate by NifH, suggesting they are delivered as a unit.[4]
Caption: FeMoco assembly pathway highlighting homocitrate incorporation.
Catalytic Function: Homocitrate's Role in Dinitrogen Reduction
Homocitrate's role extends beyond structural stabilization; it is intimately involved in the catalytic mechanism of N₂ reduction.
Substrate Specificity
The presence of homocitrate is a key determinant of nitrogenase's substrate specificity.[9] In vitro FeMoco synthesis systems have shown that substituting homocitrate with analogues, such as citrate (which lacks one methylene group), results in the formation of aberrant cofactors.[1][9] These altered nitrogenases exhibit drastically impaired ability to reduce N₂, while often retaining the ability to reduce other substrates like acetylene.[1] This demonstrates that the specific structure of homocitrate is finely tuned for the demanding task of N₂ binding and reduction.
The Homocitrate Ring-Opening Hypothesis
A leading hypothesis suggests that homocitrate plays a dynamic role during catalysis. The reduction of N₂ is a highly energy-intensive process that is thought to occur only after the enzyme has accumulated sufficient electrons.[1] The "homocitrate ring-opening" model proposes that in these highly reduced states, one of the carboxylate-molybdenum bonds of the bidentate homocitrate ligand is transiently cleaved.[1] This cleavage would free a coordination site on the molybdenum atom, allowing for the binding of N₂.[1]
This dynamic process is thought to be facilitated by the protein environment, specifically by the α-Lys426 residue, which forms a hydrogen bond with the homocitrate carboxylate group.[1][4] Mutations at this position can selectively disrupt N₂ reduction without affecting acetylene reduction, lending strong support to this model.[1]
Caption: Logical workflow of the homocitrate ring-opening hypothesis.
Quantitative Analysis of Homocitrate Function
The functional importance of homocitrate and its interacting residues is underscored by quantitative data from enzyme activity assays and diazotrophic growth studies.
Table 1: FeMoco Maturation Assay Activity This table summarizes the competence of different Fe protein variants in stimulating the maturation of the NifEN-bound FeMoco precursor. Activity is measured by the reconstitution of a functional MoFe protein.
| Fe Protein Variant | Description | Maturation Activity (%)[3] |
| Fe proteincomplete | Contains Mo and homocitrate | 100 |
| Fe proteinminus homocitrate | Lacks homocitrate | 0 |
| Fe proteinminus Mo | Lacks molybdenum | 0 |
| Fe proteinminus Mo/homocitrate | Lacks both Mo and homocitrate | 0 |
| Data derived from an in vitro FeMoco maturation assay. The 100% activity corresponds to approximately 300 nmol of C₂H₄ formed per mg of ΔnifB MoFe protein per minute.[3] |
Table 2: Phenotypes of Azotobacter vinelandii α-Lys426 Mutants This table shows the impact of mutations in the α-Lys426 residue, which interacts with homocitrate, on diazotrophic growth and nitrogenase activity.
| MoFe-protein Variant | Doubling Time (h) | Purified MoFe-protein Specific Activity (nmol H₂/min/mg)[1] |
| Wild-type (α-Lys426) | 4.0 ± 0.2 | 2300 ± 100 |
| α-K426A (Alanine) | 12.0 ± 0.5 | 2200 ± 100 |
| α-K426R (Arginine) | 6.0 ± 0.3 | 2400 ± 100 |
| α-K426Q (Glutamine) | 10.0 ± 0.5 | 2100 ± 100 |
| Note: While proton reduction (H₂ evolution) specific activity remains high, the doubling time under nitrogen-fixing (diazotrophic) conditions is significantly impaired for the mutants, indicating a specific defect in N₂ reduction. |
Experimental Methodologies
Detailed protocols are essential for studying the role of homocitrate in nitrogenase. The following are summarized methodologies for key experiments. All procedures must be performed under strict anaerobic conditions.
Protocol: In Vitro FeMoco Maturation Assay
This assay assesses the ability of various components to complete the synthesis of FeMoco on the NifEN scaffold and activate a recipient apo-MoFe protein.[3][12]
-
Preparation of Components:
-
Purify His-tagged NifEN from a suitable A. vinelandii strain (e.g., a strain that accumulates the Fe-S precursor).
-
Purify FeMoco-deficient ΔnifB MoFe protein to act as the recipient for mature FeMoco.
-
Purify the Fe protein variants to be tested (e.g., Fe proteincomplete, Fe proteinminus homocitrate).
-
Prepare an ATP-regenerating system (creatine phosphokinase, phosphocreatine) and assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1.7 mM sodium dithionite).
-
-
Assay Reaction:
-
In an anaerobic environment (glove box), combine NifEN, ΔnifB MoFe protein, sodium molybdate, and (R)-homocitrate in the assay buffer.
-
Add the specific Fe protein variant being tested.
-
Initiate the reaction by adding the ATP-regenerating mix.
-
Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for FeMoco synthesis and insertion.
-
-
Activity Measurement:
-
Following incubation, measure the reconstituted nitrogenase activity using the acetylene reduction assay (see Protocol 6.2).
-
Quantify the ethylene produced by gas chromatography.
-
Express activity as nmol of ethylene produced per minute per milligram of ΔnifB MoFe protein.
-
Protocol: Nitrogenase Activity (Acetylene Reduction) Assay
This is the standard method for measuring nitrogenase activity by monitoring its reduction of acetylene to ethylene.[13][14][15]
-
Reaction Setup:
-
In anaerobic, sealed serum vials, prepare an assay mixture containing buffer (e.g., 100 mM MOPS, pH 7.0), an ATP-regenerating system, 10 mM sodium dithionite as a reductant, and purified nitrogenase components (MoFe protein and Fe protein).
-
The ratio of Fe protein to MoFe protein can be varied, but a ratio of 20:1 is often used for maximal flux.[1]
-
-
Initiation and Incubation:
-
Make the vials gas-tight with rubber septa.
-
Replace a portion of the vial headspace (e.g., 10%) with acetylene gas (C₂H₂). The remainder of the atmosphere is typically argon.[1]
-
Initiate the reaction by injecting the final component (e.g., MgATP or one of the proteins).
-
Incubate at a constant temperature (e.g., 30°C) with gentle shaking.
-
-
Quantification:
-
At timed intervals, withdraw a sample of the headspace gas using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., HayeSep® N) to separate acetylene and ethylene.[13]
-
Calculate the amount of ethylene produced by comparing the peak area to a standard curve.
-
Terminate the reaction by injecting an acid or EDTA solution.[14]
-
Conclusion and Future Directions
This compound is an exquisitely tailored and indispensable component of the nitrogenase active site. Its dedicated synthesis by NifV, targeted insertion by the NifH/ATP system, and dynamic role in catalysis highlight a sophisticated biochemical strategy for achieving one of nature's most challenging chemical reactions. While the homocitrate ring-opening hypothesis provides a compelling model for its function in N₂ reduction, direct spectroscopic or structural observation of this transient state remains a significant challenge. Future research, leveraging advanced techniques such as time-resolved cryo-electron microscopy and quantum mechanical/molecular mechanical (QM/MM) calculations, will be crucial to fully unravel the dynamic role of homocitrate during the catalytic cycle.[16][17] A deeper understanding of these mechanisms could pave the way for bio-inspired synthetic catalysts for ammonia production, a cornerstone of modern agriculture and industry.
References
- 1. Evidence for a dynamic role for homocitrate during nitrogen fixation: the effect of substitution at the α-Lys426 position in MoFe-protein of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Nitrogenase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biosynthesis of the Iron-Molybdenum Cofactor of Nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Synthesis of Homocitrate [mdpi.com]
- 6. Homocitrate Synthase Genes of Two Wide-Host-Range Bradyrhizobium Strains are Differently Required for Symbiosis Depending on Host Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification of the Azotobacter vinelandii nifV-encoded homocitrate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of homocitrate in the biosynthesis of the iron-molybdenum cofactor of nitrogenase - ProQuest [proquest.com]
- 10. uniprot.org [uniprot.org]
- 11. pnas.org [pnas.org]
- 12. FeMo cofactor maturation on NifEN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple in situ Assay to Assess Plant-Associative Bacterial Nitrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays of Nitrogenase Reaction Products | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative Estimation of Nitrogenase Activity: Acetylene Reduction Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Protonation of Homocitrate and the E1 State of Fe-Nitrogenase Studied by QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]
homocitric acid as an intermediate in lysine biosynthesis
An In-depth Technical Guide on Homocitric Acid as an Intermediate in Lysine Biosynthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
L-lysine, an essential amino acid for humans, is synthesized in nature via two distinct metabolic routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. While the DAP pathway is prevalent in bacteria and plants, the AAA pathway is characteristic of higher fungi (e.g., yeasts and molds), euglenids, and certain thermophilic bacteria. This distinction makes the AAA pathway a compelling target for the development of novel antifungal agents. This technical guide focuses on the critical initial phase of the AAA pathway: the formation and conversion of this compound. It details the enzymatic reactions, presents key quantitative data, outlines relevant experimental protocols, and discusses the pathway's regulation, providing a comprehensive resource for researchers in biochemistry, microbiology, and drug development.
Introduction to Lysine Biosynthesis Pathways
Nature has evolved two primary pathways for the de novo synthesis of L-lysine.
-
The Diaminopimelate (DAP) Pathway: Found in most bacteria and plants, this pathway starts from aspartate and pyruvate. Its intermediates, particularly meso-diaminopimelate, are also crucial for the construction of the peptidoglycan cell wall in many bacteria, making the enzymes of this pathway attractive targets for antibacterial drug development.[1][2][3][4]
-
The α-Aminoadipate (AAA) Pathway: Utilized by higher fungi, including human pathogens like Candida albicans and Aspergillus fumigatus, as well as some euglenoids and the bacterium Thermus thermophilus.[5][6][7][8] This pathway begins with the condensation of acetyl-CoA and the Krebs cycle intermediate α-ketoglutarate.[6][8] The absence of the AAA pathway in humans makes its constituent enzymes, particularly the first and rate-limiting one, prime targets for selective antifungal therapies.[5][6]
The α-Aminoadipate (AAA) Pathway: The Role of Homocitrate
The AAA pathway consists of eight enzymatic steps that convert α-ketoglutarate and acetyl-CoA into L-lysine.[7] The initial reactions, which occur in the mitochondria of fungal cells, center on the synthesis and isomerization of homocitrate.[7]
The pathway begins with the formation of homocitrate, a tricarboxylic acid that is a direct analogue of citrate from the Krebs cycle.[9] This molecule serves as the foundational intermediate from which the carbon skeleton of lysine is built.
Step 1: Homocitrate Formation
The first committed and rate-limiting step of the AAA pathway is the aldol condensation of acetyl-coenzyme A (acetyl-CoA) and α-ketoglutarate (2-oxoglutarate) to form (R)-2-hydroxybutane-1,2,4-tricarboxylate, commonly known as homocitrate.[10][11][12][13] This reaction is catalyzed by the enzyme Homocitrate Synthase (HCS) (EC 2.3.3.14).[14]
HCS is a key regulatory point in the pathway. Its activity is tightly controlled by feedback inhibition from the final product, L-lysine, which competes with the substrate α-ketoglutarate for binding in the active site.[10][11][15][16] In Saccharomyces cerevisiae, two HCS isoenzymes, Lys20 and Lys21, have been identified and are located in the nucleus.[17][18]
Step 2 & 3: Isomerization to Homoisocitrate
Following its synthesis, homocitrate is isomerized to homoisocitrate. This conversion is analogous to the isomerization of citrate to isocitrate in the Krebs cycle and proceeds via a cis-homoaconitate intermediate. In fungi, this two-step dehydration and rehydration process was historically attributed to a single enzyme, homoaconitase.[6][8] However, more recent studies have revealed that two separate enzymes from the aconitase family are required.[6][19]
-
Dehydration: An aconitase converts homocitrate to cis-homoaconitate.[19]
-
Hydration: A distinct homoaconitase then catalyzes the hydration of cis-homoaconitate to form homoisocitrate.[6][19]
Homocitrate Synthase (HCS): A Detailed Profile
As the gatekeeper of the AAA pathway, HCS has been the subject of extensive study.
Structure and Mechanism
Fungal HCS enzymes, such as the one from Schizosaccharomyces pombe, are typically dimeric proteins, with each monomer containing a (α/β)₈ TIM barrel domain that houses the active site.[5][15] The catalytic mechanism proceeds via a mixed aldol-Claisen condensation.[13] Kinetic studies on HCS from Thermus thermophilus show a sequential mechanism that can be ordered or random depending on the divalent cation (Mn²⁺ or Mg²⁺) present.[1][10] In contrast, the enzyme from S. cerevisiae follows a predominantly ordered Bi-Bi reaction where α-ketoglutarate binds first, followed by acetyl-CoA.[13]
Regulation by L-Lysine Feedback Inhibition
The primary mode of regulating metabolic flux through the AAA pathway is the allosteric feedback inhibition of HCS by L-lysine.[11][16] Structural studies of S. pombe HCS in complex with L-lysine have shown that lysine binds directly within the active site, acting as a competitive inhibitor with respect to the substrate α-ketoglutarate.[10][15] This inhibition is crucial for cellular economy, preventing the overproduction of lysine. In S. cerevisiae, this feedback inhibition also modulates gene expression; by limiting the production of the pathway intermediate α-aminoadipate semialdehyde, which acts as a co-inducer for the transcriptional activator Lys14p, lysine effectively represses the transcription of other LYS genes.[17]
Quantitative Data
Kinetic parameters provide insight into enzyme efficiency and inhibitor potency. The following tables summarize key data for HCS from various organisms.
Table 1: Kinetic Parameters for Homocitrate Synthase
| Organism | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | Divalent Cation | Conditions | Reference |
| Thermus thermophilus | α-Ketoglutarate | 100 (approx.) | - | Mg²⁺ | pH 7.5, 25°C | [2] |
| Thermus thermophilus | Acetyl-CoA | 50 (approx.) | - | Mg²⁺ | pH 7.5, 25°C | [2] |
| S. cerevisiae (Lys20) | α-Ketoglutarate | - | - | Zn²⁺ | - | [20] |
| S. cerevisiae (Lys20) | Acetyl-CoA | - | - | Zn²⁺ | - | [20] |
Note: Comprehensive Kₘ and Vₘₐₓ values are not consistently reported across all literature; values can vary significantly with experimental conditions.
Table 2: L-Lysine Inhibition Constants (Kᵢ) for Homocitrate Synthase
| Organism | Kᵢ (µM) | Inhibition Type vs. α-KG | Conditions | Reference |
| Schizosaccharomyces pombe | 3.56 ± 0.66 | Competitive | - | [10] |
| Thermus thermophilus | 9.4 | Competitive | pH 7.5, 25°C | [10] |
| Penicillium chrysogenum | 8 | Competitive | - | [10] |
Kᵢ represents the inhibitor concentration required to produce half-maximum inhibition.
Experimental Protocols
Protocol: Recombinant Homocitrate Synthase Purification
This protocol describes a general workflow for the purification of a histidine-tagged HCS expressed in E. coli.
-
Expression: Overexpress His-tagged HCS in E. coli Rosetta2(DE3) cells by inducing with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and growing overnight at 18°C.[5]
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 7.5). Lyse cells using lysozyme followed by sonication on ice.[5]
-
Clarification: Centrifuge the lysate at high speed (e.g., >16,000 x g) for 20-30 minutes at 4°C to pellet cellular debris. Collect the supernatant.[16]
-
Immobilized Metal Affinity Chromatography (IMAC): Apply the clarified supernatant to a Ni²⁺-charged IMAC column (e.g., Nuvia IMAC or Ni-NTA agarose) pre-equilibrated with lysis buffer.
-
Wash: Wash the column extensively with wash buffer (lysis buffer containing a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged HCS from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Gel Filtration Chromatography: For higher purity and buffer exchange, subject the eluted fraction to gel filtration chromatography using a column like Superdex 200 equilibrated in a suitable storage buffer (e.g., 25 mM Tris pH 9.0, 50 mM NaCl).[5]
-
Purity Check and Storage: Assess protein purity by SDS-PAGE. Pool pure fractions, determine protein concentration, and store at -80°C.
Protocol: Homocitrate Synthase Activity Assay
This spectrophotometric assay is analogous to the one used for citrate synthase. It measures the rate of free coenzyme A (CoA-SH) release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5-8.0.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Substrate 1 (Acetyl-CoA): 10 mM Acetyl-CoA in water.
-
Substrate 2 (α-Ketoglutarate): 10 mM α-Ketoglutarate in water.
-
-
Assay Procedure (for a 96-well plate, 200 µL final volume):
-
To each well, add:
-
160 µL Assay Buffer
-
10 µL DTNB Solution
-
10 µL Acetyl-CoA Solution
-
10 µL of purified HCS enzyme solution (diluted in assay buffer).
-
-
Mix and incubate for 3-5 minutes at the desired temperature (e.g., 25°C) to allow for temperature equilibration and to measure any background reaction.
-
Initiate the reaction by adding 10 µL of α-Ketoglutarate Solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm (A₄₁₂) in a microplate reader over 5-10 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₄₁₂/min) from the initial linear portion of the curve.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into µmol/min (Units of activity).
-
This compound in Other Biological Contexts
Beyond lysine biosynthesis, homocitrate is a crucial component of the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme complex, which catalyzes biological nitrogen fixation. The nifV gene, found in nitrogen-fixing bacteria like Azotobacter vinelandii, encodes a specialized homocitrate synthase. This enzyme provides the homocitrate that is incorporated into the FeMo-co active site, where it is essential for the proper functioning and substrate specificity of nitrogenase.
Therapeutic Potential
The absence of the AAA pathway and HCS in humans makes it an ideal target for the development of species-specific antifungal drugs.[5][8] Inhibitors designed to target the active site of fungal HCS could disrupt lysine biosynthesis, leading to fungal cell death or stasis, without affecting the human host. The detailed structural and kinetic data available for HCS provide a strong foundation for rational drug design and high-throughput screening of small molecule inhibitors.[10][15]
Conclusion
This compound is the inaugural intermediate of the α-aminoadipate pathway, a metabolic route essential for lysine synthesis in higher fungi and a limited number of other eukaryotes and prokaryotes. Its formation, catalyzed by the highly regulated enzyme homocitrate synthase, represents the committed step and primary control point for the entire pathway. A thorough understanding of HCS—its structure, mechanism, kinetics, and inhibition—is paramount for researchers aiming to exploit this pathway for therapeutic intervention. The distinctiveness of the AAA pathway continues to make HCS a promising and high-value target for the development of next-generation antifungal therapies.
References
- 1. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Lysine Feedback Crystallized♦: Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.org [mdanderson.org]
- 14. In Saccharomyces cerevisae, feedback inhibition of homocitrate synthase isoenzymes by lysine modulates the activation of LYS gene expression by Lys14p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 18. mdpi.com [mdpi.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. sfzg.unizg.hr [sfzg.unizg.hr]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Homocitric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitric acid, a homolog of citric acid, is a naturally occurring tricarboxylic acid with significant roles in primary metabolism and biocatalysis. Unlike its achiral analog, this compound possesses a chiral center, leading to stereoisomers with distinct biological activities. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the study of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound, systematically named 2-hydroxy-1,2,4-butanetricarboxylic acid, has the chemical formula C₇H₁₀O₇.[1] Its structure features three carboxylic acid groups and a tertiary alcohol, contributing to its acidic nature and potential for chelation. The presence of a chiral carbon at the C2 position gives rise to two enantiomers, (R)-homocitric acid and (S)-homocitric acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₇ | [1][2] |
| Molecular Weight | 206.15 g/mol | [2] |
| IUPAC Name | 2-hydroxybutane-1,2,4-tricarboxylic acid | [2] |
| pKa (strongest acidic) | ~3.09 (predicted) | |
| Appearance | Colorless solid | [1] |
Table 1: Physicochemical Properties of this compound
Stereochemistry
The stereochemistry of this compound is a critical aspect of its biological function. The chiral center at the C2 position dictates the three-dimensional arrangement of the substituents, leading to distinct interactions with enzymes. The naturally occurring and biologically active form is typically the (R)-enantiomer.
References
The Homologue Distinction: A Technical Guide to the Structural and Functional Differences Between Homocitric Acid and Citric Acid
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the critical distinctions between the structurally similar tricarboxylic acids, homocitric acid and citric acid. This document outlines their core structural variations, comparative physicochemical properties, disparate biological roles, and the analytical methodologies required for their differentiation.
Executive Summary
Citric acid and its homologue, this compound, are tricarboxylic acids that, despite their structural similarity, play vastly different roles in biochemistry. The primary structural difference is an additional methylene group in this compound, which renders the molecule chiral and fundamentally alters its biological function. Citric acid is a well-known, achiral intermediate in the central metabolic pathway of all aerobic organisms—the citric acid cycle. In contrast, this compound is a chiral molecule essential as a component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, the enzyme complex responsible for biological nitrogen fixation. Understanding these differences is critical for researchers in metabolism, enzymology, and drug development. This guide provides a detailed comparison of their structures, properties, biological functions, and the experimental protocols necessary to distinguish them.
Core Structural Differences
The fundamental distinction between citric acid and this compound lies in the length of one of its carboxylic acid side chains. This compound is, as the "homo-" prefix suggests, a homologue of citric acid, containing one additional methylene (-CH2-) group in its carbon backbone.[1]
-
Citric Acid (C₆H₈O₇): Its IUPAC name is 2-hydroxypropane-1,2,3-tricarboxylic acid. It is an achiral molecule due to a plane of symmetry passing through the central carbon, the hydroxyl group, and the central carboxyl group.
-
This compound (C₇H₁₀O₇): Its IUPAC name is 2-hydroxybutane-1,2,4-tricarboxylic acid. The insertion of a methylene unit extends one of the carboxymethyl arms to a carboxyethyl arm. This extension eliminates the plane of symmetry, making the central C2 carbon a stereocenter. Therefore, unlike citric acid, this compound is a chiral molecule.[1]
This core difference is visualized in the diagram below.
References
A Technical Guide to the Biosynthesis of the Iron-Molybdenum Cofactor: The Crucial Role of Homocitrate
Authored for Researchers, Scientists, and Drug Development Professionals
The iron-molybdenum cofactor (FeMoco) is the catalytic heart of nitrogenase, the only enzyme known to reduce atmospheric dinitrogen (N₂) to bioavailable ammonia.[1][2] This intricate metallocluster, with a composition of [Mo-7Fe-9S-C-R-homocitrate], represents one of the most complex prosthetic groups in biology.[1][3][4] Its biosynthesis is a highly orchestrated process involving a suite of nitrogen fixation (nif) gene products.[5][6] Central to the structure and function of FeMoco is the organic acid, (R)-homocitrate, which is supplied by the homocitrate synthase, NifV.[5][6][7] This guide provides an in-depth examination of the FeMoco biosynthetic pathway, focusing on the synthesis and incorporation of homocitrate, the experimental methodologies used to elucidate this process, and the functional implications for nitrogenase activity.
The Core Biosynthetic Pathway of FeMoco
The assembly of FeMoco is a stepwise process that occurs on a series of scaffold proteins before the mature cofactor is inserted into the apo-dinitrogenase (NifDK).[8][9] The pathway involves the coordinated action of several key Nif proteins.
Initial Steps: Iron-Sulfur Core Assembly
The biosynthesis begins with the mobilization of iron and sulfur by the products of the nifS and nifU genes.[5][6] These components are used to assemble simple [Fe-S] clusters, which are then transferred to the NifB protein.[5][6] NifB, a radical S-adenosyl-L-methionine (SAM) enzyme, is a key player, catalyzing the fusion of two [4Fe-4S] clusters and inserting a carbide ion to form a complex [8Fe-9S-C] precursor known as NifB-co.[6][10][11] This is the first committed step in the biosynthesis of all nitrogenase cofactors.[1]
Maturation on the NifEN Scaffold
The NifB-co precursor is then transferred to the NifEN protein complex, which serves as the primary scaffold for FeMoco maturation.[8][12][13] The structure of NifEN shares significant homology with the NifDK protein, suggesting it provides a template for the final cofactor assembly.[5] On NifEN, the iron-only precursor undergoes further processing to prepare for the critical insertion of molybdenum and homocitrate.[5][13]
Homocitrate Synthesis and Incorporation
The organic component of FeMoco, (R)-homocitrate, is synthesized by the NifV enzyme, a dedicated homocitrate synthase.[5][6][7] The presence of a functional nifV gene is directly correlated with the accumulation of homocitrate in nitrogen-fixing cells.[7]
The final maturation steps on the NifEN scaffold involve the ATP-dependent action of the NifH protein (dinitrogenase reductase).[4] NifH functions as a specific "Mo/homocitrate insertase," delivering these two final components to the NifEN-bound iron-sulfur core.[13][14] It is proposed that molybdenum and homocitrate are incorporated concurrently.[13] This step completes the assembly of the [Mo-7Fe-9S-C-R-homocitrate] cluster on NifEN.[5][13]
Final Transfer to Apo-Dinitrogenase
Once fully assembled on NifEN, the mature FeMoco is transferred to the cofactor-deficient apo-NifDK protein.[5][13] This insertion activates the enzyme, rendering it capable of N₂ reduction.[13] The transfer is believed to occur via direct protein-protein interaction between the FeMoco-loaded NifEN and apo-NifDK.[13]
Visualizations of the FeMoco Biosynthetic Pathway
// Pathway Flow Fe -> NifUS; S -> NifUS; NifUS -> FeS_clusters [label="Mobilization"]; FeS_clusters -> NifB; SAM -> NifB; NifB -> NifB_co [label="Core Synthesis"]; NifB_co -> NifEN [label="Transfer"];
NifV -> Homocitrate_source [label="Synthesis"];
Mo -> NifH; Homocitrate_source -> NifH;
NifH -> NifEN [label="ATP-dependent\nMo/Homocitrate\nInsertion"];
NifEN -> FeMoco_on_NifEN [style=dotted, arrowhead=none]; FeMoco_on_NifEN -> FeMoco [label="Release"]; FeMoco -> ApoNifDK [label="Insertion"]; ApoNifDK -> ActiveNifDK; } FeMoco Biosynthesis Pathway.
The Indispensable Role of Homocitrate
Homocitrate is not merely a structural component; it is fundamentally linked to the catalytic competency of nitrogenase. Its absence or replacement has profound consequences on the enzyme's substrate reduction capabilities.
In mutant strains lacking a functional nifV gene, homocitrate is not synthesized.[7][15] These organisms often incorporate citrate, a structurally similar molecule, into the cofactor instead.[15][16] The resulting citrate-containing FeMoco leads to a nitrogenase that can effectively reduce substrates like acetylene but is severely impaired in its ability to reduce N₂.[7][15] This demonstrates that the specific structure of homocitrate is essential for the challenging task of dinitrogen reduction.[17]
The homocitrate molecule coordinates with the molybdenum atom at one end of the FeMoco cluster through its hydroxyl and one of its carboxyl groups.[6] This interaction is believed to be critical for several reasons:
-
Modulating Redox Properties: It likely fine-tunes the electronic properties of the molybdenum atom and, by extension, the entire cluster.
-
Substrate Access and Binding: It has been proposed that homocitrate may play a dynamic role, potentially changing its coordination to open a binding site on the molybdenum atom for N₂ during the catalytic cycle.[2]
-
Cofactor Insertion: The negative charge provided by the homocitrate moiety may help steer the cofactor into its binding pocket within the apo-NifDK protein.[13]
Quantitative Data and Stoichiometry
While detailed kinetic data for the entire pathway is complex to obtain, the stoichiometry of the final cofactor and the key protein components have been well-established.
Table 1: Key Protein Components in FeMoco Biosynthesis
| Protein | Gene | Subunit Structure | Function |
|---|---|---|---|
| NifU/NifS | nifU / nifS | Homodimer / Homodimer | Provide the iron and sulfur building blocks for [Fe-S] cluster assembly.[1][5] |
| NifB | nifB | Homodimer | A radical SAM enzyme that synthesizes the [8Fe-9S-C] core (NifB-co).[1][6] |
| NifV | nifV | - | Homocitrate synthase; provides the essential organic component of FeMoco.[5][7] |
| NifEN | nifE / nifN | α₂β₂ Heterotetramer | Scaffold protein for the maturation of NifB-co into mature FeMoco.[5][12] |
| NifH | nifH | Homodimer | Dinitrogenase reductase; functions as an ATP-dependent Mo/homocitrate insertase.[4][5][14] |
| NifDK | nifD / nifK | α₂β₂ Heterotetramer | Dinitrogenase; the final recipient of the mature FeMoco.[1][2] |
Table 2: Composition of the Iron-Molybdenum Cofactor (FeMoco)
| Component | Number of Atoms/Molecules per Cofactor |
|---|---|
| Molybdenum (Mo) | 1 |
| Iron (Fe) | 7 |
| Sulfide (S) | 9 |
| Carbide (C) | 1 |
| (R)-Homocitrate | 1 |
Data sourced from multiple structural and analytical studies.[3][4][17][18]
Experimental Protocols: The In Vitro FeMoco Synthesis Assay
Much of our understanding of FeMoco biosynthesis comes from the development of a robust in vitro synthesis and activation assay.[19][20] This cell-free system allows researchers to dissect the pathway by controlling the presence and absence of specific components.[18]
Objective: To synthesize functional FeMoco from purified components and use it to activate cofactor-deficient apo-dinitrogenase (apo-NifDK). The activity is typically measured by the acetylene reduction assay.
Core Components:
-
Protein Sources:
-
Substrates and Cofactors:
-
Molybdate: As a source of molybdenum (e.g., Na₂MoO₄).[18][19]
-
Iron Source: e.g., FeCl₂.[4]
-
Sulfide Source: e.g., Na₂S.[4]
-
S-adenosyl-L-methionine (SAM): Required for the NifB-catalyzed reaction.[4][21]
-
ATP-Regenerating System: MgATP and a system like creatine phosphate/creatine kinase to maintain high ATP levels.[18][19]
-
Reductant: Sodium dithionite (Na₂S₂O₄) to maintain strict anaerobic conditions and provide reducing equivalents.[18][20]
-
-
Buffer System: An anaerobic buffer, such as Tris-HCl, at an appropriate pH (typically ~8.0).[14]
General Methodology:
-
Preparation: All manipulations must be performed under strict anaerobic conditions (e.g., in a glove box) as the Nif proteins and the cofactor are extremely oxygen-sensitive.
-
Reaction Mixture: The purified Nif proteins (NifB, NifEN, NifH) are combined in an anaerobic reaction vessel with the substrates and cofactors (molybdate, homocitrate, Fe²⁺, S²⁻, SAM, ATP, and dithionite).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) to allow for the synthesis of FeMoco on the NifEN scaffold.
-
Activation: The purified apo-NifDK is added to the reaction mixture. The newly synthesized FeMoco is transferred from NifEN to apo-NifDK, forming active holo-dinitrogenase.
-
Activity Measurement: The activity of the reconstituted holo-NifDK is determined. The most common method is the acetylene reduction assay. The reaction vessel is flushed with acetylene, and the rate of ethylene production is measured by gas chromatography. The amount of active NifDK formed is directly proportional to the amount of FeMoco synthesized.[20]
This powerful assay has been instrumental in identifying the minimal set of proteins required for FeMoco synthesis (NifB, NifEN, and NifH) and confirming the essentiality of substrates like homocitrate and SAM.[1][4]
Logical Relationships and Protein Interactions
The biosynthesis of FeMoco relies on a series of specific molecular interactions and substrate dependencies. The core of this process involves the sequential action and interplay of NifB, NifEN, and NifH.
The process begins with NifB, which acts independently to produce the NifB-co precursor. This precursor is the substrate for the NifEN scaffold. The maturation of the NifEN-bound cluster is strictly dependent on the NifH protein, which in turn requires ATP, molybdate, and homocitrate to perform its insertase function. Finally, the formation of active nitrogenase is dependent on the successful transfer of the completed cofactor from NifEN to apo-NifDK. This cascade of dependencies ensures the precise and ordered assembly of the final metallocluster.
// Core Proteins NifB [label="NifB", fillcolor="#4285F4"]; NifEN [label="NifEN", fillcolor="#4285F4"]; NifH [label="NifH", fillcolor="#4285F4"]; ApoNifDK [label="Apo-NifDK", fillcolor="#EA4335"]; ActiveNifDK [label="Active NifDK", fillcolor="#34A853"];
// Substrates & Intermediates node [shape=ellipse, fontcolor="#202124"]; NifB_co [label="NifB-co", fillcolor="#FBBC05"]; FeMoco_mature [label="Mature FeMoco", fillcolor="#FBBC05"]; Substrates [label="Mo + Homocitrate\n+ ATP", fillcolor="#F1F3F4"];
// Logical Flow NifB -> NifB_co [label="Produces"]; NifB_co -> NifEN [label="Transferred to"];
Substrates -> NifH [label="Required by"]; NifH -> NifEN [label="Acts upon", dir=both, style=dashed, arrowhead=normal, arrowtail=normal, constraint=false];
NifEN -> FeMoco_mature [label="Produces"];
FeMoco_mature -> ApoNifDK [label="Inserts into"]; ApoNifDK -> ActiveNifDK [label="Becomes"]; } Core Protein Interactions.
References
- 1. Biosynthesis of Nitrogenase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a dynamic role for homocitrate during nitrogen fixation: the effect of substitution at the α-Lys426 position in MoFe-protein of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Biosynthesis of Nitrogenase FeMoco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FeMoco - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of the iron-molybdenum cofactor of nitrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dl.edi-info.ir [dl.edi-info.ir]
- 9. Biosynthesis of the Iron-Molybdenum Cofactor of Nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pnas.org [pnas.org]
- 12. Purification of a NifEN protein complex that contains bound molybdenum and a FeMo-Co precursor from an Azotobacter vinelandii DeltanifHDK strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Nitrogenase Fe protein: A molybdate/homocitrate insertase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of homocitrate in the biosynthesis of the iron-molybdenum cofactor of nitrogenase - ProQuest [proquest.com]
- 16. Structure of the iron-molybdenum cofactor derived from properties of dinitrogenase containing homocitrate analogs [elibrary.ru]
- 17. pnas.org [pnas.org]
- 18. Requirement of NifX and other nif proteins for in vitro biosynthesis of the iron-molybdenum cofactor of nitrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
The Enzymatic Keystone of Lysine Synthesis in Yeast: A Technical Guide to Homocitrate Synthase
For Immediate Release
Palo Alto, CA – December 13, 2025 – In the intricate metabolic landscape of Saccharomyces cerevisiae, the enzymatic formation of homocitrate stands as the committed and rate-limiting step in the biosynthesis of the essential amino acid, lysine. This technical guide provides an in-depth exploration of the core of this process, focusing on the key enzymes, their regulation, and the experimental methodologies used to elucidate their function. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a structured format, and offers detailed experimental protocols to facilitate further investigation into this vital biochemical pathway.
Introduction: The Gateway to Lysine Biosynthesis
In fungi, including the model organism Saccharomyces cerevisiae, lysine is synthesized via the α-aminoadipate (AAA) pathway. The first enzymatic reaction in this pathway is the aldol condensation of acetyl-CoA and 2-oxoglutarate (α-ketoglutarate) to form homocitrate. This reaction is catalyzed by homocitrate synthase (HCS), a key enzyme that is subject to stringent regulation, thereby controlling the metabolic flux towards lysine production. Due to its absence in humans, the AAA pathway and its constituent enzymes, particularly HCS, represent promising targets for the development of novel antifungal therapeutics.
S. cerevisiae possesses two isozymes of homocitrate synthase, encoded by the paralogous genes LYS20 and LYS21. These isozymes, Lys20p and Lys21p, exhibit distinct kinetic properties and play specialized roles depending on the metabolic state of the cell.
The Homocitrate Synthase Isozymes: Lys20p and Lys21p
Lys20p and Lys21p are the products of a whole-genome duplication event and share a high degree of sequence homology. However, they have evolved to exhibit different regulatory and kinetic characteristics, allowing the yeast cell to fine-tune lysine biosynthesis in response to varying environmental and metabolic conditions.
Gene and Protein Characteristics
The LYS20 and LYS21 genes are both located on chromosome IV. The encoded proteins, Lys20p and Lys21p, have molecular weights of approximately 47 kDa and 49 kDa, respectively.[1] While single null mutants of either LYS20 or LYS21 are viable and prototrophic for lysine, a double null mutant (lys20Δ lys21Δ) is auxotrophic for lysine, demonstrating their redundant yet essential function in lysine biosynthesis.
Kinetic Properties and Regulation
The two homocitrate synthase isozymes are differentially regulated by the end-product of the pathway, L-lysine. This feedback inhibition is a critical mechanism for maintaining lysine homeostasis. Lys21p is significantly more sensitive to allosteric inhibition by lysine than Lys20p. The presence of lysine induces positive cooperativity for 2-oxoglutarate binding in Lys21p. In contrast, Lys20p is subject to weaker, competitive feedback inhibition by lysine.
The differential regulation of these isozymes allows for a sophisticated control of the lysine biosynthetic flux. Under conditions of high lysine availability, the highly sensitive Lys21p is strongly inhibited, while the less sensitive Lys20p can maintain a basal level of homocitrate synthesis.
Table 1: Comparative Kinetic Parameters of Yeast Homocitrate Synthase Isozymes
| Parameter | Lys20p | Lys21p | Reference |
| Substrates | |||
| Km (Acetyl-CoA) | 2.9 ± 0.3 µM | Not Reported | [2] |
| Km (2-Oxoglutarate) | 120 ± 10 µM | S0.5 (in absence of Lysine) ~1.5 mM | [2],[3] |
| Inhibitor | |||
| Ki (L-Lysine) | 5.5 ± 0.6 mM (Competitive) | 0.053 mM (Allosteric) | [2],[3] |
| Vmax | 1.8 ± 0.04 µmol/min/mg | Not Reported in absolute units | [2] |
Note: The kinetic parameters for Lys20p and Lys21p were determined in separate studies under different conditions, which may affect direct comparability.
Subcellular Localization: An Unexpected Nuclear Residence
Contrary to initial assumptions that placed amino acid biosynthesis in the cytoplasm or mitochondria, immunofluorescence microscopy and cellular fractionation studies have unequivocally demonstrated that both Lys20p and Lys21p are predominantly localized to the nucleus in S. cerevisiae.[1] This surprising discovery has led to the investigation of non-canonical, or "moonlighting," functions for these enzymes beyond their role in lysine biosynthesis.
dot
References
Homocitric Acid Lactone: An In-depth Technical Guide on its Structure, Equilibrium, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocitric acid, a crucial component of the iron-molybdenum cofactor (FeMo-cofactor) of nitrogenase, exists in a pH-dependent equilibrium with its corresponding γ-lactone. This technical guide provides a comprehensive overview of the chemical structure, the equilibrium dynamics between the open-chain and lactone forms, and the pivotal role of this compound lactone in the biosynthesis of the FeMo-cofactor. Detailed experimental protocols for the characterization of this molecule and diagrams illustrating its involvement in biological pathways are presented to serve as a valuable resource for researchers in biochemistry, drug development, and related scientific fields.
Introduction
This compound is a tricarboxylic acid that plays an indispensable role in biological nitrogen fixation. It is an essential component of the iron-molybdenum cofactor (FeMo-cofactor) located at the active site of molybdenum nitrogenase, the enzyme responsible for the conversion of atmospheric nitrogen to ammonia.[1][2] In aqueous solutions, this compound exists in a dynamic equilibrium with its cyclic ester form, this compound lactone.[3] Understanding the structure of this lactone and the factors governing its equilibrium with the open-chain acid is critical for comprehending the assembly and function of the nitrogenase enzyme. This guide delves into the core aspects of this compound lactone, providing detailed information on its structure, the chemical equilibrium, and its biological context.
Structure of this compound Lactone
This compound lactone is a γ-lactone, forming a five-membered ring. The lactonization occurs through an intramolecular esterification between the hydroxyl group and one of the carboxyl groups of this compound. The resulting structure is a chiral molecule with significant biological stereospecificity.
Table 1: General Structural and Chemical Properties of this compound Lactone
| Property | Value/Description |
| Systematic Name | 2-(carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid |
| Molecular Formula | C₇H₈O₆ |
| Molecular Weight | 188.13 g/mol |
| Chirality | Chiral center at the C2 position |
| Functional Groups | Carboxylic acid, Lactone (cyclic ester) |
| Solubility | Soluble in polar organic solvents and water |
This compound and Lactone Equilibrium
This compound and its lactone exist in a reversible equilibrium in aqueous solution. This equilibrium is known to be pH-dependent, with acidic conditions generally favoring the lactone form and alkaline conditions favoring the open-chain hydroxy acid form through hydrolysis.[6]
Figure 1. Equilibrium between this compound and its lactone.
Quantitative data on the specific equilibrium constant (Keq) and the kinetics of interconversion for this compound are not extensively reported in the literature. However, studies on analogous γ- and δ-lactones provide a general understanding of the thermodynamic and kinetic parameters involved.[7][8] The hydrolysis of lactones is subject to both acid and base catalysis.[9][10]
Table 2: Factors Influencing the this compound-Lactone Equilibrium
| Factor | Effect on Equilibrium |
| pH | Acidic pH (< 6): Favors the formation of the lactone. |
| Neutral to Alkaline pH (> 6): Favors the hydrolysis of the lactone to the open-chain this compound.[11] | |
| Temperature | Increased temperature generally accelerates the rates of both lactonization and hydrolysis, affecting the time to reach equilibrium. |
| Solvent | The polarity of the solvent can influence the stability of the charged open-chain form versus the neutral lactone. |
Biological Role in FeMo-Cofactor Biosynthesis
This compound is a critical component of the FeMo-cofactor of nitrogenase.[1][2] The biosynthesis of this complex metallocluster is a multi-step process involving a series of "Nif" proteins.[12][13][14] Homocitrate is synthesized by the enzyme homocitrate synthase, encoded by the nifV gene.[15][16] This enzyme catalyzes the condensation of acetyl-CoA and α-ketoglutarate.[15] The homocitrate molecule is then incorporated into the FeMo-cofactor precursor on the NifEN scaffold protein.[13][17]
The following diagram illustrates the key stages of FeMo-cofactor biosynthesis, highlighting the entry point of homocitrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Biosynthesis of Nitrogenase Cofactors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Biosynthesis of Nitrogenase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. FeMoco - Wikipedia [en.wikipedia.org]
- 16. Purification of the Azotobacter vinelandii nifV-encoded homocitrate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Homocitric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocitric acid is a crucial organic compound that serves as a vital component of the iron-molybdenum cofactor (FeMo-co) in nitrogenase, the enzyme responsible for biological nitrogen fixation. Its complex structure and biological significance have made its chemical synthesis a subject of considerable interest for researchers in chemistry, biochemistry, and drug development. This document provides a detailed protocol for a diastereoselective synthesis of (-)-homocitric acid lactone, a stable form of this compound. The synthesis is based on a bioinspired aldol addition reaction, followed by hydrolysis, oxidative cleavage, and lactonization.
Introduction
This compound, or 2-hydroxy-1,2,4-butanetricarboxylic acid, is a chiral tricarboxylic acid that plays an essential role in biological systems.[1] Its presence as a ligand to the molybdenum atom in the FeMo-cofactor of nitrogenase is critical for the enzyme's dinitrogen reduction activity. The low natural abundance of this compound necessitates robust and efficient chemical synthesis methods to provide sufficient quantities for biochemical and structural studies, as well as for the development of enzyme inhibitors or analogues. This protocol details a multi-step synthesis of (-)-homocitric acid lactone, a common and stable derivative.
Overall Synthesis Workflow
The synthesis of (-)-homocitric acid lactone is achieved through a four-step sequence starting from commercially available materials. The key steps include:
-
Diastereoselective Aldol Addition: A chiral auxiliary is used to control the stereochemistry of an aldol reaction between an acetyl group and an α-ketoester.
-
Hydrolysis of the Aldol Product: The initial aldol product is hydrolyzed to yield a methyl ester.
-
Oxidative Cleavage: The carbon-carbon double bond in the side chain is cleaved to form a carboxylic acid.
-
Hydrolysis and Lactonization: The final ester and amide groups are hydrolyzed, followed by acid-catalyzed lactonization to yield the target (-)-homocitric acid lactone.
Caption: Overall workflow for the synthesis of (-)-homocitric acid lactone.
Experimental Protocols
General Considerations: All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., argon) unless otherwise specified. Anhydrous solvents should be used where indicated.
Step 1: Diastereoselective Aldol Addition
This step involves the reaction of an enolate with ethyl 2-oxohex-5-enoate.
Protocol:
-
Prepare a solution of the chiral auxiliary-derived enolate in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to -40 °C in a suitable cooling bath.
-
Slowly add a solution of ethyl 2-oxohex-5-enoate (1.0 equivalent) to the enolate solution.
-
Stir the reaction mixture at -40 °C for 7.5 hours.
-
Quench the reaction by the dropwise addition of a saturated solution of ammonium chloride in methanol over 30 minutes at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with dichloromethane and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol addition product.
Step 2: Hydrolysis of the Aldol Product to the Methyl Ester
Protocol:
-
Dissolve the crude aldol product (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide (1.5 equivalents) in methanol dropwise.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the resulting solution with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure methyl ester.
Step 3: Oxidative Cleavage of the Alkene
Protocol:
-
Dissolve the methyl ester (1.0 equivalent) in a solvent mixture of ethyl acetate, acetonitrile, and water (2:2:3 by volume).
-
Add sodium periodate (NaIO₄, 5.3 equivalents) to the solution.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O, 0.03 equivalents).
-
Stir the solution vigorously at room temperature for 1 hour, during which a precipitate will form.
-
Quench the reaction by adding isopropanol and filter the mixture through Celite.
-
Wash the filter cake with additional isopropanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by flash chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the desired carboxylic acid intermediate.[2]
Step 4: Final Hydrolysis and Lactonization
Protocol:
-
Dissolve the carboxylic acid intermediate from Step 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and water.
-
Heat the solution to reflux for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Place the residue under high vacuum for 4 hours to remove residual volatiles.
-
If necessary, purify the product on a short silica gel plug (eluent: acetone/hexanes gradient) to yield (-)-homocitric acid lactone as an amorphous white solid.[2]
Data Presentation
| Step | Product | Yield (%) |
| 1 | Diastereoselective Aldol Adduct | Not explicitly reported |
| 2 | Methyl Ester Intermediate | 98 |
| 3 | Carboxylic Acid Intermediate | 55 |
| 4 | (-)-Homocitric Acid Lactone | 85 |
Signaling Pathways and Logical Relationships
The chemical transformations in this synthesis follow a logical progression of bond formation and functional group manipulation. The following diagram illustrates the key transformations.
Caption: Key chemical transformations in the synthesis of (-)-homocitric acid lactone.
Conclusion
This application note provides a detailed and structured protocol for the chemical synthesis of (-)-homocitric acid lactone. By following these procedures, researchers can reliably produce this important biological molecule for a variety of scientific applications. The diastereoselective nature of this synthesis is particularly advantageous for obtaining the biologically relevant enantiomer. The provided data and diagrams offer a clear overview of the synthetic route and its key transformations.
References
Enantioselective Synthesis of Homocitric Acid Lactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitric acid lactone is a crucial chiral building block and a key component of the iron-molybdenum cofactor (FeMoco) of nitrogenase, the enzyme responsible for biological nitrogen fixation. Its stereochemistry is vital for the enzyme's activity. The enantioselective synthesis of this compound lactone is therefore of significant interest for biochemical studies and the development of new catalytic systems. This document provides an overview of three prominent enantioselective methods for the synthesis of this compound lactone, complete with comparative data and detailed experimental protocols.
Comparative Data of Enantioselective Methods
The following table summarizes the quantitative data for three distinct and effective methods for the enantioselective synthesis of this compound lactone.
| Method | Key Reagents | Catalyst/Auxiliary | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference(s) |
| Bio-inspired Aldol Addition | N-acetyl oxazolidinone, α-ketoester, TiCl₄, DIPEA | Evans Chiral Auxiliary | ~40-50% | Not directly reported | 95:5 | [1] |
| Ireland-Claisen Rearrangement | Chiral allylic alcohol, ester, KHMDS, TMSCl | Chiral Allylic Alcohol | ~20-30% | 90% ee | >20:1 | [2] |
| Organocatalytic Michael Addition | Silyloxyfuran, α,β-unsaturated aldehyde | MacMillan Imidazolidinone Catalyst | ~60-70% | 97% ee | >20:1 | [3],[4] |
Experimental Protocols
Bio-inspired Aldol Addition using an Evans Auxiliary
This method utilizes a diastereoselective aldol reaction of a titanium enolate of an N-acetyl oxazolidinone with an α-ketoester to set the desired stereocenter.
Protocol:
-
Enolate Formation: To a solution of the N-acetyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise. Stir the resulting solution for 30 minutes.
-
Aldol Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise to the solution at -78 °C and stir for 1 hour. Then, add a solution of the α-ketoester (e.g., dimethyl 2-ketoglutarate, 1.5 equiv.) in CH₂Cl₂ dropwise.
-
Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the aldol adduct.
-
Auxiliary Cleavage and Lactonization: The chiral auxiliary can be cleaved, for example, by treatment with lithium borohydride (LiBH₄) to afford a diol, which can then be induced to lactonize under acidic conditions to yield the desired this compound lactone.
Enantioselective Synthesis via Ireland-Claisen Rearrangement
This approach relies on the stereoselective rearrangement of a silyl ketene acetal derived from an ester of a chiral allylic alcohol.
Protocol:
-
Esterification: Couple the desired carboxylic acid with a chiral allylic alcohol (e.g., (S)-3-buten-2-ol) using a standard esterification protocol (e.g., DCC/DMAP or conversion to the acid chloride followed by reaction with the alcohol) to form the corresponding allylic ester.
-
Enolate Formation and Silylation: Dissolve the allylic ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv.) dropwise and stir for 30 minutes. Then, add chlorotrimethylsilane (TMSCl, 1.2 equiv.) and allow the reaction to slowly warm to room temperature.
-
Rearrangement: Heat the reaction mixture at reflux for 2-4 hours to effect the[1][1]-sigmatropic rearrangement. Monitor the reaction by TLC or GC-MS.
-
Hydrolysis and Lactonization: After cooling to room temperature, quench the reaction with an aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). The resulting γ,δ-unsaturated carboxylic acid can then be subjected to iodolactonization followed by reductive deiodination or other suitable methods to form the this compound lactone.
-
Purification: Purify the final product by flash column chromatography.
Organocatalytic Vinylogous Mukaiyama-Michael Addition
This method involves the enantioselective addition of a silyloxyfuran to an α,β-unsaturated aldehyde catalyzed by a chiral imidazolidinone catalyst (MacMillan catalyst).
Protocol:
-
Reaction Setup: In a dry vial under an inert atmosphere, dissolve the MacMillan catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, 0.2 equiv.) and an acid co-catalyst (e.g., trifluoroacetic acid, 0.2 equiv.) in an anhydrous solvent such as CH₂Cl₂.
-
Addition of Reactants: To this solution, add the α,β-unsaturated aldehyde (1.0 equiv.) and stir for 5 minutes. Then, add the silyloxyfuran (1.2 equiv.) dropwise at the specified reaction temperature (e.g., -20 °C).
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 24-48 hours, monitoring its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the butenolide intermediate.
-
Conversion to this compound Lactone: The resulting butenolide can be converted to this compound lactone through a series of functional group manipulations, including ozonolysis of the double bond to reveal a carboxylic acid, followed by reduction and lactonization.
Visualizations
Caption: General workflows for three enantioselective routes to this compound lactone.
Caption: Signaling pathway for the bio-inspired aldol addition method.
Caption: Experimental workflow for the Ireland-Claisen rearrangement synthesis.
References
- 1. Asymmetric Synthesis of this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Isotopically Labeled this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Homocitrate
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and supporting data for the enzymatic synthesis of homocitrate using homocitrate synthase (HCS). Homocitrate synthase catalyzes the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, the first committed step in the α-aminoadipate pathway for lysine biosynthesis in many fungi and certain archaea.[1][2] Due to its absence in humans, HCS is a potential target for the development of antifungal drugs.[1]
Core Concepts
Enzymatic Reaction:
Homocitrate synthase (EC 2.3.3.14) catalyzes the following reaction:
Acetyl-CoA + α-Ketoglutarate + H₂O → (R)-Homocitrate + Coenzyme A[3]
This reaction is a key regulatory point in the lysine biosynthetic pathway and is subject to feedback inhibition by the end product, L-lysine.[4][5] The enzyme utilizes a divalent metal ion, typically Zn²⁺ or Mg²⁺/Mn²⁺, for its catalytic activity.[6][7]
Mechanism of Action:
The catalytic mechanism of homocitrate synthase proceeds via a mixed aldol-Claisen condensation.[2] The reaction is initiated by the binding of α-ketoglutarate to the active site, followed by the binding of acetyl-CoA.[8] A general base in the active site abstracts a proton from the methyl group of acetyl-CoA, and a general acid protonates the carbonyl group of α-ketoglutarate, facilitating the formation of a homocitryl-CoA intermediate.[6] This intermediate is subsequently hydrolyzed to release homocitrate and Coenzyme A.[6]
Data Presentation
Table 1: Kinetic Parameters of Homocitrate Synthase from Various Organisms
| Organism | Enzyme Isoform | Substrate | Km (mM) | Ki (L-Lysine) (µM) | Optimal pH |
| Saccharomyces cerevisiae | Lys20 | Acetyl-CoA | - | Weakly inhibited | 6.7 - 8.0[6] |
| α-Ketoglutarate | - | - | |||
| Saccharomyces cerevisiae | Lys21 | Acetyl-CoA | - | Strongly inhibited | - |
| α-Ketoglutarate | - | - | |||
| Candida albicans | His6CaLys21p | Acetyl-CoA | 0.8 ± 0.15 | 128 ± 8 | - |
| α-Ketoglutarate | 0.113 ± 0.02 | ||||
| Candida albicans | His6CaLys22p | Acetyl-CoA | 0.48 ± 0.09 | 4.37 ± 0.68 | - |
| α-Ketoglutarate | 0.152 ± 0.03 | ||||
| Thermus thermophilus | TtHCS (with Mg²⁺) | Acetyl-CoA | - | - | - |
| α-Ketoglutarate | - | - | |||
| Thermus thermophilus | TtHCS (with Mn²⁺) | Acetyl-CoA | - | - | - |
| α-Ketoglutarate | - | - |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Homocitrate
This protocol outlines the in vitro synthesis of homocitrate using purified homocitrate synthase.
Materials:
-
Purified Homocitrate Synthase (e.g., from Saccharomyces cerevisiae or Schizosaccharomyces pombe)
-
Acetyl-CoA
-
α-Ketoglutarate
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Divalent Cations (e.g., ZnCl₂, MgCl₂, or MnCl₂)
-
Quenching Solution (e.g., perchloric acid or trichloroacetic acid)
-
Analytical system for homocitrate detection (e.g., HPLC, LC-MS/MS)[10][11]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Reaction Buffer
-
Divalent Cation solution (final concentration typically in the low millimolar range)
-
α-Ketoglutarate (saturating concentration, e.g., 5-10 times the Km)
-
Purified Homocitrate Synthase (concentration to be optimized based on enzyme activity)
-
-
Initiation: Start the reaction by adding Acetyl-CoA (saturating concentration, e.g., 5-10 times the Km).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific HCS enzyme (e.g., 30°C for yeast enzymes). The incubation time will depend on the desired yield and enzyme concentration.
-
Termination: Stop the reaction by adding a quenching solution to denature the enzyme.
-
Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant for the presence of homocitrate using a suitable analytical method such as HPLC or LC-MS/MS.[10][11]
Protocol 2: Assay of Homocitrate Synthase Activity
This protocol describes a method to measure the kinetic activity of homocitrate synthase.
Materials:
-
Purified Homocitrate Synthase
-
Acetyl-CoA (various concentrations)
-
α-Ketoglutarate (various concentrations)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Divalent Cations (e.g., ZnCl₂, MgCl₂, or MnCl₂)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric detection of Coenzyme A
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, prepare the reaction mixture containing reaction buffer, a fixed, saturating concentration of one substrate (e.g., α-ketoglutarate), varying concentrations of the other substrate (acetyl-CoA), the divalent cation, and DTNB.
-
Initiation: Add a known amount of purified homocitrate synthase to initiate the reaction.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time. The change in absorbance is due to the reaction of the free thiol group of the released Coenzyme A with DTNB.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Kinetic Parameter Determination: Repeat steps 1-4 with different concentrations of the variable substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Visualizations
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC 2.3.3.14 [iubmb.qmul.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. Homocitrate synthase connects amino acid metabolism to chromatin functions through Esa1 and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-base chemical mechanism of homocitrate synthase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Lys20 homocitrate synthase isoform exerts most of the flux control over the lysine synthesis pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Homocitric Acid from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitric acid, a tricarboxylic acid and a higher homologue of citric acid, is a key component of the iron-molybdenum cofactor (FeMoco) of nitrogenase.[1][2] Its synthesis and subsequent purification are critical steps for various biochemical and biomedical research applications. This document provides detailed protocols for the purification of this compound from reaction mixtures, focusing on methods that ensure high purity and yield. The protocols are designed for researchers in academic and industrial settings, including those involved in drug development.
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. Below is a summary of a key purification method with reported quantitative data.
| Purification Method | Starting Material | Key Steps | Yield (%) | Purity Metric | Reference |
| Crystallization of this compound Lactone | Crude this compound | Ether Extraction, Co-distillation, Recrystallization | 89% | Melting Point: 158-160°C | [3] |
Experimental Protocols
Protocol 1: Purification of this compound via its Lactone by Crystallization
This protocol is based on an improved synthesis method where the crude this compound is converted to its lactone, a stable crystalline solid that is readily purified.[3]
Materials:
-
Crude this compound solution
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Ethyl acetate
-
Benzene
-
Water
-
Separatory funnel
-
Continuous liquid-liquid extraction apparatus
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
-
Melting point apparatus
Procedure:
-
Acidification and Extraction:
-
Solvent Removal and Co-distillation:
-
Recrystallization:
-
Dissolve the resulting solid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature to form crystals. For enhanced crystallization, the solution can be placed in a refrigerator.
-
Collect the white crystals by filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Repeat the recrystallization process from hot ethyl acetate to achieve high purity.[3] A yield of 5.2 g of white crystals (89%) has been reported using this method.[3]
-
-
Drying and Purity Assessment:
-
Dry the purified this compound lactone crystals under vacuum.
-
Determine the melting point of the crystals. A sharp melting point in the range of 158-160°C is indicative of high purity.[3]
-
Further purity analysis can be performed using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: General Protocol for Purification by Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) is a powerful technique for separating charged molecules like this compound from neutral or differently charged impurities.[4][5][6] This protocol provides a general guideline that should be optimized for specific applications.
Materials:
-
Crude this compound solution, filtered
-
Anion exchange resin (e.g., a weak base anion exchanger)
-
Chromatography column
-
Elution buffers (e.g., a gradient of a volatile salt like ammonium formate or a change in pH)
-
Fraction collector
-
pH meter
-
Conductivity meter (optional)
Procedure:
-
Resin Selection and Column Packing:
-
Select an appropriate anion exchange resin. Since this compound is a tricarboxylic acid, it will be negatively charged at a neutral or slightly acidic pH.
-
Prepare a slurry of the resin in the starting buffer and pack it into a chromatography column.
-
-
Equilibration:
-
Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low ionic strength buffer at a pH where this compound is charged and binds to the resin).
-
Monitor the pH and conductivity of the eluate until they are the same as the starting buffer.
-
-
Sample Loading:
-
Adjust the pH and ionic strength of the crude this compound solution to match the starting buffer.
-
Load the sample onto the column.
-
-
Washing:
-
Wash the column with the starting buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound this compound from the column. This can be achieved by:
-
Gradient Elution: Applying a linear gradient of increasing salt concentration (e.g., 0 to 1 M ammonium formate).
-
Step Elution: Using a series of buffers with incrementally increasing salt concentrations.
-
pH Elution: Decreasing the pH of the elution buffer to neutralize the charge on the this compound, causing it to detach from the resin.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions using a fraction collector.
-
Analyze the fractions for the presence of this compound using a suitable method, such as HPLC or a colorimetric assay.
-
Pool the fractions containing pure this compound.
-
-
Desalting (if necessary):
-
If a non-volatile salt was used for elution, the pooled fractions may need to be desalted, for example, by dialysis or size-exclusion chromatography. If a volatile salt like ammonium formate was used, it can be removed by lyophilization.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic acids.[7][8]
Instrumentation and Columns:
-
An HPLC system with a UV detector or a refractive index (RI) detector.
-
A suitable column for organic acid analysis, such as a C18 reversed-phase column or an ion-exclusion column.
Mobile Phase and Conditions (Example for Reversed-Phase HPLC):
-
Mobile Phase: An acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH 2.5) with a small percentage of an organic modifier like acetonitrile or methanol.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 210 nm (for the carboxyl group).
-
Temperature: Ambient or controlled (e.g., 30 °C).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound standard in the mobile phase.
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Dissolve a known amount of the purified this compound in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the purified sample.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
-
Visualization of Experimental Workflow
Below is a generalized workflow for the purification of this compound.
Caption: Generalized workflow for this compound purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 3562-74-1 | Benchchem [benchchem.com]
- 3. An Improved Synthesis of Homocitrate | MDPI [mdpi.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. purolite.com [purolite.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for HPLC Analysis of Homocitric Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitric acid is a tricarboxylic acid that serves as a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi and some other lower eukaryotes.[1] In humans, it is considered a minor metabolite, but its levels can be elevated in certain metabolic disorders. Accurate and sensitive quantification of this compound in biological matrices such as plasma and urine is crucial for studying its role in metabolic pathways and for the diagnosis and monitoring of related diseases. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.
Principle of Analysis
The analysis of this compound in complex biological samples presents challenges due to its polar nature and, for some detection methods, the lack of a strong chromophore. To overcome these, two primary analytical strategies are presented:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high selectivity and sensitivity, allowing for direct detection of this compound with minimal sample preparation.
-
HPLC with Fluorescence Detection (HPLC-FLD): This method requires a pre-column derivatization step to attach a fluorescent tag to the carboxylic acid groups of this compound, significantly enhancing detection sensitivity.[2]
Experimental Protocols
Method 1: LC-MS/MS for the Quantification of this compound in Human Plasma
This protocol is adapted from a validated method for the analysis of related tricarboxylic acids in a human biological matrix.[3]
1. Sample Preparation (Acidified Protein Precipitation)
-
To a 1.8 mL microcentrifuge tube, add 10 µL of the plasma sample.
-
Add 10 µL of an internal standard solution (e.g., Citric acid-d4 at 5 µg/mL in 0.1% formic acid).[3]
-
Add 100 µL of 5% trichloroacetic acid in water to precipitate proteins.[3]
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. HPLC and Mass Spectrometry Conditions
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-8 min: 50-95% B
-
8-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by direct infusion of a standard. Precursor ion [M-H]⁻ would be m/z 205.0. Product ions would be selected based on fragmentation patterns.
-
Internal Standard (Citric acid-d4): As described in the reference method.[3]
-
3. Method Validation and Data Presentation
The method should be validated according to regulatory guidelines for bioanalytical method validation.[4] Key parameters to be assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Table 1: Representative Quantitative Data for Tricarboxylic Acid Analysis by LC-MS/MS [3]
| Analyte | Calibration Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Citric Acid | 20 - 2000 | 95.2 - 104.5 | ≤ 8.7 |
| Isocitric Acid | 20 - 2000 | 96.1 - 103.8 | ≤ 9.1 |
| This compound (Expected) | 20 - 2000 | To be determined | To be determined |
Note: The data for this compound needs to be experimentally determined. The values for citric and isocitric acid are provided as a reference for expected performance.
Method 2: HPLC with Fluorescence Detection following Pre-column Derivatization
This method is an alternative for laboratories without access to mass spectrometry and is based on the principle of derivatizing carboxylic acids to enhance their detectability.[2]
1. Sample Preparation (Urine)
-
Filter urine samples through a 0.45 µm filter.
-
To a 50 µL aliquot of the filtered urine in a reaction vial, add 10 µL of an appropriate internal standard.
-
The sample is then ready for the derivatization procedure.
2. Pre-column Derivatization
A variety of derivatizing reagents are available for carboxylic acids to yield highly fluorescent products.[2] An example procedure using a generic fluorescent labeling reagent is outlined below. The specific reagent and reaction conditions should be optimized for this compound.
-
Prepare a stock solution of the derivatizing reagent (e.g., 1 mg/mL in a suitable organic solvent).
-
Prepare a catalyst solution if required by the reagent's chemistry.
-
To the 60 µL of prepared urine sample, add 20 µL of the derivatizing reagent solution and 20 µL of the catalyst solution.
-
Vortex the mixture and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
After incubation, cool the reaction mixture to room temperature.
-
Inject an aliquot of the derivatized sample into the HPLC system.
3. HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient Elution: A gradient program should be developed to separate the derivatized this compound from other sample components and reagent-related peaks.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength: To be set according to the spectral properties of the chosen derivatizing reagent.
-
Emission Wavelength: To be set according to the spectral properties of the chosen derivatizing reagent.
-
4. Method Validation and Data Presentation
Similar to the LC-MS/MS method, this HPLC-FLD method must be fully validated.
Table 2: Expected Method Validation Parameters for HPLC-FLD Analysis of this compound
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 85 - 115% of nominal concentration |
| Precision (%RSD) | ≤ 15% |
| LOD | To be determined |
| LOQ | To be determined |
| Recovery | To be determined |
Visualizations
Lysine Biosynthesis Pathway (α-Aminoadipate Pathway)
The following diagram illustrates the metabolic pathway for lysine biosynthesis, highlighting the role of this compound.[1]
Caption: The α-aminoadipate pathway for lysine biosynthesis.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the major steps in the LC-MS/MS analysis of this compound in a plasma sample.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
Application Note: Quantification of Homocitric Acid in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitric acid is a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi and some bacteria.[1] Its quantification in biological matrices is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for research in drug development targeting these pathways. This application note provides a detailed protocol for the quantification of this compound using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound from complex biological matrices. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Due to the polar nature of this compound, derivatization can be employed to improve chromatographic retention and ionization efficiency.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from plasma or serum.
Materials:
-
Plasma or serum samples
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): Stable isotope-labeled this compound is not readily commercially available. As an alternative, a structurally similar stable isotope-labeled organic acid, such as Citric acid-d4, can be used. Prepare a stock solution in water.
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column with polar end-capping is recommended for improved retention of polar analytes (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 50 |
| 5.1 | 95 |
| 7.0 | 95 |
| 7.1 | 2 |
| 10.0 | 2 |
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Transitions (Predicted):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 205.05 | 111.0 | 100 | 25 | 15 |
| This compound (Qualifier) | 205.05 | 87.0 | 100 | 25 | 20 |
| Citric acid-d4 (IS) | 195.05 | 113.0 | 100 | 25 | 15 |
Note: These parameters should be optimized on the specific instrument being used.
Data Presentation
The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | >0.99 | 1/x |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 10 | <15 | <15 | 85-115 |
| 100 | <10 | <10 | 90-110 | |
| 800 | <10 | <10 | 90-110 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 | 1 |
Visualizations
Lysine Biosynthesis Pathway (α-Aminoadipate Pathway)
Caption: The α-aminoadipate pathway for L-lysine biosynthesis.
Experimental Workflow for this compound Quantification
References
Application Notes: The Role of Homocitrate in Probing Nitrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogenase, the enzyme responsible for biological nitrogen fixation, catalyzes the reduction of atmospheric dinitrogen (N₂) to ammonia (NH₃). This process is fundamental to the global nitrogen cycle. The active site of the most studied molybdenum-dependent nitrogenase contains a complex metal cluster known as the Iron-Molybdenum cofactor (FeMo-cofactor). This cofactor is a [MoFe₇S₉C] cluster uniquely coordinated by a molecule of (R)-homocitrate.[1][2]
Homocitrate is not merely a structural component; it is crucial for the catalytic competency of the enzyme. Its unique stereochemistry and coordination to the molybdenum atom are essential for efficient N₂ reduction.[3] Mutant strains of nitrogen-fixing bacteria, such as Azotobacter vinelandii or Klebsiella pneumoniae, that lack the nifV gene cannot synthesize homocitrate. Instead, they incorporate citrate into the FeMo-cofactor, resulting in a significantly impaired enzyme that is unable to effectively reduce N₂ but retains the ability to reduce other substrates like acetylene.[3][4] This functional difference makes homocitrate and its analogs powerful tools for studying the intricate mechanism of nitrogenase, elucidating the specific requirements of the active site, and exploring the dynamics of substrate binding and reduction.
These application notes provide an overview of how manipulating the homocitrate component of the FeMo-cofactor can be used to investigate nitrogenase activity, complete with detailed protocols for key experiments.
Key Concepts and Pathways
FeMo-cofactor Structure and the Role of Homocitrate
The FeMo-cofactor is the heart of nitrogenase, where the formidable triple bond of dinitrogen is broken. Homocitrate chelates the molybdenum atom through its α-alkoxy and α-carboxy groups, completing its coordination sphere.[5][6] This interaction is critical for catalysis. The diagram below illustrates the structure of the FeMo-cofactor and the central position of homocitrate.
The Homocitrate Ring-Opening Hypothesis
One prominent theory suggests that homocitrate plays a dynamic role in catalysis. The "homocitrate ring-opening" hypothesis posits that upon reduction of the FeMo-cofactor to a specific state (E₃/E₄), one of the coordination bonds between homocitrate and molybdenum breaks.[7] This conformational change is proposed to open a coordination site on the molybdenum atom, allowing for the binding of N₂. This model highlights a direct mechanistic role for homocitrate beyond simple structural support.[7]
Data Presentation
The substitution of homocitrate with citrate in nifV mutants drastically alters the substrate specificity of nitrogenase. While N₂ reduction is severely impaired, the reduction of other substrates like acetylene is less affected, and proton reduction (H₂ evolution) often increases.
Table 1: Comparison of Nitrogenase Activities in Wild-Type vs. NifV⁻ Mutant (Data compiled from studies on Klebsiella pneumoniae)
| Enzyme Source | Substrate | Apparent Kₘ | Relative Vₘₐₓ (%) | Key Observation |
| Wild-Type | N₂ | ~0.1 atm | 100 | Efficient N₂ reduction. |
| NifV⁻ Mutant | N₂ | ~0.24 atm[4] | <10[4] | Poor N₂ binding and very low reduction rate.[4] |
| Wild-Type | C₂H₂ | ~0.01 atm | 100 | Efficient acetylene reduction. |
| NifV⁻ Mutant | C₂H₂ | ~0.01 atm | ~70-90 | Acetylene reduction is largely retained. |
| Wild-Type | H⁺ (H₂ evolution) | N/A | 100 | H₂ evolution is an obligate part of the reaction. |
| NifV⁻ Mutant | H⁺ (H₂ evolution) | N/A | >100 | Electron flux is diverted to proton reduction. |
| NifV⁻ Mutant + Homocitrate | N₂ | ~0.1 atm | ~100 | Activity is restored to wild-type levels. |
Note: Values are approximate and can vary based on the specific organism and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Nitrogenase Activity Assay (Acetylene Reduction)
This protocol describes the most common method for measuring nitrogenase activity by quantifying the reduction of acetylene (C₂H₂) to ethylene (C₂H₄) via gas chromatography (GC).[8][9][10][11]
Workflow Diagram
Materials and Reagents:
-
Purified MoFe protein and Fe protein (from wild-type, NifV⁻ mutant, or NifV⁻ mutant grown with homocitrate)
-
Anaerobic serum vials (e.g., 10 mL) with rubber septa
-
Gas-tight syringes
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N)[10]
-
Acetylene gas and Argon gas
-
Ethylene gas standard
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
ATP Regeneration System:
-
ATP (5 mM)
-
MgCl₂ (5 mM)
-
Creatine phosphate (20 mM)
-
Creatine phosphokinase (20-30 U/mL)
-
-
Reductant: Sodium dithionite (20 mM), freshly prepared
Procedure:
-
Preparation: In an anaerobic glovebox or using Schlenk line techniques, add the assay buffer and ATP regeneration system components to a serum vial.
-
Anaerobization: Seal the vial with a rubber septum and aluminum crimp. Evacuate and flush the vial with high-purity argon gas at least 3-5 times to ensure anaerobic conditions.
-
Initiation: Add the sodium dithionite solution. Inject the desired amounts of purified MoFe protein and Fe protein into the sealed vial. The ratio of Fe protein to MoFe protein is critical and should be optimized (e.g., 10:1).
-
Pre-incubation: Place the vial in a shaking water bath at 30°C for 5 minutes to allow for temperature equilibration.
-
Substrate Addition: Inject acetylene gas into the vial's headspace to a final concentration of 10% (v/v). For a 10 mL vial with 1 mL of liquid, this would be ~0.9 mL of acetylene.[10]
-
Reaction Incubation: Continue incubating at 30°C with gentle shaking for a defined period (e.g., 15 or 30 minutes). Ensure the reaction is in the linear range.
-
Termination: Stop the reaction by injecting 0.1 mL of 4 M NaOH or a strong acid.
-
Analysis:
-
Using a gas-tight syringe, withdraw a sample (e.g., 0.5 mL) from the vial's headspace.
-
Inject the sample into the GC.
-
Record the peak area corresponding to ethylene.
-
-
Quantification:
-
Create a standard curve by injecting known amounts of ethylene gas into the GC.
-
Calculate the amount of ethylene produced in the assay from the standard curve.
-
Express the nitrogenase activity as specific activity (nmol of ethylene produced per minute per milligram of MoFe protein).
-
Protocol 2: In Vitro Synthesis of FeMo-cofactor
This protocol outlines the cell-free synthesis of FeMo-cofactor, a key technique for studying the roles of individual components like homocitrate.[5][12][13] This assay is crucial for confirming the function of nif gene products and for creating modified cofactors with homocitrate analogs.
Workflow Diagram
Materials and Reagents:
-
Purified proteins (all handled under strict anaerobic conditions):
-
NifB (catalyzes formation of the FeS core)
-
NifEN (scaffold protein)
-
NifH (Fe protein; acts as reductant and Mo/homocitrate insertase)[14]
-
apo-NifDK (MoFe protein lacking the FeMo-cofactor)
-
-
(R)-Homocitrate solution
-
Sodium molybdate (Na₂MoO₄) solution
-
Iron source (e.g., (NH₄)₂Fe(SO₄)₂)
-
Sulfide source (e.g., Na₂S)
-
S-adenosyl methionine (SAM)
-
ATP, MgCl₂, Sodium Dithionite, and buffer as in Protocol 1.
Procedure:
-
Preparation: In an anaerobic environment, combine purified NifB, NifEN, NifH, and apo-NifDK proteins in a serum vial containing anaerobic buffer.
-
Substrate Addition: Sequentially add the small molecule components: iron, sulfide, SAM, sodium molybdate, (R)-homocitrate, Mg-ATP, and sodium dithionite.[12] The order of addition can be critical and may need optimization.
-
Synthesis Reaction: Incubate the complete reaction mixture at 30°C for 30-60 minutes to allow for the synthesis of FeMo-cofactor and its insertion into the apo-NifDK, forming active holo-NifDK.
-
Activity Measurement: After the synthesis incubation, assess the activity of the newly formed nitrogenase by performing the acetylene reduction assay as described in Protocol 1. The amount of ethylene produced is directly proportional to the amount of active FeMo-cofactor synthesized.
-
Controls: Run parallel reactions omitting key components (e.g., homocitrate, NifB) to demonstrate their essentiality for cofactor synthesis and activity. Substituting homocitrate with analogs (e.g., citrate, fluorohomocitrate) in this system is a powerful way to study their effect on the resulting enzyme's activity and substrate specificity.[3]
References
- 1. Mechanism of Mo-Dependent Nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rethinking the Nitrogenase Mechanism: Activating the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogenase beyond the Resting State: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N2O reduction and HD formation by nitrogenase from a nifV mutant of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Nitrogenase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Evidence for a dynamic role for homocitrate during nitrogen fixation: the effect of substitution at the α-Lys426 position in MoFe-protein of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylene reduction assay for nitrogenase activity in root nodules under salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnca.mext.go.jp [fnca.mext.go.jp]
- 11. Biological Nitrogen Fixation [ctahr.hawaii.edu]
- 12. In vitro synthesis of the iron–molybdenum cofactor of nitrogenase from iron, sulfur, molybdenum, and homocitrate using purified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro synthesis of the iron-molybdenum cofactor of nitrogenase from iron, sulfur, molybdenum, and homocitrate using purified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Investigating the Lysine Biosynthesis Pathway: Application Notes and Protocols for Targeting Homocitrate Synthase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the fungal lysine biosynthesis pathway, with a specific focus on homocitrate synthase (HCS), the first committed enzyme in the α-aminoadipate (AAA) pathway. The unique presence of this pathway in fungi and certain bacteria makes HCS a promising target for the development of novel antimicrobial agents. This document outlines key experimental protocols, presents relevant quantitative data for comparative analysis, and provides visual workflows to guide your research.
Data Presentation: Homocitrate Synthase Kinetics and Inhibition
Understanding the kinetic parameters of homocitrate synthase and its susceptibility to various inhibitors is crucial for drug development. The following table summarizes key quantitative data from published literature, offering a baseline for comparison of experimental findings.
| Enzyme Source | Substrate/Inhibitor | Parameter | Value |
| Schizosaccharomyces pombe | Acetyl-CoA | Km | 40 µM[1] |
| 2-Oxoglutarate | Km | 20 µM[1] | |
| Acetyl-CoA | kcat | 1.5 s-1[1] | |
| 2-Oxoglutarate | kcat | 1.6 s-1[1] | |
| Saccharomyces cerevisiae | Glyoxylate | Ki | Varies with pH, pKa of 7.1 for optimal binding[2][3] |
| Thermus thermophilus | Lysine | Apparent Ki | pH-dependent, decreases from a constant value below pH 6.0[4] |
Experimental Protocols
Protocol 1: Homocitrate Synthase (HCS) Enzyme Activity Assay
This protocol describes a continuous spectrophotometric assay to measure HCS activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).[2]
Materials:
-
Purified Homocitrate Synthase (HCS) enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
2,6-dichlorophenolindophenol (DCPIP) stock solution (e.g., 10 mM)
-
α-ketoglutarate (α-KG) stock solution
-
Acetyl-CoA (AcCoA) stock solution
-
Quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Reaction Mixture Preparation: In a 1 cm path length quartz cuvette, prepare a final reaction volume of 0.5 mL containing 50 mM HEPES, pH 7.5, and 0.1 mM DCPIP.
-
Substrate Addition: Add variable concentrations of α-KG and AcCoA to the reaction mixture. For determining the Km of one substrate, the other should be held at a saturating concentration.
-
Enzyme Addition and Measurement: Initiate the reaction by adding a known amount of purified HCS enzyme to the cuvette.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm at room temperature. Record the absorbance change over a set period (e.g., 3-5 minutes) to determine the initial reaction velocity.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The rate of reaction is proportional to the rate of DCPIP reduction.
Protocol 2: Determination of Inhibitor Ki for Homocitrate Synthase
This protocol outlines the steps to determine the inhibition constant (Ki) for a competitive inhibitor of HCS.
Materials:
-
All materials from Protocol 1
-
Stock solution of the inhibitor of interest
Procedure:
-
Initial Velocity Measurements without Inhibitor: Perform the HCS activity assay (Protocol 1) with a fixed, non-saturating concentration of one substrate (e.g., at its Km value) and varying concentrations of the other substrate.
-
Initial Velocity Measurements with Inhibitor: Repeat the assay at several different fixed concentrations of the inhibitor. For each inhibitor concentration, measure the initial reaction velocity at the same varying substrate concentrations as in step 1.
-
Data Analysis:
-
Plot the initial velocity (v) as a function of substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the Ki, a Dixon plot (1/v vs. [I]) or a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used. For a competitive inhibitor, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
The Ki can be calculated from the apparent Km values obtained in the presence of the inhibitor.
-
Mandatory Visualizations
Lysine Biosynthesis Pathway (α-Aminoadipate Pathway)
Caption: Overview of the α-aminoadipate pathway for lysine biosynthesis.
Experimental Workflow: Homocitrate Synthase Assay
References
- 1. Inhibitor Screening and Design [creative-enzymes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-base chemical mechanism of homocitrate synthase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of FeMo-cofactor with Homocitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in vitro reconstitution of the iron-molybdenum cofactor (FeMo-cofactor) of nitrogenase with homocitrate. This process is fundamental to understanding nitrogen fixation and can be applied in drug development targeting this essential enzymatic pathway.
Introduction
The molybdenum nitrogenase is the enzyme responsible for the majority of biological nitrogen fixation, converting atmospheric dinitrogen (N₂) into ammonia (NH₃).[1][2] Its active site contains a complex metal cluster known as the iron-molybdenum cofactor (FeMo-co).[3][4] FeMo-co is a [7Fe-9S-C-Mo-R-homocitrate] cluster, and its precise composition is critical for the enzyme's catalytic activity.[3][4] The organic component, (R)-homocitrate, is an integral part of the cofactor, coordinated to the molybdenum atom, and is essential for effective N₂ reduction.[5][6]
The in vitro synthesis and reconstitution of FeMo-co into an apo-MoFe protein (the protein component lacking the cofactor) is a powerful tool for studying the mechanism of nitrogenase and for screening potential inhibitors. This process involves a series of biochemically complex steps that can be replicated in a controlled laboratory setting using purified components.
Principle of In Vitro Reconstitution
The in vitro reconstitution of a functional MoFe protein can be achieved by assembling the FeMo-cofactor on a scaffold protein and then inserting it into an apo-MoFe protein. A minimal system for the complete in vitro synthesis of FeMo-co has been established, requiring only a few key purified proteins and small molecules.[1][2]
The overall process can be summarized in the following key stages:
-
Synthesis of a Precursor Cluster: The NifB protein, a radical SAM enzyme, is crucial in synthesizing an early Fe-S cluster precursor to FeMo-co.[1][3]
-
Maturation on a Scaffold: This precursor is transferred to the NifEN protein complex, which acts as a scaffold for the maturation of the cofactor.[3][7]
-
Incorporation of Molybdenum and Homocitrate: Molybdate and (R)-homocitrate are incorporated into the precursor on the NifEN scaffold. This step is dependent on the Fe protein (NifH) and the hydrolysis of MgATP.[7][8][9]
-
Insertion into Apo-MoFe Protein: The mature FeMo-cofactor is then transferred from NifEN to the apo-MoFe protein, resulting in a catalytically active holoenzyme.[3][7]
Key Components
Successful in vitro reconstitution requires the following highly purified and active components:
-
Proteins:
-
NifB: Catalyzes the formation of the initial Fe-S core of FeMo-co.
-
NifEN: A scaffold protein where the FeMo-co is assembled.[3][7]
-
NifH (Fe Protein): An ATP-dependent reductase that is essential for the maturation of the cofactor on NifEN.[3][8]
-
Apo-MoFe Protein (apo-NifDK): The FeMo-co-deficient form of the MoFe protein, which acts as the recipient for the newly synthesized cofactor. This is typically purified from a nifB or nifH mutant strain of a diazotroph like Azotobacter vinelandii.[9]
-
-
Small Molecules and Reagents:
-
(R)-Homocitrate: The essential organic component of FeMo-co.
-
Sodium Molybdate (Na₂MoO₄): The source of molybdenum.
-
Iron Source: Typically ferrous sulfate (FeSO₄) or ferrous ammonium sulfate.
-
Sulfide Source: Usually sodium sulfide (Na₂S).
-
S-adenosylmethionine (SAM): A co-substrate for the radical SAM enzyme NifB.
-
ATP and an ATP-regenerating system: To fuel the activity of NifH.
-
Sodium Dithionite (Na₂S₂O₄): A strong reducing agent to maintain anaerobic conditions and the reduced state of the Fe-S clusters.
-
Buffer: Typically Tris-HCl at a slightly alkaline pH (e.g., 8.0).
-
Experimental Protocols
The following are generalized protocols for the in vitro synthesis and insertion of FeMo-cofactor. All manipulations must be carried out under strict anaerobic conditions (e.g., in a glovebox) due to the extreme oxygen sensitivity of the nitrogenase proteins and their metal clusters.
Protocol 1: Complete In Vitro Synthesis and Reconstitution of FeMo-cofactor
This protocol describes the de novo synthesis of FeMo-co from its basic constituents and its subsequent insertion into apo-MoFe protein.[1][2]
Materials:
-
Purified NifB, NifEN, NifH, and apo-MoFe protein.
-
Anaerobic buffer (e.g., 25 mM Tris-HCl, pH 8.0).
-
Stock solutions of: (R)-homocitrate, Na₂MoO₄, FeSO₄, Na₂S, SAM, ATP, MgCl₂, creatine phosphate, and creatine phosphokinase.
-
Sodium dithionite (solid).
Procedure:
-
Prepare a reaction mixture in an anaerobic environment containing the anaerobic buffer, an ATP-regenerating system (ATP, MgCl₂, creatine phosphate, creatine phosphokinase), and sodium dithionite.
-
Add the purified proteins to the reaction mixture in the following order, with a brief pre-incubation at each step: NifB, NifEN, NifH, and finally the apo-MoFe protein.
-
Add the small molecule substrates: FeSO₄, Na₂S, SAM, Na₂MoO₄, and (R)-homocitrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for FeMo-co synthesis and insertion.
-
Terminate the reaction and prepare the sample for an activity assay.
Protocol 2: FeMo-cofactor Maturation and Insertion Assay
This assay is used to study the final steps of FeMo-co synthesis on the NifEN scaffold and its transfer to the apo-MoFe protein.[9]
Materials:
-
Purified NifEN (pre-loaded with the FeMo-co precursor), NifH, and apo-MoFe protein.
-
Anaerobic buffer.
-
Stock solutions of: (R)-homocitrate, Na₂MoO₄, ATP, MgCl₂, and an ATP-regenerating system.
-
Sodium dithionite.
Procedure:
-
In an anaerobic environment, prepare a reaction mixture containing the anaerobic buffer, an ATP-regenerating system, and sodium dithionite.
-
Add the purified proteins: NifEN (with precursor), NifH, and apo-MoFe protein.
-
Add sodium molybdate and (R)-homocitrate to initiate the maturation of the cofactor.
-
Incubate the mixture to allow for the completion of FeMo-co synthesis and its insertion into the apo-MoFe protein.
-
Proceed with the activity assay.
Protocol 3: Nitrogenase Activity Assay (Acetylene Reduction)
This is a common method to quantify the activity of the reconstituted MoFe protein. Nitrogenase can reduce acetylene (C₂H₂) to ethylene (C₂H₄), which can be easily measured by gas chromatography.
Materials:
-
Reaction mixture containing the reconstituted MoFe protein.
-
A sealed vial.
-
Acetylene gas.
-
Gas chromatograph with a suitable column and a flame ionization detector.
Procedure:
-
The reconstitution reaction is typically performed in a sealed vial.
-
Inject a known volume of acetylene gas into the headspace of the vial to a final concentration of ~10% (v/v).
-
Incubate the vial at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by injecting a small volume of a strong acid or base).
-
Analyze a sample of the headspace gas by gas chromatography to quantify the amount of ethylene produced.
-
Calculate the specific activity as nanomoles of ethylene produced per minute per milligram of MoFe protein.
Data Presentation
The success of the in vitro reconstitution is quantified by the specific activity of the reconstituted MoFe protein. The following tables summarize representative data from the literature.
Table 1: Specific Activities of In Vitro Reconstituted MoFe Protein
| Assay Type | Apo-MoFe Protein Source | Key Components Added | Specific Activity (nmol C₂H₄/min/mg MoFe protein) | Reference |
| FeMo-co Maturation | ΔnifB MoFe protein | NifEN (with precursor), NifH, Mo, Homocitrate | ~217 | [9] |
| Complete Synthesis | apo-NifDK | NifB, NifEN, NifH, Fe, S, Mo, Homocitrate, SAM | Varies, can approach wild-type levels | [1][2] |
| Control (No Homocitrate) | ΔnifB MoFe protein | NifEN, NifH, Mo | Significantly reduced or negligible activity | [5] |
| Control (No NifH/ATP) | ΔnifB MoFe protein | NifEN, Mo, Homocitrate | Negligible activity | [8][9] |
Table 2: Metal Content Analysis of NifEN Before and After In Vitro Maturation
| Protein Sample | Moles of Fe per mole of protein | Moles of Mo per mole of protein | Interpretation | Reference |
| Unprocessed NifEN | 16.1 ± 1.1 | 0 | Contains permanent [4Fe-4S] clusters and a Mo-free precursor. | [7] |
| NifEN after maturation | 15.8 ± 0.6 | 1.2 ± 0.1 | One Mo atom incorporated per NifEN molecule, indicating successful cofactor maturation. | [7] |
Visualizations
Experimental Workflow for In Vitro FeMo-cofactor Synthesis and Reconstitution
Caption: Workflow for the in vitro synthesis and reconstitution of FeMo-cofactor.
Role of Homocitrate in the FeMo-cofactor Biosynthetic Pathway
References
- 1. In vitro synthesis of the iron–molybdenum cofactor of nitrogenase from iron, sulfur, molybdenum, and homocitrate using purified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biosynthesis of Nitrogenase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evidence for a dynamic role for homocitrate during nitrogen fixation: the effect of substitution at the α-Lys426 position in MoFe-protein of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocitrate is a component of the iron-molybdenum cofactor of nitrogenase [inis.iaea.org]
- 7. FeMo cofactor maturation on NifEN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
Application Notes and Protocols: Homocitric Acid as a Biochemical Probe for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitric acid is a tricarboxylic acid that serves as a crucial intermediate in two significant metabolic pathways: the α-aminoadipate pathway for lysine biosynthesis in many fungi and certain archaea, and as an essential component of the iron-molybdenum cofactor (FeMoco) in nitrogenase.[1][2] Its unique role in these pathways makes it, and its synthesizing enzyme, homocitrate synthase (HCS), valuable tools for biochemical and enzymological studies. This document provides detailed application notes and protocols for utilizing this compound and its enzymatic system as a probe for enzyme kinetics, with a focus on drug discovery and metabolic pathway analysis.
Homocitrate synthase (EC 2.3.3.14) catalyzes the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate.[2][3][4] This enzyme is a key regulatory point in lysine biosynthesis and is subject to feedback inhibition by L-lysine.[1][5][6] The absence of the α-aminoadipate pathway in humans makes HCS an attractive target for the development of novel antifungal agents.[2]
Data Presentation: Kinetic Parameters of Homocitrate Synthase
The following tables summarize the kinetic parameters of homocitrate synthase from various organisms, providing a comparative overview for researchers.
Table 1: Michaelis-Menten Constants (Km) for Homocitrate Synthase Substrates
| Organism | Enzyme/Isoform | Km (acetyl-CoA) [µM] | Km (α-ketoglutarate) [µM] | Reference |
| Aspergillus fumigatus | HcsA | 17 | 261 | [7] |
| Saccharomyces cerevisiae | His6CaLys21p | 800 ± 150 | 113 ± 20 | [8] |
| Saccharomyces cerevisiae | His6CaLys22p | 480 ± 90 | 152 ± 30 | [8] |
| Thermus thermophilus | TtHCS (with Mg2+) | 13 ± 3 | 14 ± 2 | [9] |
| Thermus thermophilus | TtHCS (with Mn2+) | 10 ± 1 | 8 ± 1 | [9] |
Table 2: Inhibition Constants (Ki) for L-Lysine against Homocitrate Synthase
| Organism | Enzyme/Isoform | Ki (L-Lysine) [µM] | Inhibition Type vs. α-ketoglutarate | Reference |
| Saccharomyces cerevisiae | His6CaLys21p | 128 ± 8 | Competitive | [8] |
| Saccharomyces cerevisiae | His6CaLys22p | 4.37 ± 0.68 | Competitive | [8] |
| Schizosaccharomyces pombe | SpHCS | - | Competitive | [1][10] |
| Thermus thermophilus | TtHCS | - | Competitive | [11] |
Signaling and Metabolic Pathways
This compound is a key player in the following pathways. Understanding these pathways is essential for contextualizing its role as a biochemical probe.
References
- 1. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocitrate synthase - Wikipedia [en.wikipedia.org]
- 4. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 5. Homocitrate synthase connects amino acid metabolism to chromatin functions through Esa1 and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine Feedback Crystallized♦: Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Substrate Recognition and Insight into Feedback Inhibition of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Homocitric Acid Lactone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve yields and stereoselectivity in the asymmetric synthesis of homocitric acid lactone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the asymmetric synthesis of this compound lactone?
A1: The main strategies involve creating the key stereocenter using either chiral auxiliaries, asymmetric catalysis, or chiral pool starting materials.[1] Chiral auxiliary methods, such as the Evans aldol reaction, are widely used due to their reliability and the predictable stereochemistry of the products.[2][3] Asymmetric catalysis offers an alternative approach, while syntheses from the chiral pool utilize naturally occurring enantiopure compounds.[1] A bioinspired aldol addition that mimics the natural biosynthetic pathway is another efficient method.[4][5]
Q2: My Evans aldol reaction is showing poor diastereoselectivity. What are the common causes?
A2: Poor diastereoselectivity in Evans aldol reactions can stem from several factors. The geometry of the boron enolate is critical; ensuring the formation of the Z-enolate is key to achieving high syn-diastereoselectivity.[6][7] This is typically controlled by using a strong Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA).[3] Reaction temperature is also crucial; reactions should be maintained at low temperatures (e.g., -78 °C to -40 °C) to maximize selectivity.[4] The purity of reagents, especially the Lewis acid and the chiral auxiliary, is paramount.
Q3: How can I effectively remove the chiral auxiliary after the key reaction?
A3: The N-acyl oxazolidinone auxiliary can be cleaved under various conditions to yield different functional groups. For hydrolysis to the carboxylic acid, lithium hydroperoxide (LiOOH) is a standard and effective reagent.[3] Reductive cleavage using agents like lithium borohydride (LiBH₄) will yield the corresponding alcohol. The choice of cleavage method depends on the subsequent steps in your synthetic route.
Q4: I'm observing low overall yield. Where are the most likely points of material loss?
A4: Low yields can occur at multiple stages. The key aldol or addition step can be low-yielding if reaction conditions are not optimized (e.g., temperature, reaction time, stoichiometry).[4] Oxidative cleavage steps later in the synthesis can also be variable and lead to significant material loss.[4] Purification by chromatography at each step can also contribute to cumulative losses, especially if diastereomers are difficult to separate.[4] It is sometimes advantageous to carry crude material through several steps if impurities are benign.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (d.r.) in Aldol Addition | 1. Incorrect enolate geometry (E-enolate formation).2. Reaction temperature too high.3. Lewis acid is not effective.4. Presence of protic impurities (e.g., water). | 1. Ensure the use of Bu₂BOTf and a hindered base (e.g., DIPEA) to favor Z-enolate formation.[3][6]2. Maintain strict temperature control, typically between -78 °C and -40 °C.[4]3. Use freshly distilled or high-purity TiCl₄ or Bu₂BOTf. Consider screening other Lewis acids.4. Use flame-dried glassware and anhydrous solvents dispensed from a purification system.[4] |
| Low Enantiomeric Excess (e.e.) | 1. Chiral auxiliary is not enantiopure.2. Racemization during reaction or workup.3. In catalytic methods, the catalyst may be impure or deactivated. | 1. Recrystallize the chiral auxiliary to ensure high enantiomeric purity before use.2. Avoid harsh acidic or basic conditions during workup if the product is prone to racemization. Keep temperatures low.3. For catalytic syntheses, ensure the catalyst is pure and handled under an inert atmosphere if air-sensitive. |
| Reaction Fails to Proceed or Stalls | 1. Inactive reagents (e.g., old LDA, wet solvent).2. Incorrect stoichiometry.3. Steric hindrance in substrates.4. In titanium enolate reactions, unproductive coordination of the electrophile.[4] | 1. Use freshly prepared LDA or titrated BuLi. Ensure all solvents are rigorously dried.[4]2. Carefully check calculations and precisely measure all reagents.3. For highly hindered substrates, longer reaction times or higher temperatures may be needed, at the potential cost of selectivity.4. Consider using additives like N-methylpyrrolidinone (NMP) which can improve yields in certain titanium-mediated aldol reactions.[4] |
| Difficult Purification | 1. Diastereomers are inseparable by standard silica gel chromatography.2. Product co-elutes with starting material or byproducts. | 1. If diastereoselectivity is modest, consider derivatizing the mixture to facilitate separation. Sometimes, recrystallization can isolate the major diastereomer.2. Adjust the polarity of the mobile phase. If inseparable, re-evaluate the reaction to improve conversion and minimize byproducts. |
Section 3: Data Summary of Synthetic Methods
The following table summarizes quantitative data from various asymmetric synthesis approaches to this compound lactone, providing a comparison of their efficiencies.
| Method / Key Step | Chiral Source | Key Reagents | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans Aldol Addition | (R)-4-benzyl-2-oxazolidinone | TiCl₄, DIPEA, Ethyl 2-oxohex-5-enoate | 41% (isolated) | 88:12 | [4] |
| Evans Aldol (Modified) | (R)-4-benzyl-2-oxazolidinone | TiCl₄, DIPEA, NMP, Ethyl 2-oxohex-5-enoate | ~46% (by GCMS) | 79:21 | [4] |
| Ireland-Claisen Rearrangement | Chiral allylic alcohol | LDA, TMSCl, then heat | 96% (over 2 steps) | >95:5 (E:Z alkene) | [1] |
| Glycolate Aldol Addition | Ephedrine-derived morpholine-dione | LiHMDS, ZnCl₂, Diethyl ketoglutarate | 70% | 95:5 | [8] |
Section 4: Detailed Experimental Protocols
Protocol: Evans Asymmetric Aldol Addition[4]
This protocol describes the key stereocenter-forming reaction using an N-acyl oxazolidinone auxiliary.
Materials:
-
(R)-3-Acetyl-4-benzyloxazolidin-2-one (1.0 equiv)
-
Titanium (IV) chloride (TiCl₄, 1.1 equiv)
-
Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Ethyl 2-oxohex-5-enoate (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Preparation: Under an argon atmosphere, add anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Enolate Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Add TiCl₄ (1.1 equiv) dropwise to the stirred solution. After 5 minutes, add DIPEA (1.2 equiv) dropwise.
-
Add a solution of (R)-3-Acetyl-4-benzyloxazolidin-2-one (1.0 equiv) in DCM dropwise to the reaction mixture. The solution should turn a deep red color. Stir for 30 minutes at -78 °C.
-
Add a second portion of DIPEA (1.3 equiv) dropwise and stir for an additional 45 minutes at -78 °C.
-
Aldol Addition: Add a solution of ethyl 2-oxohex-5-enoate (1.1 equiv) in DCM dropwise. Stir the reaction mixture at -78 °C for 1 hour, then warm to -40 °C and stir for 7.5 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
Section 5: Visual Guides
Experimental Workflow Diagram
This diagram illustrates the general sequence for synthesizing this compound lactone via an Evans aldol strategy.
References
- 1. Enantioselective Synthesis of Isotopically Labeled this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. Asymmetric Synthesis of this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of this compound Lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Crude Homocitric Acid
For researchers, scientists, and drug development professionals, the purification of crude homocitric acid presents a significant bottleneck. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of crude this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Product | Incomplete reaction or side reactions: Starting materials or byproducts are present in the crude mixture, complicating purification. | - Optimize reaction conditions to maximize the formation of this compound. - Consider converting the crude this compound to its lactone form, which is often easier to purify by crystallization or chromatography.[1] |
| Product loss during extraction: Inefficient partitioning between aqueous and organic phases. | - Adjust the pH of the aqueous solution to ensure this compound is in its desired protonation state for extraction. - Perform multiple extractions with smaller volumes of solvent for higher efficiency. | |
| Degradation of this compound: The molecule may be unstable under the purification conditions (e.g., high temperature, extreme pH). | - Avoid excessive heat during solvent evaporation. - Maintain a neutral or slightly acidic pH to minimize degradation. The stability of organic acids can be pH and temperature-dependent. | |
| Co-elution with impurities in chromatography: Impurities with similar polarity or charge to this compound are not being separated effectively. | - Optimize the mobile phase composition in HPLC, including the organic modifier, pH, and buffer concentration.[2][3][4][5] - For ion-exchange chromatography, adjust the pH and ionic strength of the elution buffer to improve selectivity.[6][7][8][9] - Consider using a different stationary phase with alternative selectivity. | |
| Difficulty in Crystallization | Presence of impurities: Impurities can inhibit crystal formation or lead to the formation of an oil. | - Pre-purify the crude material using flash chromatography to remove the majority of impurities before attempting crystallization. - Try different solvent systems for recrystallization. Hot ethyl acetate has been reported to be effective for this compound lactone.[1] |
| Supersaturation not achieved or too high: The concentration of this compound in the solvent is not optimal for crystallization. | - Slowly evaporate the solvent to reach the point of supersaturation. - If the solution is too concentrated, add a small amount of solvent to redissolve and then cool slowly. | |
| Rapid cooling: Fast cooling can lead to the formation of small, impure crystals or an oil. | - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote the growth of larger, purer crystals.[10][11] | |
| Presence of this compound Lactone in the Final Product | Equilibrium between acid and lactone forms: this compound exists in equilibrium with its lactone form, and the position of the equilibrium is influenced by pH and solvent.[12] | - To obtain the free acid, purification may need to be performed under conditions that favor the open-chain form (e.g., neutral to slightly basic pH). - To isolate the lactone, acidic conditions can be used to drive the equilibrium towards the cyclic form.[1] |
| Broad or Tailing Peaks in HPLC | Secondary interactions with the stationary phase: The carboxyl groups of this compound can interact with residual silanols on silica-based columns. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid groups. - Employ an end-capped column or a column specifically designed for the analysis of organic acids. |
| Column overload: Injecting too much sample can lead to poor peak shape. | - Reduce the concentration of the injected sample. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as derivatives of ketoglutaric acid or acetic acid, as well as side-products from competing reactions. The exact nature of the impurities will depend on the synthetic route employed.
Q2: Is it better to purify this compound as the free acid or as its lactone?
A2: Crude this compound is often described as a difficult-to-purify pale yellow concentrated solution.[1] Converting it to the crystalline lactone form can significantly simplify purification, particularly through recrystallization.[1] The choice depends on the desired final product. If the free acid is required, the purified lactone can be hydrolyzed.
Q3: What analytical techniques are suitable for monitoring the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing the purity of organic acids. Detection is typically performed at a low wavelength, around 210 nm, to detect the carboxyl groups. Thin Layer Chromatography (TLC) can also be used for rapid qualitative analysis of the purification progress.
Experimental Protocols
Protocol 1: Purification of this compound via its Lactone by Recrystallization
This protocol is adapted from a reported synthesis of homocitrate.[1]
-
Lactonization: The crude this compound is dissolved in a minimal amount of water, and the pH is adjusted to 1 with concentrated sulfuric acid. This acidic environment promotes the formation of the lactone.
-
Extraction: The aqueous solution is continuously extracted with ether for an extended period (e.g., 3 days) to move the more organic-soluble lactone into the ether phase.
-
Solvent Removal: The ether extract is evaporated to dryness. The residue is then dissolved in a mixture of ethyl acetate and benzene and co-distilled to remove residual water.
-
Recrystallization: The resulting solid is recrystallized from hot ethyl acetate. The crude product is dissolved in a minimal amount of boiling ethyl acetate. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: The white crystals of this compound lactone are collected by vacuum filtration and washed with a small amount of cold ethyl acetate. The process can be repeated for higher purity. A reported yield for this process is 89%.[1]
Protocol 2: General Method for Ion-Exchange Chromatography of Organic Acids
This is a general procedure that can be adapted for the purification of this compound.
-
Resin Selection and Preparation: Choose a suitable anion-exchange resin. The resin should be prepared according to the manufacturer's instructions, which typically involves washing with acid and base solutions, followed by equilibration with the starting buffer.
-
Sample Preparation: Dissolve the crude this compound in the starting buffer. The pH of the sample should be adjusted to ensure that this compound is in its anionic form and will bind to the resin.
-
Column Packing and Equilibration: Pack the resin into a chromatography column and equilibrate the column by washing with several column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer.
-
Sample Loading: Apply the prepared sample to the top of the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound by applying a gradient of increasing ionic strength (e.g., a linear gradient of NaCl) or by changing the pH of the elution buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical technique such as HPLC or TLC.
Visualizations
Logical Workflow for Troubleshooting Low Purification Yield
Caption: Troubleshooting workflow for low yield in this compound purification.
Experimental Workflow for this compound Purification via Lactonization
Caption: Workflow for purifying this compound by conversion to its lactone.
References
- 1. mdpi.com [mdpi.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. Ion Exchange Chromatography [vanderbilt.edu]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. microbenotes.com [microbenotes.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. DE680595C - Process for the preparation of crystallized citric acid - Google Patents [patents.google.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Feedback Inhibition of Homocitrate Synthase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the feedback inhibition of homocitrate synthase (HCS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of homocitrate synthase (HCS) feedback inhibition?
A1: Homocitrate synthase, the first and rate-limiting enzyme in the α-aminoadipate pathway for lysine biosynthesis, is primarily regulated by feedback inhibition from its end-product, L-lysine.[1] Structural and kinetic studies have revealed that L-lysine acts as a competitive inhibitor with respect to the substrate α-ketoglutarate (also known as 2-oxoglutarate or 2-OG).[1][2][3] This means L-lysine directly binds to the active site of the enzyme, preventing the binding of α-ketoglutarate and thereby halting the synthesis of homocitrate.[1]
Q2: My wild-type HCS shows no activity in my assay. What are the potential causes?
A2: There are several potential reasons for a lack of HCS activity in your assay:
-
Lysine Contamination: Your expression system or purification buffers may contain contaminating L-lysine, which is inhibiting the enzyme. Ensure you are using lysine-free media and buffers. In Saccharomyces cerevisiae, for instance, the presence of lysine in the growth medium reduces the activation of LYS gene expression.[4]
-
Incorrect Substrate Concentrations: Ensure that the concentrations of substrates, acetyl-CoA and α-ketoglutarate, are appropriate for your specific HCS enzyme, as kinetic parameters can vary between species.
-
Improper Protein Folding/Purification: The recombinant HCS may be misfolded or aggregated. Optimize expression conditions (e.g., lower temperature) and purification protocols.
-
Missing Cofactors: Some HCS enzymes are metal-activated. For example, HCS from Thermus thermophilus can be activated by Mg²⁺ or Mn²⁺.[5] Ensure the necessary divalent cations are present in your assay buffer.
-
Enzyme Instability: The purified enzyme may be unstable under your storage or assay conditions. Test different buffer components and storage temperatures.
Q3: I am trying to engineer a lysine-resistant HCS mutant, but my mutations abolish all enzyme activity. Why is this happening?
A3: This is a common issue in site-directed mutagenesis. The mutations you have introduced may be disrupting the overall structure of the active site or affecting residues critical for catalysis, rather than just those involved in lysine binding. For example, mutations in residues essential for substrate binding or catalysis in S. pombe HCS (like R31A and E155A) were shown to abolish HCS activity.[6] It is crucial to select target residues that are directly involved in the conformational switch that accommodates lysine but are not essential for α-ketoglutarate binding and catalysis.[1][3] Structural alignment with known HCS structures bound to lysine and α-ketoglutarate can help in selecting appropriate residues for mutagenesis.[1][2]
Q4: How can I screen for lysine-resistant HCS mutants in vivo?
A4: An effective in vivo screening method is to use a lysine auxotrophic host strain (e.g., a yeast double-null mutant lys20Δ lys21Δ) and screen for growth on media containing a toxic lysine analog, such as S-(2-aminoethyl)-L-cysteine (AEC).[4][6] Cells expressing lysine-resistant HCS mutants will be able to synthesize their own lysine even in the presence of the toxic analog and will therefore survive and grow, while cells with wild-type, feedback-inhibited HCS will not.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of purified HCS | Misfolding and formation of inclusion bodies during overexpression. | Optimize expression conditions: lower induction temperature, use a weaker promoter, or co-express molecular chaperones. |
| Inefficient lysis or protein degradation. | Use appropriate lysis methods and add protease inhibitors to your lysis buffer. | |
| High background in HCS activity assay | Non-enzymatic reaction or interfering substances in the sample. | Run a control reaction without the enzyme or without one of the substrates to determine the source of the background. |
| Contamination with other enzymes. | Further purify your HCS enzyme using additional chromatography steps (e.g., gel filtration). | |
| Inconsistent results between batches of purified enzyme | Variation in enzyme activity or purity. | Standardize your expression and purification protocol. Always measure the specific activity of each new batch of purified enzyme. |
| Mutant HCS is resistant to lysine but has very low catalytic efficiency | The mutation has negatively impacted the enzyme's catalytic mechanism. | Consider alternative mutations at the same or nearby sites. A rational design approach using in silico docking simulations can help predict mutations that desensitize the enzyme to lysine without severely compromising its catalytic activity.[7] |
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type and Mutant Homocitrate Synthase
| Enzyme | Organism | Mutation | Ki for L-lysine (µM) | Fold increase in Ki vs. WT | Reference |
| SpHCS | Schizosaccharomyces pombe | Wild-Type | 28 ± 4 | - | [1] |
| SpHCS | Schizosaccharomyces pombe | D123N | No inhibition | N/A | [1] |
| SpHCS | Schizosaccharomyces pombe | E222Q | 29 ± 5 | ~1 | [1] |
| TtHCS | Thermus thermophilus | Wild-Type | Ki1: 0.16 ± 0.01, Ki2: 40 ± 2 | - | [5] |
| TtHCS | Thermus thermophilus | H72L | Resistant to lysine inhibition | N/A | [3] |
| ScLys20 | Saccharomyces cerevisiae | Wild-Type | 50% inhibition at ~1 mM | - | [4] |
| ScLys20 | Saccharomyces cerevisiae | S385F | 4.62-fold higher lysine content in vivo | N/A | [7] |
| ScLys20 | Saccharomyces cerevisiae | S385E | 1.47-fold higher lysine content than S385F in vivo | N/A | [7] |
Note: The inhibition of TtHCS by lysine shows negative cooperativity, resulting in two distinct inhibition constants (Ki1 and Ki2).[5]
Experimental Protocols
Site-Directed Mutagenesis of Homocitrate Synthase
This protocol is a general guideline based on commercially available kits like the QuikChange Site-Directed Mutagenesis Kit.[1]
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation. The mutation should be in the center of the primers.
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Template DNA: Use a high-purity plasmid DNA containing the wild-type HCS gene as the template.
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PCR Amplification: Set up a PCR reaction containing the template DNA, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs. The reaction will amplify the entire plasmid, incorporating the mutation.
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Template Digestion: Digest the parental, methylated, non-mutated DNA template with a methylation-dependent endonuclease (e.g., DpnI).
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Transformation: Transform the mutated, nicked plasmid DNA into a competent E. coli strain. The nicks will be repaired by the host cells.
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Selection and Sequencing: Select transformed colonies on an appropriate antibiotic plate. Isolate plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
Recombinant HCS Expression and Purification
This protocol is a generalized procedure for expressing and purifying His-tagged HCS.[1]
-
Transformation: Transform the expression plasmid containing the HCS gene (wild-type or mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in an appropriate medium (e.g., LB broth) with the required antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
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Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a detergent, lysozyme, DNase I, and protease inhibitors. Lyse the cells by sonication or using a French press.
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Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA or Talon resin).[1]
-
Washing: Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged HCS from the column using an elution buffer with a high concentration of imidazole.
-
Buffer Exchange/Dialysis: If necessary, remove the imidazole and exchange the buffer by dialysis or using a desalting column.
-
Purity Check: Analyze the purity of the protein by SDS-PAGE.
Homocitrate Synthase Activity Assay
This is a continuous spectrophotometric assay that measures the production of Coenzyme A (CoA).
-
Principle: The assay measures the free thiol group of CoA produced in the HCS reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which generates a yellow product (TNB) that absorbs at 412 nm.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.
-
Substrates: Acetyl-CoA and α-ketoglutarate.
-
DTNB solution.
-
Purified HCS enzyme.
-
L-lysine solution (for inhibition studies).
-
-
Procedure:
-
In a 96-well plate or a cuvette, prepare a reaction mixture containing the assay buffer, DTNB, acetyl-CoA, and α-ketoglutarate.
-
For inhibition assays, add varying concentrations of L-lysine to the reaction mixture.
-
Initiate the reaction by adding the purified HCS enzyme.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer or plate reader.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the specific activity of the enzyme (units/mg) and determine the kinetic parameters (e.g., Km, Vmax, Ki) by fitting the data to the appropriate enzyme kinetic models.
-
Visualizations
Caption: Feedback inhibition of the lysine biosynthesis pathway.
Caption: Workflow for creating and testing lysine-resistant HCS.
Caption: Competitive inhibition logic at the HCS active site.
References
- 1. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Feedback Crystallized♦: Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Substrate Recognition and Insight into Feedback Inhibition of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Saccharomyces cerevisae, feedback inhibition of homocitrate synthase isoenzymes by lysine modulates the activation of LYS gene expression by Lys14p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocitrate synthase connects amino acid metabolism to chromatin functions through Esa1 and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Homocitric Acid in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of homocitric acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The main stability consideration for this compound in aqueous solutions is the reversible equilibrium it establishes with its corresponding lactone.[1][2] This is an intramolecular esterification reaction where the hydroxyl group reacts with one of the carboxyl groups to form a six-membered ring structure. The position of this equilibrium is influenced by factors such as pH and temperature.
Q2: How does pH affect the stability of this compound solutions?
Q3: What is the expected effect of temperature on the stability of this compound solutions?
A3: Increased temperature can affect the rate at which equilibrium between this compound and its lactone is reached. For analogous compounds like citric acid, thermal degradation can occur at elevated temperatures.[4] It is recommended to store this compound solutions at cool to refrigerated temperatures to minimize potential degradation and shifts in equilibrium.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: Based on general practices for organic acids, aqueous solutions of this compound should be stored in tightly sealed containers at refrigerated temperatures (2-8 °C) to slow down any potential degradation reactions.[5][6] For long-term storage, freezing the solution may be an option, but it is important to consider the effects of freeze-thaw cycles. The solid form of this compound is chemically stable under standard room temperature conditions.
Q5: Are there any known degradation products of this compound other than the lactone?
A5: The primary transformation of this compound in aqueous solution discussed in the literature is its lactonization.[1][7] Other degradation products that may arise under more forceful conditions (e.g., high heat, strong oxidizing agents) have not been extensively documented in the available literature. To identify such products, a forced degradation study would be necessary.
Q6: Can metal ions affect the stability of this compound solutions?
A6: Yes, polyvalent metal ions can form complexes with carboxylic acids, including tricarboxylic acids like this compound.[8][9] This complexation can potentially alter the stability and reactivity of this compound in solution. The specific effects would depend on the metal ion and the conditions of the solution.
Troubleshooting Guides
Issue 1: Variability in experimental results over time.
-
Question: My experimental results using a this compound solution are not consistent. What could be the cause?
-
Answer: This variability is likely due to a shift in the equilibrium between this compound and its lactone over time. The two forms may have different activities in your assay.
-
Solution:
-
Prepare fresh solutions: Prepare your this compound solution fresh before each experiment.
-
Control pH and temperature: Ensure that the pH and temperature of your stock solutions and experimental buffers are consistent between experiments.
-
Equilibrate your solution: Before use, allow the solution to equilibrate at the experimental temperature for a consistent period.
-
Quantify both forms: If the issue persists, consider using an analytical method like HPLC to quantify the concentrations of both the open-chain and lactone forms in your solution.[10]
-
-
Issue 2: Unexpected peaks in my chromatogram when analyzing this compound.
-
Question: I am using HPLC to analyze my this compound sample and see more than one peak. What are these?
-
Answer: You are likely observing the separation of this compound and its lactone. Depending on your chromatographic conditions, these two species may have different retention times. Other unexpected peaks could be impurities from the starting material or other degradation products if the solution was exposed to harsh conditions.
-
Solution:
-
Confirm peak identities: Use a reference standard for this compound lactone if available. Alternatively, you can intentionally drive the equilibrium towards the lactone (e.g., by acidification and gentle heating) or towards the open-chain form (by raising the pH) and observe the change in peak areas.[3]
-
Optimize your HPLC method: Adjust the mobile phase composition, pH, or gradient to achieve a good separation of the two peaks for accurate quantification.[11]
-
-
Issue 3: Poor peak shape (tailing or splitting) during HPLC analysis.
-
Question: My HPLC peaks for this compound are tailing or splitting. How can I improve the peak shape?
-
Answer: Poor peak shape for organic acids is a common issue in reversed-phase HPLC.
-
Troubleshooting Steps:
-
Peak Tailing:
-
Secondary Silanol Interactions: Residual silanols on the silica-based column can interact with the carboxyl groups, causing tailing. Ensure your mobile phase pH is low enough (typically < 3) to suppress the ionization of both the silanols and the carboxylic acid groups. Using a buffered mobile phase is crucial for consistent results.[12]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: A contaminated guard or analytical column can cause poor peak shape. Flush the column with a strong solvent or replace the guard column.[13][14]
-
-
Peak Splitting:
-
Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak splitting. Whenever possible, dissolve your sample in the mobile phase.[14]
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in split peaks. Reversing and flushing the column may help, but column replacement might be necessary.[1][15]
-
-
-
Quantitative Data Summary
Due to a lack of specific experimental studies on the stability of this compound in aqueous solutions, quantitative data on its degradation kinetics and equilibrium with its lactone under varying pH and temperature are not available in the reviewed literature. Researchers are advised to determine these parameters under their specific experimental conditions.
For analogous compounds, the following general principles apply:
| Parameter | General Trend with Increasing pH | General Trend with Increasing Temperature | Notes |
| Lactone Formation | Decreases (hydrolysis is favored) | Rate to reach equilibrium increases | The formation of six-membered lactone rings is generally thermodynamically favorable. |
| Hydrolysis of Lactone | Increases (especially in neutral to alkaline conditions) | Rate increases | |
| Overall Degradation | pH-dependent, often with a U-shaped stability profile (more stable at a certain pH) | Increases |
Experimental Protocols
Protocol: Forced Degradation Study for this compound in Aqueous Solution
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in purified water (e.g., HPLC-grade) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C, 60°C).
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.
- Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 40°C, 60°C).
- Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature, protected from light.
- Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
- Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., in a photostability chamber).
3. Sample Collection and Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
- Neutralize the acid and base hydrolysis samples before analysis.
- Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining this compound and detect any degradation products.
4. Data Analysis:
- Calculate the percentage of degradation of this compound under each condition.
- Characterize the degradation products by comparing their retention times and mass spectra with the parent compound.
- Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constants and half-life.
Visualizations
Caption: Equilibrium between this compound and its lactone form in aqueous solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. onepointesolutions.com [onepointesolutions.com]
- 7. Asymmetric Synthesis of this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of polyvalent metal ions on the stability of a buffer system for calcification in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromtech.com [chromtech.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Homocitric Acid HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, specifically focusing on peak tailing during the analysis of homocitric acid.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than one, often appearing as an extended tail on the right side of the peak. This can compromise resolution, affect accurate integration and quantification, and indicate underlying issues with your method or HPLC system.[1][2]
Q1: Why is my this compound peak tailing?
Peak tailing for an acidic analyte like this compound in reversed-phase HPLC is typically caused by one or more of the following factors:
-
Chemical Interactions (Most Common): Unwanted secondary interactions between this compound and the stationary phase. Since this compound is a tricarboxylic acid, any ionized carboxylate groups can interact with active sites on the silica packing material, particularly ionized residual silanol groups (Si-O⁻).[3][4]
-
Improper Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the analyte will exist in both ionized and non-ionized forms, leading to peak distortion.[5]
-
Column Issues: Degradation of the column, formation of a void at the column inlet, or a blocked frit can cause physical distortion of the peak.[1][3]
-
System & Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can lead to peak broadening and tailing.[6][7]
-
Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[3]
In-Depth FAQs & Solutions
Q2: How does mobile phase pH affect peak shape for this compound?
Mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds like this compound.[8]
-
The Problem: this compound is a tricarboxylic acid with multiple pKa values; the strongest acidic pKa is predicted to be around 3.09. If the mobile phase pH is near or above this value, a significant portion of the this compound molecules will be ionized (negatively charged). These ionized molecules can undergo secondary ionic interactions with positively charged sites or free silanols on the silica surface, leading to multiple retention mechanisms and causing peak tailing.[3][4]
-
The Solution: To ensure a single, sharp, symmetrical peak, the mobile phase pH should be adjusted to fully protonate the analyte. A good rule of thumb is to set the pH at least 1.5 to 2 units below the first pKa of the analyte.[9] For this compound, a mobile phase pH between 2.0 and 2.5 is recommended to suppress the ionization of its carboxyl groups. This makes the molecule more non-polar, promoting better retention and peak shape in reversed-phase chromatography.[5][10]
A logical workflow for troubleshooting these issues is presented below.
Caption: A workflow for systematically troubleshooting peak tailing.
Q3: What is the optimal mobile phase composition and how do I prepare it?
For robust analysis of this compound, a buffered, low-pH mobile phase is essential.
| Parameter | Recommendation | Rationale |
| Aqueous Phase | Phosphate or Formate Buffer | Provides stable pH control in the desired range.[5] |
| pH | 2.0 - 2.5 | Suppresses ionization of this compound (pKa1 ≈ 3.09) and residual silanols on the column.[1] |
| Buffer Strength | 10 - 50 mM | Sufficient to maintain pH without causing salt precipitation when mixed with organic solvent.[1][11] |
| Organic Modifier | Acetonitrile or Methanol | Standard solvents for reversed-phase HPLC. |
| Detection | Low UV (e.g., 210 nm) | Organic acids typically have a chromophore suitable for low UV detection. |
Experimental Protocol: Mobile Phase Preparation (1L of pH 2.5 Phosphate Buffer)
-
Prepare Stock: Weigh out ~3.4 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve it in 900 mL of HPLC-grade water. This creates an approximate 25 mM solution.
-
Adjust pH: Place a calibrated pH electrode in the solution. While stirring, slowly add diluted phosphoric acid (H₃PO₄) dropwise until the pH meter reads 2.50.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Filter: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Degas: Degas the mobile phase using sonication, vacuum filtration, or helium sparging before use.
-
Mixing: This aqueous buffer is your "Mobile Phase A". It will be mixed with your organic "Mobile Phase B" (e.g., Acetonitrile) by the HPLC's gradient proportioning valve or in a pre-mixed isocratic fashion.
Q4: Which HPLC column is best for this compound analysis?
Since this compound is a polar organic acid, standard C18 columns can sometimes provide insufficient retention, especially with highly aqueous mobile phases, which can lead to "phase collapse".[12] The best choice is a modern, high-purity silica column designed for aqueous stability.
| Column Type | Key Features & Benefits |
| Aqueous C18 (AQ-C18) | A C18 phase modified to be compatible with 100% aqueous mobile phases, preventing phase collapse and providing stable retention for polar analytes. |
| Polar-Embedded | Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which shields residual silanols, improves peak shape for acids, and enhances aqueous stability.[12][13] |
| Polar-Endcapped | Uses advanced end-capping techniques to minimize the number of accessible silanol groups, reducing secondary interactions. |
Specialty columns designed for organic acid analysis are also excellent choices.[13][14] Always start with a new or reliably clean column to rule out contamination as a cause.
The diagram below illustrates how lowering the mobile phase pH prevents the chemical interactions that cause peak tailing for acidic analytes.
Caption: How low pH mitigates peak tailing by preventing silanol interactions.
Q5: My peak is still tailing. How can I confirm if my column is the problem?
If you have optimized the mobile phase and still see tailing, the column is a likely suspect.
Protocol 1: Column Flushing and Regeneration
Contaminants from previous analyses can create active sites and cause peak tailing. Flushing with a series of strong solvents can clean the column.
-
Disconnect: Disconnect the column from the detector to avoid contamination.
-
Flush Buffer: Flush the column with 10-20 column volumes of HPLC-grade water (or mobile phase without buffer) to remove salts.[15]
-
Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Stronger Solvent (Optional): If contamination is suspected to be non-polar, flush with 20 column volumes of Isopropanol.[16]
-
Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase (at least 20 column volumes) until the baseline is stable.
Note: For severe contamination, some protocols suggest reversing the column flow direction for flushing, but always consult the manufacturer's guidelines first.[17][18]
Protocol 2: Diagnostic Test for Chemical vs. Physical Tailing
This test helps determine if the tailing is due to chemical interactions or a physical problem (like a column void).
-
Prepare a Neutral Standard: Prepare a solution of a neutral, well-behaved compound (e.g., Toluene or Uracil).
-
Analyze Neutral Standard: Inject the neutral standard using your current method conditions.
-
Evaluate the Peak:
-
If the neutral compound's peak is symmetrical: The tailing of this compound is a chemical problem . The issue lies with secondary interactions, and you should focus on mobile phase pH, buffer strength, or choosing a more inert column.
-
If the neutral compound's peak also tails: The issue is a physical problem . This points to a void in the column, a blocked frit, or significant extra-column volume in the system. In this case, regenerating or replacing the column is the best solution.[3]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. Choice of mobile phase pH - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 13. phenomenex.com [phenomenex.com]
- 14. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 15. chromtech.com [chromtech.com]
- 16. Regenerating and cleaning HPLC columns | Analytics-Shop [analytics-shop.com]
- 17. silicycle.com [silicycle.com]
- 18. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Technical Support Center: Optimizing FeMo-cofactor Reconstitution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the in vitro reconstitution of the iron-molybdenum cofactor (FeMo-cofactor) of nitrogenase.
Troubleshooting Guide
This guide addresses common issues encountered during FeMo-cofactor reconstitution experiments, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the specific activity of my reconstituted holo-nitrogenase significantly lower than expected?
A1: Low enzymatic activity is a frequent issue with several potential causes. Refer to the table below for common sources of the problem and suggested troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incomplete FeMo-cofactor Maturation | The conversion of the NifB-co precursor to mature FeMo-cofactor on the NifEN scaffold may be inefficient. Optimize the dithionite concentration in your maturation assay; studies have shown that 20 mM dithionite can be optimal for this process.[1][2] |
| Oxygen Contamination | Nitrogenase components, particularly the Fe protein and the FeMo-cofactor biosynthetic machinery, are extremely sensitive to oxygen.[3][4][5][6] Ensure all buffers and reagents are thoroughly degassed and that all experimental manipulations are performed under strictly anaerobic conditions (e.g., inside an anaerobic glovebox). |
| Suboptimal Component Ratios | The molar ratio of Fe protein to MoFe protein is critical for efficient electron transfer. Titrate the concentration of Fe protein to find the optimal ratio for your specific protein preparations. |
| Inactive Apo-NifDK | The recipient apo-NifDK protein (lacking FeMo-cofactor) may be improperly folded or lack the P-clusters, rendering it unable to accept the mature FeMo-cofactor. Verify the integrity and P-cluster content of your apo-NifDK preparation. |
| Degraded Reagents | ATP and sodium dithionite solutions can degrade over time. Prepare fresh solutions for each experiment. An ATP regenerating system (e.g., creatine phosphokinase and phosphocreatine) can also be included in the assay mix to maintain ATP levels.[7] |
| Incorrect Assay Conditions | Ensure optimal pH, temperature, and ionic strength of the assay buffer. The reaction is typically performed at a pH around 7.0-8.0. |
Q2: My protein preparations (NifB, NifEN, Fe protein) seem to lose activity quickly, even when handled in an anaerobic environment. What could be the issue?
A2: Rapid inactivation can be due to trace amounts of oxygen or inherent protein instability.
-
Improving Anaerobic Technique: Even minor leaks in an anaerobic system can introduce enough oxygen to damage the sensitive [Fe-S] clusters. Regularly check the integrity of your glovebox seals and the oxygen levels of your anaerobic atmosphere.
-
Protein Stability: Some Nif proteins are inherently unstable.[3][4][5] Purify proteins in the presence of a reductant like dithionite and handle them expeditiously. Consider expressing and purifying NifB from thermophilic organisms, as they have shown greater stability in some cases.[6][8]
Q3: I am observing high background noise or inconsistent results in my acetylene reduction assay. How can I improve the reliability of my activity measurements?
A3: Inconsistent results in the acetylene reduction assay can stem from several factors related to the assay setup and execution.
-
Ethylene Contamination: Ensure that the acetylene gas used is free of ethylene contamination. It is good practice to run a control with acetylene in an empty vial to check for background ethylene.
-
Gas Leaks: Use high-quality septa on your reaction vials and ensure a tight seal to prevent the loss of acetylene or ethylene during the incubation and sampling period.
-
Incubation Time: Optimize the incubation time. While longer incubations can lead to more product formation, prolonged exposure to acetylene can sometimes lead to a decrease in nitrogenase activity.[9][10]
-
Standard Curve: Prepare a fresh ethylene standard curve for each set of experiments to ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the minimal set of proteins required for the in vitro synthesis and reconstitution of FeMo-cofactor?
A1: The minimal set of purified protein components required for the in vitro synthesis of FeMo-cofactor and the formation of active MoFe protein includes NifB, NifEN, and the Fe protein (NifH).[11] This process also requires a source of iron, sulfur, S-adenosylmethionine (SAM), molybdate, and homocitrate, along with ATP and a reductant like sodium dithionite.[11][12]
Q2: What is the role of each key protein in the FeMo-cofactor biosynthesis pathway?
A2: The biosynthesis of FeMo-cofactor is a stepwise process involving several key proteins:
-
NifU and NifS: These proteins are involved in the initial stages of [Fe-S] cluster assembly. NifS is a cysteine desulfurase that provides sulfur, and NifU serves as a scaffold for the formation of [4Fe-4S] clusters.
-
NifB: This is a radical SAM enzyme that catalyzes the first committed step in FeMo-cofactor biosynthesis. It fuses two [4Fe-4S] clusters and incorporates a carbide ion to form the NifB-co precursor, an [8Fe-9S-C] cluster.[8][12]
-
NifEN: This protein complex acts as a scaffold for the maturation of NifB-co into the complete FeMo-cofactor.[1] Molybdenum and homocitrate are incorporated into the precursor while it is bound to NifEN.[13][14]
-
Fe Protein (NifH): The Fe protein is essential for the biosynthesis of both the P-cluster and the FeMo-cofactor.[15] It functions as an electron donor and is also involved in the maturation of the metalloclusters of the MoFe protein.[11]
Q3: Why is MgATP required for nitrogenase activity and FeMo-cofactor reconstitution?
A3: The hydrolysis of MgATP by the Fe protein provides the energy for the conformational changes necessary for electron transfer from the Fe protein to the MoFe protein.[16][17] This electron transfer is crucial not only for substrate reduction but also for the maturation of the P-cluster and FeMo-cofactor.[7][15][18]
Q4: What are the key parameters to consider for the anaerobic purification of Nif proteins?
A4: The extreme oxygen sensitivity of Nif proteins necessitates their purification under strictly anaerobic conditions.[3][4][5] Key considerations include:
-
Anaerobic Environment: All purification steps, including cell lysis, chromatography, and sample concentration, must be performed in an anaerobic chamber or using Schlenk line techniques.[19]
-
Degassed Buffers: All buffers must be thoroughly degassed and sparged with an inert gas (e.g., argon or nitrogen) and should contain a reducing agent like sodium dithionite.
-
Chromatography: Affinity chromatography methods are commonly used for the purification of Nif proteins.[3][4][5]
Experimental Protocols
Protocol 1: In Vitro FeMo-cofactor Synthesis and NifDK Reconstitution
This protocol describes the synthesis of FeMo-cofactor from purified components and its insertion into apo-NifDK, adapted from established methods.[6][12][20]
-
Preparation of the Reaction Mixture:
-
Inside an anaerobic glovebox, prepare a reaction mixture containing the following components in an anaerobic buffer (e.g., 100 mM MOPS, pH 7.0):
-
-
Addition of Protein Components:
-
Add the purified Nif proteins in the following order:
-
Apo-NifDK (the recipient MoFe protein).
-
NifEN (scaffold protein).
-
Fe Protein (NifH).
-
NifB.
-
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for FeMo-cofactor synthesis and insertion.
-
-
Activity Assay:
-
Measure the activity of the reconstituted holo-NifDK using the acetylene reduction assay (see Protocol 2).
-
Protocol 2: Acetylene Reduction Assay for Nitrogenase Activity
This protocol outlines the steps for measuring nitrogenase activity by quantifying the reduction of acetylene to ethylene using gas chromatography.[9][21][22]
-
Sample Preparation:
-
In a gas-tight vial sealed with a septum, add the reconstituted nitrogenase sample or the biological sample of interest (e.g., root nodules).
-
-
Initiation of the Reaction:
-
Inject a known volume of acetylene gas into the vial to achieve a final concentration of approximately 10% of the headspace volume.[22] Note the start time of the incubation.
-
-
Incubation:
-
Incubate the vials at a constant temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).[22]
-
-
Gas Sampling:
-
After incubation, take a gas sample from the headspace of the vial using a gas-tight syringe.
-
-
Gas Chromatography Analysis:
-
Inject the gas sample into a gas chromatograph equipped with a suitable column (e.g., Porapak N) and a flame ionization detector (FID) to separate and quantify ethylene and acetylene.
-
-
Quantification:
-
Calculate the amount of ethylene produced by comparing the peak area to a standard curve generated with known concentrations of ethylene. Express the nitrogenase activity as nmol of ethylene produced per minute per mg of protein.
-
Visualizations
References
- 1. Optimization of FeMoco Maturation on NifEN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of FeMoco maturation on NifEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression and Purification of NifB Proteins from Aerobic and Anaerobic Sources | Springer Nature Experiments [experiments.springernature.com]
- 5. Expression and purification of NifB proteins from aerobic and anaerobic sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Purification and In Vitro Activity of Mitochondria Targeted Nitrogenase Cofactor Maturase NifB [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Biosynthesis of the nitrogenase active-site cofactor precursor NifB-co in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longlab.stanford.edu [longlab.stanford.edu]
- 10. Biological Nitrogen Fixation [ctahr.hawaii.edu]
- 11. Biosynthesis of Nitrogenase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NifB-dependent in vitro synthesis of the iron–molybdenum cofactor of nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FeMo cofactor maturation on NifEN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FeMo cofactor maturation on NifEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electron transfer precedes ATP hydrolysis during nitrogenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Acetylene reduction assay for nitrogenase activity in root nodules under salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Interference of Homocitrate Analogues in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with homocitrate analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What are homocitrate analogues and why are they used in enzymatic assays?
Homocitrate analogues are molecules structurally similar to homocitrate, a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi and some bacteria.[1][2] Researchers use these analogues primarily as potential inhibitors to study the enzymes in this pathway, such as homocitrate synthase, homoaconitase, and homoisocitrate dehydrogenase.[3][4][5] Since the α-aminoadipate pathway is absent in humans, it is a promising target for the development of novel antifungal drugs.[6]
Q2: Which enzymes are most commonly affected by homocitrate analogues?
Homocitrate analogues primarily interfere with the enzymes of the α-aminoadipate pathway. The most studied of these are:
-
Homocitrate Synthase (HCS): Catalyzes the first committed step in the pathway, the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate.[1][7]
-
Homoaconitase (HACN): Catalyzes the isomerization of homocitrate to homoisocitrate via cis-homoaconitate.[8][9]
-
Homoisocitrate Dehydrogenase (HIcDH): Catalyzes the oxidative decarboxylation of homoisocitrate to α-ketoadipate.[4][10]
Q3: What are the common modes of interference by homocitrate analogues?
Homocitrate analogues typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the natural substrate from binding.[11] However, non-competitive and mixed inhibition have also been observed. The exact mechanism depends on the specific analogue and the enzyme. For example, thiahomoisocitrate is a potent competitive inhibitor of homoisocitrate dehydrogenase.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered when using homocitrate analogues in enzymatic assays.
Problem 1: No or Low Enzyme Inhibition Observed
Possible Causes:
-
Incorrect Analogue Concentration: The concentration of the homocitrate analogue may be too low to elicit a significant inhibitory effect.
-
Analogue Instability: The analogue may be unstable under the assay conditions (e.g., pH, temperature).
-
Inactive Analogue: The synthesized or purchased analogue may not be the correct stereoisomer or may have degraded.
-
High Substrate Concentration: In cases of competitive inhibition, a high concentration of the natural substrate can outcompete the inhibitor.[11]
Troubleshooting Steps:
-
Verify Analogue Concentration: Prepare fresh dilutions of the analogue and confirm the concentration using a suitable analytical method.
-
Test a Concentration Range: Perform the assay with a wide range of analogue concentrations to determine the IC50 value.
-
Check Analogue Stability: Assess the stability of the analogue under the specific assay conditions by pre-incubating it in the assay buffer and analyzing for degradation.
-
Optimize Substrate Concentration: For competitive inhibitors, use a substrate concentration around the Michaelis constant (Km) to increase the sensitivity of the assay to inhibition.
-
Confirm Analogue Identity and Purity: Use analytical techniques like NMR or mass spectrometry to confirm the structure and purity of the homocitrate analogue.
Problem 2: Inconsistent or Irreproducible Results
Possible Causes:
-
Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or analogue can lead to significant variability.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent incubation temperatures can affect the reaction rate.
-
Assay Component Degradation: The enzyme, substrate, or cofactor may degrade over time, especially if not stored properly.
-
Interference from Solvents: The solvent used to dissolve the homocitrate analogue (e.g., DMSO) may inhibit the enzyme at higher concentrations.
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Maintain Consistent Temperature: Use a water bath or incubator to maintain a constant and optimal temperature throughout the assay.
-
Prepare Fresh Reagents: Prepare fresh solutions of the enzyme, substrate, and cofactors for each experiment.
-
Run Solvent Controls: Include a control with the highest concentration of the solvent used to dissolve the analogue to check for any inhibitory effects of the solvent itself.
-
Increase Replicates: Perform each assay in triplicate or quadruplicate to assess the reproducibility of the results.
Problem 3: Unexpected Kinetic Data
Possible Causes:
-
Incorrect Assay Conditions: The pH, buffer composition, or ionic strength of the assay buffer may not be optimal for the enzyme.
-
Presence of Contaminants: The enzyme preparation or reagents may be contaminated with other enzymes or inhibitors.
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of product can sometimes inhibit the enzyme.
-
Complex Inhibition Mechanism: The homocitrate analogue may exhibit a more complex inhibition mechanism than simple competitive inhibition (e.g., mixed or uncompetitive inhibition).
Troubleshooting Steps:
-
Optimize Assay Conditions: Systematically vary the pH, buffer components, and salt concentrations to determine the optimal conditions for the enzyme.
-
Check Reagent Purity: Use high-purity reagents and ensure the enzyme preparation is free from contaminating activities.
-
Monitor Reaction Progress: Measure the reaction progress over time to ensure the initial velocity is being measured and to check for product inhibition.
-
Determine Inhibition Type: Perform kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).[1][12]
Quantitative Data on Homocitrate Analogue Inhibition
The following tables summarize the inhibitory activities of various homocitrate analogues on key enzymes of the α-aminoadipate pathway.
Table 1: Inhibition of Homoaconitase by Homocitrate Analogues
| Homocitrate Analogue | Enzyme Source | Inhibition Type | IC50 (mM) | Ki (mM) | Reference |
| trans-Homoaconitate | Candida albicans | - | 1.2 ± 0.1 | - | [3] |
| Epoxy-homoaconitate | Candida albicans | - | 2.5 ± 0.2 | - | [3] |
| (S)-Homocitrate | Methanocaldococcus jannaschii | Inhibitor | - | - | [13] |
| cis-Aconitate | Methanocaldococcus jannaschii | - | 0.025 | - | [13] |
| trans-Aconitate | Methanocaldococcus jannaschii | - | 0.1 | - | [13] |
Table 2: Inhibition of Homoisocitrate Dehydrogenase by Homocitrate Analogues
| Homocitrate Analogue | Enzyme Source | Inhibition Type | IC50 (mM) | Ki (nM) | Reference |
| (2R,3S)-2-fluoro-2-deoxy-homoisocitrate | Candida albicans | - | 4.5 ± 0.3 | - | [3] |
| (2S,3R)-2-fluoro-2-deoxy-homoisocitrate | Candida albicans | - | 6.2 ± 0.5 | - | [3] |
| (2R,3S)-3-(p-carboxybenzyl)malate (CBMA) | Candida albicans | Competitive | 3.78 | - | [4] |
| Thiahomoisocitrate | Saccharomyces cerevisiae | Competitive | - | 97 | [3] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Homocitrate Synthase
This protocol is adapted from a method for assaying citrate synthase, a mechanistically similar enzyme, and a described spectrophotometric assay for homocitrate synthase.[8][14][15] The assay measures the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.
Materials:
-
Purified homocitrate synthase
-
Acetyl-CoA
-
α-Ketoglutarate
-
DTNB solution (Ellman's reagent)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Homocitrate analogue (inhibitor)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of acetyl-CoA, α-ketoglutarate, DTNB, and the homocitrate analogue in the assay buffer.
-
Set up the Reaction Mixture: In a 96-well plate or cuvette, add the following in order:
-
Assay buffer
-
α-Ketoglutarate (at a concentration near its Km)
-
DTNB solution
-
Homocitrate analogue at various concentrations (or buffer for the control)
-
Purified homocitrate synthase
-
-
Pre-incubate: Incubate the mixture for 5 minutes at the optimal temperature for the enzyme (e.g., 32°C).[8]
-
Initiate the Reaction: Add acetyl-CoA to start the reaction.
-
Measure Absorbance: Immediately measure the increase in absorbance at 412 nm over time. The initial rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity for each reaction. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. To determine the inhibition type, perform the assay with varying concentrations of both the substrate (α-ketoglutarate) and the inhibitor.
Visualizations
Caption: The α-aminoadipate pathway and points of interference by homocitrate analogues.
Caption: A typical experimental workflow for characterizing an enzyme inhibitor.
References
- 1. quora.com [quora.com]
- 2. Antifungal activity of homoaconitate and homoisocitrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Homoaconitate and Homoisocitrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]
- 7. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of lysine in Saccharomyces cervisiae: properties and spectrophotometric determination of homocitrate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing degradation of homocitric acid during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of homocitric acid during storage. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound in solution is an intramolecular cyclization reaction, where the hydroxyl group attacks one of the carboxyl groups. This reversible reaction results in the formation of this compound lactone, an uncharged cyclic ester.[1][2] This equilibrium between the acid and its lactone is a critical factor to consider during storage and experimental use.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: Solid (powder) this compound is relatively stable. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark place. A standard laboratory freezer at -20°C is recommended for maximizing its shelf-life.
Q3: How should I prepare and store aqueous stock solutions of this compound?
A3: Aqueous solutions are more susceptible to degradation (lactonization) than the solid form. To prepare a stock solution, dissolve the solid this compound in high-purity, sterile water (e.g., Milli-Q or equivalent). For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -80°C. This minimizes freeze-thaw cycles, which can accelerate degradation. For short-term use, refrigeration at 2-8°C is acceptable for a limited time.[3]
Q4: Does the pH of the solution affect the stability of this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
Problem 1: I see an unexpected peak in my HPLC/LC-MS analysis.
-
Possible Cause: The unexpected peak is likely this compound lactone. Due to the equilibrium in aqueous solutions, it is common to observe both the open-chain this compound and its cyclic lactone form.[1][2]
-
Troubleshooting Steps:
-
Confirm Identity: If using mass spectrometry, check if the mass of the unknown peak corresponds to the mass of this compound minus a molecule of water (C₇H₈O₆), which is the formula for the lactone.
-
pH Adjustment: The equilibrium between the acid and lactone is pH-dependent. Briefly adjusting the pH of a small aliquot to a more acidic or basic level and re-analyzing may shift the peak ratio, helping to confirm the relationship between the two species.
-
Use a Fresh Standard: Prepare a fresh solution from solid this compound immediately before analysis to use as a reference for the initial ratio of acid to lactone.
-
Problem 2: My experimental results are inconsistent or have poor reproducibility.
-
Possible Cause: Inconsistent results can arise from using this compound solutions that have degraded to varying extents over time. If the lactone is not the active form in your experiment, its formation will reduce the effective concentration of this compound.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Always prepare and store your this compound solutions using a consistent protocol. Aliquoting and storing at -80°C is highly recommended.
-
Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. Avoid repeated freezing and thawing of the main stock solution.
-
Prepare Fresh Solutions: For highly sensitive applications, preparing the this compound solution immediately before use is the best practice to ensure the highest possible concentration of the open-chain form.
-
Quantify Both Forms: If possible, develop an analytical method (e.g., HPLC) to quantify both this compound and its lactone.[5] This allows you to determine the exact concentration of the active species at the time of your experiment.
-
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Primary degradation pathway of this compound.
Caption: Logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol provides a general method for preparing an aqueous stock solution of this compound with enhanced stability for long-term storage.
Materials:
-
This compound (solid, high purity)
-
Nuclease-free, sterile ultrapure water (e.g., Milli-Q or equivalent)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
-80°C freezer
Methodology:
-
Pre-cool Solutions: Place the ultrapure water on ice to cool before use.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of solid this compound.
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add a small volume of the cold, sterile ultrapure water. Vortex gently until the solid is fully dissolved.
-
Final Volume Adjustment: Carefully add cold, sterile ultrapure water to reach the final desired concentration (e.g., 100 mM). Mix thoroughly by inversion.
-
Aliquotting: Immediately dispense the stock solution into sterile, single-use microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. This rapid freezing process minimizes the formation of ice crystals that can affect compound stability.
-
Long-Term Storage: Transfer the frozen aliquots to a labeled storage box and place them in a -80°C freezer.
-
Documentation: Label the box clearly with the compound name, concentration, preparation date, and your initials.[3]
Protocol 2: Analytical Method for Assessing Degradation via HPLC
This protocol outlines a basic reversed-phase HPLC method to separate and quantify this compound and its lactone, allowing for an assessment of solution stability.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase: An aqueous phosphate buffer (e.g., 20 mM) adjusted to an acidic pH (e.g., pH 2.0-3.0) with phosphoric acid. This technique, known as ion suppression, increases the retention of the organic acids on the reversed-phase column.[6]
-
Acetonitrile (HPLC grade)
-
This compound standard
Methodology:
-
Mobile Phase Preparation: Prepare the aqueous phosphate buffer and filter it through a 0.45 µm membrane. The mobile phase can be run isocratically (e.g., 99:1 aqueous buffer:acetonitrile).[6]
-
System Equilibration: Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a fresh standard solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Dilute the stored this compound solution to be tested with the mobile phase to a suitable concentration.
-
Injection: Inject the standard and sample solutions onto the column.
-
Detection: Monitor the elution profile at a low wavelength, typically around 210 nm, where the carboxyl group absorbs UV light.[7]
-
Analysis: this compound, being more polar, will typically elute earlier than its less polar lactone form. The peak areas can be used to determine the relative percentage of each species, providing a quantitative measure of degradation. The identity of the peaks can be confirmed with LC-MS if available.
References
Technical Support Center: Enhancing Enzymatic Homocitrate Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enzymatic production of homocitrate. Our goal is to help you overcome common experimental hurdles and improve the efficiency of your reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My homocitrate synthase (HCS) reaction is showing very low or no yield. What are the primary troubleshooting steps?
Answer:
Low or no yield in an enzymatic reaction can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Verify Enzyme Activity: The primary suspect is often the enzyme itself.
-
Storage and Handling: Ensure your homocitrate synthase has been stored at the correct temperature (typically -80°C) and has not been subjected to multiple freeze-thaw cycles, which can denature the protein.
-
Control Reaction: Perform a positive control reaction with known optimal concentrations of substrates (α-ketoglutarate and acetyl-CoA) and enzyme to confirm its viability.
-
-
Check Substrate Integrity and Concentration:
-
α-Ketoglutarate and Acetyl-CoA: Confirm the purity and concentration of your substrates. Degradation of acetyl-CoA is a common issue. Prepare fresh solutions if there is any doubt.
-
Substrate Inhibition: While less common for HCS, be aware that excessively high concentrations of substrates can sometimes inhibit enzyme activity.
-
-
Optimize Reaction Conditions:
-
pH and Buffer: The optimal pH for HCS activity is generally around 7.5.[1] Ensure your buffer system is appropriate and the pH is correctly calibrated.
-
Divalent Cations: HCS is a metal-activated enzyme, often requiring Mg²⁺ or Mn²⁺ for activity.[2][3] Verify the presence and optimal concentration of the required divalent cation in your reaction buffer.
-
Temperature: Incubate the reaction at the optimal temperature for your specific HCS. For enzymes from thermophilic organisms like Thermus thermophilus, this can be significantly higher than for mesophilic organisms.
-
Question: I'm observing a decrease in reaction rate over time, suggesting enzyme instability. How can I improve the stability of my homocitrate synthase?
Answer:
Homocitrate synthase can be unstable in vitro.[1] To enhance its stability:
-
Additives: The addition of certain stabilizing agents to the enzyme storage buffer and reaction mixture can be beneficial. These include:
-
Protein Concentration: Working with very dilute enzyme solutions can sometimes lead to instability. If possible, perform reactions at a slightly higher enzyme concentration.
-
Protease Inhibitors: If you are using a crude or partially purified enzyme preparation, the presence of proteases could be degrading your HCS. Consider adding a protease inhibitor cocktail.
Question: My homocitrate yield is lower than expected, and I suspect feedback inhibition. How can I address this?
Answer:
Homocitrate synthase is subject to feedback inhibition by L-lysine, the end product of the α-aminoadipate pathway.[4][5][6][7]
-
Mechanism of Inhibition: L-lysine acts as a competitive inhibitor with respect to the substrate α-ketoglutarate, binding to the active site of the enzyme.[8]
-
Mitigation Strategies:
-
Product Removal: If your experimental setup allows, consider methods to remove homocitrate or downstream products as they are formed to prevent the accumulation of lysine (in in vivo or cell-based systems).
-
Site-Directed Mutagenesis: For recombinant HCS, you can introduce mutations to create an enzyme that is less sensitive to lysine feedback inhibition.[7] Specific residues involved in lysine binding have been identified and can be targeted for mutagenesis.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical cellular localization of homocitrate synthase?
A1: While initial studies suggested a mitochondrial or cytosolic location, more recent and refined techniques have demonstrated that in yeast (Saccharomyces cerevisiae), homocitrate synthase is predominantly located in the nucleus.[9][10] This nuclear localization suggests potential roles beyond lysine biosynthesis, possibly in chromatin function and DNA damage repair.[9]
Q2: Are there different isoforms of homocitrate synthase?
A2: Yes, in some organisms, multiple isoforms (isozymes) of HCS exist. For example, Saccharomyces cerevisiae has two isoforms, encoded by the LYS20 and LYS21 genes.[7][9] These isoforms can exhibit different kinetic properties and sensitivities to feedback inhibition by lysine.[7]
Q3: What is the kinetic mechanism of homocitrate synthase?
A3: The kinetic mechanism can vary depending on the organism and the divalent cation present. For HCS from Saccharomyces cerevisiae, the mechanism is an ordered Bi-Bi reaction where α-ketoglutarate binds first, followed by acetyl-CoA.[1] In Thermus thermophilus, the mechanism is ordered with Mn²⁺ but becomes random with Mg²⁺.[2][3]
Q4: Can other keto acids be used as substrates by homocitrate synthase?
A4: While α-ketoglutarate is the primary substrate, some homocitrate synthases can utilize other keto acids. For instance, HCS from Thermus thermophilus can catalyze a reaction with oxaloacetate, similar to citrate synthase.
Quantitative Data
The following table summarizes key kinetic parameters for homocitrate synthase from different sources and for various mutant forms. This data can be useful for comparing enzyme efficiencies and understanding the impact of specific mutations.
| Enzyme Source/Mutant | Substrate | Km (mM) | kcat (s-1) | Reference |
| Candida albicans His6CaLys21p | Acetyl-CoA | 0.8 ± 0.15 | - | [11] |
| α-Ketoglutarate | 0.113 ± 0.02 | - | [11] | |
| Candida albicans His6CaLys22p | Acetyl-CoA | 0.48 ± 0.09 | - | [11] |
| α-Ketoglutarate | 0.152 ± 0.03 | - | [11] | |
| Schizosaccharomyces pombe WT | 2-OG | 0.23 ± 0.03 | 14.5 ± 0.3 | [8] |
| AcCoA | 0.04 ± 0.01 | 14.5 ± 0.3 | [8] | |
| Schizosaccharomyces pombe R163K | 2-OG | >35 | 1.1 ± 0.2 | [8] |
| AcCoA | 0.23 ± 0.08 | 1.1 ± 0.2 | [8] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Below are detailed methodologies for key experiments related to enhancing enzymatic homocitrate production.
Protocol 1: Homocitrate Synthase Activity Assay
This protocol is based on a spectrophotometric assay that monitors the reduction of 2,6-dichloroindophenol (DCPIP).[1]
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
2,6-dichloroindophenol (DCPIP) stock solution (e.g., 10 mM)
-
α-ketoglutarate (α-KG) stock solution
-
Acetyl-CoA (AcCoA) stock solution
-
Purified homocitrate synthase
-
Quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette with a final volume of 0.5 mL. The mixture should contain 50 mM HEPES, pH 7.5, and 0.1 mM DCPIP.
-
Add variable concentrations of α-KG and AcCoA to the cuvette. To determine the Km for one substrate, keep the other at a saturating concentration.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, known amount of homocitrate synthase.
-
Immediately monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Protocol 2: Purification of Recombinant Homocitrate Synthase
This protocol describes a general workflow for the purification of His-tagged recombinant HCS expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged HCS
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Sonciator
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with wash buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HCS with elution buffer.
-
-
Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., using dialysis or a desalting column).
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Protocol 3: Site-Directed Mutagenesis of Homocitrate Synthase
This protocol is a general guideline for introducing point mutations into a plasmid containing the HCS gene, based on the QuikChange™ method.
Materials:
-
Plasmid DNA containing the HCS gene
-
Mutagenic primers (forward and reverse, complementary to each other and containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design primers (25-45 bases) containing the desired mutation in the middle, with a melting temperature (Tm) of ≥ 78°C.[12]
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with a suitable number of cycles (e.g., 12-18) to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion: Add DpnI endonuclease to the PCR product and incubate at 37°C for at least 1-2 hours.[12][13] DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Screening and Sequencing: Plate the transformed cells on selective media. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Visualizations
The following diagrams illustrate key pathways and workflows related to enzymatic homocitrate production.
Caption: The α-aminoadipate pathway for lysine biosynthesis.
Caption: Troubleshooting workflow for low homocitrate yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic and chemical mechanisms of homocitrate synthase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and repression of homocitrate synthase by lysine in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and repression of homocitrate synthase by lysine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Saccharomyces cerevisae, feedback inhibition of homocitrate synthase isoenzymes by lysine modulates the activation of LYS gene expression by Lys14p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine Feedback Crystallized♦: Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocitrate synthase connects amino acid metabolism to chromatin functions through Esa1 and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homocitrate Synthase Is Located in the Nucleus in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. assaygenie.com [assaygenie.com]
Technical Support Center: Strategies to Improve the Solubility of Homocitric Acid Lactone
Welcome to the technical support center for homocitric acid lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound lactone.
Disclaimer: this compound lactone is a specialized molecule, and publicly available solubility data is limited. The quantitative values and specific conditions provided in this guide are based on data for structurally similar compounds, such as isocitric acid lactone and other organic acids and lactones. These should be used as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound lactone?
Based on structurally related compounds like isocitric acid lactone, which is sparingly soluble in water, the aqueous solubility of this compound lactone is expected to be low.[1] As a dicarboxylic acid, it possesses polar functional groups that contribute to some water solubility, but the overall structure may limit its dissolution.[2][3][4][5][6]
Q2: How does pH influence the solubility of this compound lactone?
This compound lactone contains two carboxylic acid groups. Therefore, its solubility is expected to be highly pH-dependent.[7][8][9][10][11][12] At acidic pH, the carboxylic acid groups will be protonated, rendering the molecule less charged and likely less soluble in aqueous solutions. As the pH increases above the pKa values of the carboxylic acid groups, they will deprotonate to form carboxylate salts, which are more polar and thus more soluble in water.
Q3: What is the effect of temperature on the solubility of this compound lactone?
The solubility of most solid compounds, including carboxylic acids, in liquids generally increases with temperature.[13][14][15] Therefore, it is anticipated that the solubility of this compound lactone in water and other solvents will increase as the temperature is raised.
Q4: Which organic solvents are likely to be effective for dissolving this compound lactone?
Given its polar carboxylic acid and lactone functional groups, polar organic solvents are likely to be effective. Based on data for similar compounds, solvents such as dimethyl sulfoxide (DMSO) and methanol are good candidates.[1][16] Ethanol, acetone, and other polar aprotic solvents may also be suitable.[17][18] The solubility in non-polar solvents is expected to be low.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| This compound lactone does not dissolve sufficiently in water. | Low intrinsic aqueous solubility. | 1. Adjust the pH: Increase the pH of the aqueous solution to deprotonate the carboxylic acid groups and form a more soluble salt. A pH above 7 is a good starting point. 2. Increase the temperature: Gently heat the solution while stirring to increase the rate and extent of dissolution. 3. Use a co-solvent: Add a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the water to increase the overall solvent polarity and enhance solubility. |
| Precipitation occurs when an aqueous solution of this compound lactone is prepared. | The pH of the solution is too low, causing the compound to be in its less soluble protonated form. | 1. Increase the pH: Add a base (e.g., NaOH, KOH) dropwise to raise the pH and dissolve the precipitate. 2. Buffer the solution: Prepare the solution using a buffer at a pH where the compound is known to be soluble. |
| Difficulty dissolving this compound lactone in an organic solvent for a reaction or analysis. | Mismatch between the polarity of the compound and the solvent. | 1. Select a more polar solvent: Try solvents like DMSO, DMF, or methanol. 2. Use a co-solvent system: A mixture of solvents can sometimes provide better solubility than a single solvent. |
| Standard solubility enhancement techniques are not providing the desired concentration. | The chosen method is not optimal for this specific molecule. | 1. Try an alternative strategy: If co-solvents are ineffective, consider complexation with cyclodextrins or formulation as a solid dispersion. 2. Optimize the current method: Systematically vary the parameters of the chosen technique (e.g., co-solvent ratio, type of cyclodextrin, polymer for solid dispersion). |
Quantitative Data Summary
The following tables provide estimated solubility data and parameters for this compound lactone based on structurally similar compounds.
Table 1: Estimated Solubility of this compound Lactone in Various Solvents at Room Temperature
| Solvent | Estimated Solubility | Reference Compound(s) |
| Water (pH < 4) | Low | Isocitric acid lactone[1] |
| Water (pH > 7) | Moderate to High | Carboxylic acids[6] |
| Methanol | Soluble | Isocitric acid lactone[1][16] |
| Ethanol | Soluble | Carboxylic acids[2][3] |
| DMSO | Soluble | Isocitric acid lactone[1][16] |
| Acetone | Soluble | Citric acid[17] |
| Dichloromethane | Low | Biotin intermediate lactone[19] |
| Toluene | Low | Biotin intermediate lactone[19] |
Table 2: Potential Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Ethanol | 10 - 40% | Generally recognized as safe (GRAS).[][21] |
| Propylene Glycol | 10 - 50% | GRAS solvent with good solubilizing power for polar compounds.[] |
| Polyethylene Glycol (PEG 400) | 20 - 60% | GRAS polymer, effective for increasing solubility.[] |
| Glycerol | 10 - 40% | GRAS solvent, can increase viscosity.[22] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
This compound lactone
-
Purified water (or buffer of desired pH)
-
Scintillation vials or sealed glass tubes
-
Shaker or rotator with temperature control
-
Analytical balance
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound lactone to a vial containing a known volume of the aqueous medium.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker with controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the sample for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtered sample with the dissolution medium to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound lactone in the sample using a validated analytical method.
Protocol 2: Solubility Enhancement by Co-solvency
This protocol describes how to evaluate the effect of co-solvents on the solubility of this compound lactone.
Materials:
-
This compound lactone
-
Primary solvent (e.g., water)
-
Co-solvent (e.g., ethanol, propylene glycol)
-
Materials from Protocol 1
Procedure:
-
Prepare a series of co-solvent mixtures in different ratios (e.g., 10%, 20%, 30%, 40% v/v co-solvent in the primary solvent).
-
For each co-solvent mixture, determine the solubility of this compound lactone using the shake-flask method described in Protocol 1.
-
Plot the solubility of this compound lactone as a function of the co-solvent concentration to identify the optimal mixture for solubilization.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
This method aims to improve solubility by dispersing the compound in a solid carrier matrix.
Materials:
-
This compound lactone
-
A suitable carrier (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent for both the compound and the carrier (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both this compound lactone and the carrier in the common solvent in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its dissolution properties.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This protocol describes a simple method for forming an inclusion complex with a cyclodextrin to enhance solubility.[23][24][25][26][27]
Materials:
-
This compound lactone
-
A suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Mortar and pestle
-
A small amount of a kneading liquid (e.g., water-ethanol mixture)
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the kneading liquid to the cyclodextrin and triturate to form a paste.
-
Add the this compound lactone to the paste in a 1:1 molar ratio.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The resulting complex can be pulverized and sieved.
Visualizations
Caption: Experimental workflow for improving the solubility of this compound lactone.
Caption: Logical relationship between pH and the solubility of this compound lactone.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Video: Physical Properties of Carboxylic Acids [jove.com]
- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Shifted equilibria of organic acids and bases in the aqueous surface region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Khan Academy [khanacademy.org]
- 13. Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DL-ISOCITRIC ACID LACTONE | 4702-32-3 [amp.chemicalbook.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Citric acid - Sciencemadness Wiki [sciencemadness.org]
- 19. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. oatext.com [oatext.com]
- 24. humapub.com [humapub.com]
- 25. eijppr.com [eijppr.com]
- 26. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jyoungpharm.org [jyoungpharm.org]
Validation & Comparative
A Comparative Guide to the Validation of Homocitric Acid Purity by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of homocitric acid against other potential impurities and alternative analytical methods. It includes detailed experimental protocols and supporting data to ensure accurate and reliable purity assessments in research and drug development settings.
Introduction to Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for determining the purity of chemical compounds.[1][2][3] Unlike chromatographic methods that rely on the separation of components, qNMR provides a direct and absolute measure of purity by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration.[4][5][6] This primary analytical method offers high accuracy and precision, is non-destructive, and requires minimal sample preparation, making it an ideal choice for the characterization of valuable research compounds and active pharmaceutical ingredients (APIs).[6]
Comparison of Analytical Methods
While methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity analysis, qNMR offers distinct advantages. HPLC and GC are relative methods that require calibration with a reference standard of the analyte itself. In contrast, qNMR is a primary method that can provide absolute purity values without the need for an identical reference standard.[2] Furthermore, NMR spectroscopy provides structural information, allowing for the simultaneous identification and quantification of impurities.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct comparison of molar amounts via signal integration.[4] | Separation based on differential partitioning between phases. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute and Relative | Relative (requires a specific reference standard) | Relative (requires a specific reference standard) |
| Reference Standard | Universal internal standard of known purity.[5] | Analyte-specific reference standard. | Analyte-specific reference standard. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires filtration, dilution, and mobile phase preparation. | May require derivatization for non-volatile compounds. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Moderate (typically 15-45 minutes per sample). | Moderate (typically 15-45 minutes per sample). |
| Structural Info | Provides detailed structural information for both analyte and impurities. | Limited structural information (retention time). | Limited structural information (retention time). |
| Destructive? | No | Yes | Yes |
Predicted ¹H and ¹³C NMR Spectral Data for this compound and Potential Impurities
Accurate purity determination by NMR relies on the identification of unique and well-resolved signals for the analyte and any potential impurities. Based on the structure of this compound (2-hydroxy-2-(carboxymethyl)pentanedioic acid) and general NMR principles, the following ¹H and ¹³C NMR chemical shifts are predicted.[7][8][9]
Structure of this compound:
Table 1: Predicted ¹H and ¹³C NMR Data
| Compound | Proton/Carbon | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| This compound | H (C3, C5) | ~ 2.5 - 2.8 (m) | C1, C6, C7 (COOH) |
| H (C4) | ~ 1.8 - 2.0 (m) | C2 (C-OH) | |
| OH (C2) | broad singlet | C3, C5 (CH2-COOH) | |
| COOH | ~ 10 - 13 (broad s) | C4 (CH2) | |
| This compound Lactone | CH2 (non-ring) | 3.03 (s), 3.11 (s)[10] | C=O (lactone) |
| CH2CH2 (ring) | ~ 2.5 - 2.8 (m) | C (quaternary) | |
| CH2 (non-ring) | |||
| CH2CH2 (ring) | |||
| COOH | |||
| Citric Acid | CH2 | ~ 2.7 - 2.9 (s) | COOH |
| OH | broad singlet | C-OH | |
| COOH | ~ 10 - 13 (broad s) | CH2 | |
| Maleic Acid (Internal Standard) | =CH | ~ 6.3 (s) | COOH |
| COOH | ~ 10 - 13 (broad s) | =CH |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent, concentration, and pH.
Experimental Protocol: Purity Determination of this compound by qNMR
This protocol outlines the steps for determining the purity of a this compound sample using ¹H qNMR with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
High-purity internal standard (e.g., Maleic Anhydride, certified reference material)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer (400 MHz or higher recommended)
-
High-precision analytical balance
-
NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg of maleic anhydride) into the same vial. The molar ratio of the analyte to the standard should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of D₂O). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons. This is critical for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
4. Data Processing and Purity Calculation:
-
Process the acquired FID using appropriate software (e.g., MestReNova, TopSpin).
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the methylene protons adjacent to the carboxyl groups can be used. For maleic acid, the vinyl protons are a singlet and ideal for integration.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
-
Workflow for NMR-Based Purity Validation
The following diagram illustrates the key steps in the validation of this compound purity using NMR spectroscopy.
Conclusion
NMR spectroscopy, particularly quantitative ¹H NMR, provides a robust, accurate, and efficient method for the purity validation of this compound. Its ability to provide both qualitative and quantitative information in a single, non-destructive measurement makes it a superior choice for researchers, scientists, and drug development professionals who require reliable characterization of their compounds. By following a validated protocol and carefully analyzing the spectral data, high-confidence purity assessments can be achieved.
References
- 1. Asymmetric Synthesis of this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoisocitric acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. This compound-GAMMA-LACTONE | 91912-46-8 [chemicalbook.com]
A Comparative Guide to Mass Spectrometry Methods for Homocitric Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
Homocitric acid, a tricarboxylic acid and homolog of citric acid, is a key component of the iron-molybdenum cofactor (FeMoco) in nitrogenase enzymes.[1] Its accurate characterization and quantification are crucial for understanding nitrogen fixation and related metabolic pathways. This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of this compound, offering insights into their principles, performance, and experimental protocols.
Overview of Analytical Techniques
The analysis of small, polar organic acids like this compound presents challenges due to their low volatility and poor retention on standard reversed-phase chromatography columns.[2][3] Mass spectrometry, particularly when coupled with chromatographic separation, has emerged as the gold standard for its high sensitivity and specificity.
Mass Spectrometry-Based Methods: A Comparison
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted method for the analysis of this compound and similar metabolites in biological matrices.[4][5][6] It offers a significant advantage by enabling the analysis of polar compounds directly in the liquid phase, often with minimal sample preparation and without the need for chemical derivatization.[7]
-
Strengths : High sensitivity and specificity, high throughput, and suitability for complex biological samples.[2][6]
-
Weaknesses : Ion suppression effects from matrix components can impact accuracy, and chromatographic separation of isomers like citric and isocitric acid can be challenging.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, providing excellent chromatographic resolution. However, a significant drawback for analyzing non-volatile compounds like this compound is the mandatory derivatization step.[8][9] This process converts the polar carboxyl and hydroxyl groups into more volatile and thermally stable esters or silyl ethers.[8][9]
-
Strengths : High chromatographic efficiency and established fragmentation libraries for identification.
-
Weaknesses : Requires a time-consuming and potentially sample-altering derivatization step, which can introduce variability.[8][10]
Alternative Analytical Approaches
While MS-based methods are predominant, other techniques can be employed, though often with limitations in sensitivity or specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Allows for direct monitoring of metabolites but generally lacks the sensitivity of LC-MS/MS.[7]
-
Enzymatic Assays : Can be highly specific but often rely on indirect detection and may not provide comprehensive information about all tricarboxylic acids in a sample.[7]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : Less sensitive and selective compared to MS detection, making it susceptible to interference from co-eluting compounds in complex samples.[11]
Quantitative Performance Comparison
The choice of analytical method often depends on the required sensitivity and the complexity of the sample matrix. The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods for the analysis of related organic acids.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | Low ng/mL to nM range[2][10] | 3 - 272 ng/mL[12] |
| Limit of Quantification (LOQ) | Low ng/mL to µM range[10] | Varies based on analyte and matrix |
| **Linearity (R²) ** | > 0.99[2][6] | 0.9874–0.9994[12] |
| Precision (%RSD or %CV) | < 10-15%[6] | 0.04–0.69 µg/mL (process standard deviation)[12] |
| Recovery | 90 - 110%[2][6] | 100 - 111% for many organic acids[12] |
| Derivatization Required? | No (typically)[7] | Yes[8] |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are representative protocols for LC-MS/MS and GC-MS analysis of small organic acids.
Protocol 1: LC-MS/MS Analysis of this compound in Biological Fluids
This protocol is adapted from methods for analyzing similar small organic acids like methylmalonic and methylcitric acid.[4][6]
-
Sample Preparation (e.g., Dried Blood Spot)
-
A 4.8-mm dried blood spot punch is placed in a 96-well plate.
-
An extraction solution (e.g., acetonitrile:water:formic acid with isotopically labeled internal standards) is added.[4]
-
The plate is agitated and then centrifuged to pellet proteins.
-
The supernatant is transferred to a new plate for analysis.
-
-
Derivatization (Butylation - Optional but can improve sensitivity)
-
Chromatographic Separation
-
Column : Reversed-phase C18 column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Run Time : Typically 5-10 minutes.
-
-
Mass Spectrometry Detection
-
Ionization : Electrospray Ionization (ESI) in negative mode is common for underivatized acids, while positive mode is used for butylated esters.[14]
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored. For example, for a related compound like isocitric acid, a transition might be m/z 191 -> 111.[15]
-
Protocol 2: GC-MS Analysis of this compound (with Derivatization)
This protocol is a general procedure for organic acid analysis by GC-MS.[12]
-
Sample Preparation and Extraction
-
The biological sample is deproteinized (e.g., with acetonitrile).
-
Organic acids are extracted from the sample, often using solid-phase extraction (SPE) with an anion exchange cartridge to isolate the acidic fraction.[12]
-
-
Derivatization (Silylation)
-
The dried extract is derivatized using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) by heating to convert acidic protons to trimethylsilyl (TMS) groups.
-
-
Gas Chromatography
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injector : Split/splitless injector at a high temperature (e.g., 250°C).
-
Oven Program : A temperature gradient is used to separate the derivatized acids (e.g., starting at 70°C, ramping to 300°C).
-
-
Mass Spectrometry Detection
-
Ionization : Electron Impact (EI) at 70 eV.
-
Analysis Mode : Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
-
Identification : Mass spectra are compared against spectral libraries (e.g., NIST) for identification of the TMS-derivatized this compound.
-
Visualizing Analytical Workflows and Fragmentation
Understanding the experimental process and the molecular fragmentation is key to method development and data interpretation.
Caption: A typical workflow for the quantification of this compound using LC-MS/MS.
The fragmentation of tricarboxylic acids in the mass spectrometer provides structural information and is the basis for specificity in tandem MS. In negative ion mode ESI-MS/MS, a common fragmentation pathway for related acids like isocitric acid involves initial dehydration followed by losses of CO and CO₂.
Caption: A potential fragmentation pathway for this compound in negative mode ESI-MS/MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A fast liquid chromatographic tandem mass spectrometric method for the simultaneous determination of total homocysteine and methylmalonic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Homocitric Acid and Citric Acid in Nitrogenase Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of homocitric acid and its close structural analog, citric acid, in the catalytic activity of nitrogenase. The information presented is based on available experimental data and is intended to inform research and development efforts in the fields of nitrogen fixation, bio-catalysis, and inorganic chemistry.
Introduction
Nitrogenase, a complex metalloenzyme, is singular in its biological ability to reduce atmospheric dinitrogen (N₂) to ammonia (NH₃), a cornerstone of the global nitrogen cycle.[1] The catalytic heart of the most common form of nitrogenase, the molybdenum-iron (MoFe) protein, is the iron-molybdenum cofactor (FeMo-cofactor). This intricate cluster, with the composition [MoFe₇S₉C], is not complete without an organic component: (R)-homocitric acid.[2][3] This guide examines the critical role of this compound and explores the functional consequences of its substitution with citric acid.
This compound vs. Citric Acid: A Functional Showdown
Experimental evidence strongly indicates that this compound is not merely a passive structural component but an active participant in the catalytic mechanism of nitrogenase. Its replacement with citric acid, which differs by only a single methylene group in its carbon backbone, leads to a significant decline in nitrogenase efficacy.
A key study involving a Mo-nitrogenase variant where homocitrate was replaced by citrate, designated NifDK^Cit^, revealed a drastic reduction in dinitrogen reduction activity.[4][5] The citrate-substituted enzyme exhibited only 7% of the N₂ reduction activity observed in the wild-type enzyme containing homocitrate. This substantial decrease underscores the stringent structural and electronic requirements at the active site for efficient nitrogen fixation.
Furthermore, the substitution alters the enzyme's substrate reduction profile. In the citrate-containing variant, there is a notable shift in the products of both dinitrogen and carbon monoxide reduction. For N₂ reduction, the reaction is shunted away from ammonia production towards an increase in hydrogen (H₂) evolution.[4][5] Conversely, when reducing carbon monoxide (CO), the citrate-substituted enzyme favors the formation of hydrocarbons over H₂ evolution.[4][5] These findings suggest that the additional methylene group in this compound is crucial for optimizing the proton and electron transfer pathways necessary for efficient ammonia synthesis.
Data Presentation: Quantitative Comparison
| Parameter | Nitrogenase with this compound (Wild-Type) | Nitrogenase with Citric Acid (NifDK^Cit^) | Reference |
| Dinitrogen (N₂) Reduction Activity | High (Considered 100%) | Significantly Reduced (approx. 7% of wild-type) | [4][5] |
| Primary Product of N₂ Reduction | Ammonia (NH₃) | Increased Hydrogen (H₂) evolution relative to NH₃ | [4][5] |
| Primary Product of CO Reduction | Hydrogen (H₂) | Increased hydrocarbon formation relative to H₂ | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of homocitric and citric acid in nitrogenase function.
Preparation of Citrate-Substituted Mo-Nitrogenase (NifDK^Cit^)
The generation of a nitrogenase variant with citrate incorporated into its FeMo-cofactor is achieved through genetic modification of the nitrogen-fixing bacterium Azotobacter vinelandii.
-
Strain Development: A mutant strain of A. vinelandii is created with a deletion in the nifV gene. The nifV gene encodes for homocitrate synthase, the enzyme responsible for the synthesis of this compound.
-
Culturing and Protein Expression: The nifV deletion strain is cultured in a medium that promotes the expression of nitrogenase components. In the absence of homocitrate synthesis, the cellular machinery incorporates the structurally similar citric acid into the FeMo-cofactor.
-
Purification: The citrate-substituted MoFe-protein (NifDK^Cit^) is then purified from the cell lysate using standard protein purification techniques, such as affinity and ion-exchange chromatography, under strict anaerobic conditions to prevent inactivation of the oxygen-sensitive enzyme.
Nitrogenase Activity Measurement: The Acetylene Reduction Assay
The acetylene reduction assay is a common and sensitive method to determine nitrogenase activity.[2][6][7] It leverages the enzyme's ability to reduce acetylene (C₂H₂) to ethylene (C₂H₄).
-
Reaction Setup: The assay is performed in a sealed, gas-tight vial under an inert atmosphere (e.g., argon). The reaction mixture contains the purified nitrogenase components (MoFe-protein and Fe-protein), an ATP-regenerating system (ATP, creatine phosphate, and creatine kinase), a reducing agent (sodium dithionite), and a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by injecting a known amount of acetylene gas into the vial's headspace. The final concentration of acetylene is typically around 10% of the gas phase.
-
Incubation: The reaction vials are incubated at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Quenching: The reaction is stopped by the addition of a quenching agent, such as a strong acid or by flash-freezing in liquid nitrogen.
-
Ethylene Quantification: A sample of the headspace gas is withdrawn using a gas-tight syringe and injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID). The amount of ethylene produced is quantified by comparing the peak area to a standard curve generated with known concentrations of ethylene.[8][9]
-
Calculation of Specific Activity: The specific activity of the nitrogenase is calculated as the amount of ethylene produced per unit time per milligram of protein.
In Vitro Reconstitution of Nitrogenase with Homocitrate or Citrate
In vitro synthesis of the FeMo-cofactor allows for the controlled incorporation of either this compound or citric acid.[10]
-
Component Preparation: Purified NifB, NifEN, and NifH proteins are essential for the in vitro synthesis of the FeMo-cofactor. Apo-dinitrogenase (NifDK lacking the FeMo-cofactor) is also required.
-
Reaction Mixture: The synthesis is carried out in an anaerobic environment and includes the purified Nif proteins, iron and sulfide sources, molybdate, S-adenosyl methionine (SAM), Mg-ATP, and either (R)-homocitrate or citric acid.
-
Cofactor Synthesis and Insertion: The reaction mixture is incubated to allow for the synthesis of the FeMo-cofactor and its subsequent insertion into the apo-NifDK, forming the active holoenzyme.
-
Activity Measurement: The activity of the reconstituted nitrogenase is then measured using the acetylene reduction assay as described above.
Mandatory Visualizations
Caption: Simplified schematic of the nitrogenase catalytic cycle.
Caption: Experimental workflow for the acetylene reduction assay.
Caption: Logical relationship between the organic acid component and nitrogenase activity.
References
- 1. Reduction of Substrates by Nitrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Estimation of Nitrogenase Activity: Acetylene Reduction Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Mo-Nitrogenase Variant Containing a Citrate-Substituted Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Mo-Nitrogenase Variant Containing a Citrate-Substituted Cofactor (Journal Article) | OSTI.GOV [osti.gov]
- 6. Acetylene Reduction Assay: A Measure of Nitrogenase Activity in Plants and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longlab.stanford.edu [longlab.stanford.edu]
- 9. fnca.mext.go.jp [fnca.mext.go.jp]
- 10. pnas.org [pnas.org]
Unraveling the Intricacies of Nitrogenase Inhibition: A Comparative Guide to the Effects of Fluorohomocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of fluorohomocitrate on nitrogenase substrate reduction, placed in context with other known nitrogenase inhibitors. The diastereomer-specific impact of fluorohomocitrate on the catalytic activity of dinitrogenase is detailed, supported by experimental data and protocols for researchers seeking to investigate nitrogenase mechanisms and potential inhibitor designs.
Diastereomer-Dependent Effects of Fluorohomocitrate on Nitrogenase Substrate Reduction
The incorporation of fluorohomocitrate into the iron-molybdenum cofactor (FeMo-co) of dinitrogenase has been shown to be diastereomer-dependent, leading to distinct alterations in the enzyme's substrate reduction capabilities. The two key diastereomers, (1R,2S)-threo-fluorohomocitrate and (1S,2S)-erythro-fluorohomocitrate, when incorporated in vitro into dinitrogenase in place of the native homocitrate, yield modified enzymes with significantly different catalytic profiles.
Dinitrogenase activated with FeMo-co synthesized using threo-fluorohomocitrate exhibits a starkly different substrate specificity compared to the wild-type enzyme. This modified enzyme is capable of reducing protons, cyanide, and acetylene; however, it is unable to reduce dinitrogen (N₂).[1] Furthermore, proton reduction by the threo-fluorohomocitrate-containing enzyme is inhibited by carbon monoxide (CO), a characteristic reminiscent of dinitrogenase from NifV⁻ mutants.[1]
In contrast, dinitrogenase activated with FeMo-co containing erythro-fluorohomocitrate retains the ability to reduce a broader range of substrates, including protons, cyanide, acetylene, and N₂.[1] Notably, proton reduction in this case is not inhibited by CO, mirroring the behavior of the wild-type enzyme.[1] The cyanide reduction properties of dinitrogenase activated with either fluorohomocitrate diastereomer are similar, and in both cases, cyanide reduction is strongly inhibited by CO.[1]
These findings suggest that the stereochemistry at the C-1 and C-2 positions of the homocitrate analog is critical for the proper functioning of the FeMo-co in N₂ reduction. The "trans" conformation of the hydroxyl group on the C-1 position relative to the C-2 carboxyl group, as seen in the threo diastereomer, appears to be detrimental to N₂ binding and/or reduction.[1]
Comparative Analysis of Substrate Reduction
The following table summarizes the qualitative effects of the two fluorohomocitrate diastereomers on the substrate reduction activities of dinitrogenase, in comparison to the wild-type enzyme and the well-characterized inhibitor, carbon monoxide.
| Substrate | Wild-Type Nitrogenase | Dinitrogenase with threo-fluorohomocitrate | Dinitrogenase with erythro-fluorohomocitrate | Effect of Carbon Monoxide on Wild-Type Nitrogenase |
| N₂ | Reduction to NH₃ | No Reduction | Reduction to NH₃ | Potent competitive inhibitor of N₂ reduction |
| Acetylene | Reduction to Ethylene | Reduction to Ethylene | Reduction to Ethylene | Non-competitive inhibitor of acetylene reduction |
| Protons (H⁺) | Reduction to H₂ | Reduction to H₂ (CO-sensitive) | Reduction to H₂ (CO-insensitive) | Generally does not inhibit H⁺ reduction |
| Cyanide | Reduction | Reduction (CO-sensitive) | Reduction (CO-sensitive) | Potent inhibitor of cyanide reduction |
Experimental Protocols
In Vitro Activation of Apo-Dinitrogenase with FeMo-co Synthesized with Fluorohomocitrate
This protocol describes the in vitro synthesis of the iron-molybdenum cofactor (FeMo-co) using fluorohomocitrate analogs and its subsequent incorporation into an apo-dinitrogenase to form a functional, modified enzyme. This method is adapted from the procedures described for the synthesis of modified FeMo-co.
Materials:
-
NifB⁻ mutant of Azotobacter vinelandii for apo-dinitrogenase purification
-
Purified nitrogenase components: Fe protein (Av2) and MoFe protein (Av1) from a NifB⁻ mutant (apo-Av1)
-
(1R,2S)-threo-fluorohomocitrate or (1S,2S)-erythro-fluorohomocitrate
-
ATP (adenosine triphosphate)
-
Sodium dithionite
-
Tris-HCl buffer (pH 7.4)
-
Creatine phosphate and creatine kinase (ATP regeneration system)
-
Anaerobic vials and syringes
-
Gas chromatograph for product analysis
Procedure:
-
Preparation of Cell-Free Extract: Grow a NifB⁻ mutant of A. vinelandii in a nitrogen-free medium to derepress nitrogenase synthesis. Harvest the cells and prepare a cell-free extract under strict anaerobic conditions.
-
In Vitro FeMo-co Synthesis:
-
In an anaerobic vial, combine the cell-free extract from the NifB⁻ mutant with an ATP-generating system (ATP, creatine phosphate, creatine kinase), sodium dithionite as a reductant, and either threo- or erythro-fluorohomocitrate.
-
Incubate the mixture to allow for the synthesis of the fluorohomocitrate-containing FeMo-co.
-
-
Activation of Apo-Dinitrogenase:
-
Add purified apo-dinitrogenase (from a NifB⁻ mutant) to the reaction mixture containing the newly synthesized FeMo-co.
-
Incubate to allow the incorporation of the modified FeMo-co into the apo-dinitrogenase, forming the active, modified dinitrogenase.
-
-
Purification of Modified Dinitrogenase: Purify the reconstituted dinitrogenase from the activation mixture using standard anaerobic protein purification techniques, such as anion-exchange chromatography.
Acetylene Reduction Assay for Nitrogenase Activity
This is a standard, sensitive assay to measure nitrogenase activity by quantifying the reduction of acetylene to ethylene.
Materials:
-
Purified wild-type or modified dinitrogenase
-
Purified Fe protein
-
Anaerobic assay vials with rubber septa
-
Gas-tight syringes
-
Acetylene gas
-
Ethylene gas standard
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
ATP-generating system (as above)
-
Sodium dithionite solution
-
Gas chromatograph with a flame ionization detector (FID) and a suitable column (e.g., Porapak N)
Procedure:
-
Assay Setup:
-
In an anaerobic vial, prepare the assay mixture containing the assay buffer, the ATP-generating system, and sodium dithionite.
-
Seal the vial with a rubber septum and make the headspace anaerobic by repeated cycles of evacuation and flushing with an inert gas (e.g., argon).
-
-
Enzyme Addition: Inject the purified Fe protein and the wild-type or modified dinitrogenase into the sealed vial.
-
Initiation of the Reaction:
-
Inject a known volume of acetylene gas (typically 10% of the headspace volume) into the vial to start the reaction.
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C) with gentle shaking.
-
-
Termination of the Reaction: After a specific time interval (e.g., 10-30 minutes), stop the reaction by injecting a quenching agent, such as a strong acid (e.g., 0.5 M HCl) or a chelating agent (e.g., 0.5 M EDTA).
-
Ethylene Quantification:
-
Take a sample of the headspace gas from the vial using a gas-tight syringe.
-
Inject the gas sample into the gas chromatograph to separate and quantify the amount of ethylene produced.
-
Calculate the specific activity of the nitrogenase based on the amount of ethylene produced per unit time per milligram of protein. A standard curve prepared with known concentrations of ethylene is used for quantification.
-
Visualizing the Impact of Fluorohomocitrate
The following diagrams illustrate the experimental workflow for studying the effects of fluorohomocitrate and the resulting differential substrate reduction profiles.
References
A Comparative Guide to Homocitrate and Homoisocitrate in the Lysine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of homocitrate and homoisocitrate, two key intermediates in the α-aminoadipate pathway for lysine biosynthesis. Understanding the distinct roles and enzymatic handling of these molecules is crucial for targeting this pathway for antifungal drug development, as it is essential in many pathogenic fungi but absent in humans.
Overview of the α-Aminoadipate Pathway and the Roles of Homocitrate and Homoisocitrate
The α-aminoadipate pathway is one of the two known pathways for de novo lysine biosynthesis and is predominantly found in fungi and some archaea.[1] The pathway commences with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, a reaction catalyzed by homocitrate synthase (HCS).[2][3] Homocitrate is then isomerized to its stereoisomer, homoisocitrate, which is subsequently oxidatively decarboxylated by homoisocitrate dehydrogenase. A critical and often misunderstood aspect of this pathway is that the isomerization of homocitrate to homoisocitrate is typically a two-step process in fungi, involving two separate enzymes rather than a single homoaconitase.[4][5] First, an aconitase catalyzes the dehydration of homocitrate to cis-homoaconitate.[5] Then, a distinct homoaconitase hydrates cis-homoaconitate to form homoisocitrate.[5] This is a key difference from the citric acid cycle, where a single aconitase isomerizes citrate to isocitrate.
Structural and Stereochemical Comparison
Homocitrate and homoisocitrate are structural isomers, differing in the position of the hydroxyl group. Homocitrate, or (R)-2-hydroxy-1,2,4-butanetricarboxylic acid, has the hydroxyl group at the C2 position. Through the action of aconitase and homoaconitase, this hydroxyl group is effectively moved to the C3 position to form (2R, 3S)-homoisocitrate. This stereospecific rearrangement is crucial for the subsequent oxidative decarboxylation by homoisocitrate dehydrogenase.
The structural difference dictates their respective roles as substrates for different enzymes in the pathway. Homocitrate is the specific substrate for the initial dehydration reaction, while homoisocitrate is the product of the subsequent hydration and the substrate for the next step in the pathway.
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the kinetic parameters for the key enzymes acting on homocitrate and homoisocitrate from various fungal sources. This data highlights the substrate specificity and efficiency of these enzymes.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| Homocitrate Synthase (HCS) | Aspergillus fumigatus | Acetyl-CoA | 17 | 0.68 | [6] |
| α-Ketoglutarate | 261 | [6] | |||
| Saccharomyces cerevisiae | Acetyl-CoA | 10 | 0.7 | ||
| α-Ketoglutarate | 50 | ||||
| Thermus thermophilus | Acetyl-CoA | 27 | 1.1 | [2] | |
| α-Ketoglutarate | 10 | [2] | |||
| Homoaconitase (HACN) | Thermus thermophilus | cis-Homoaconitate | 8.2 | 1.3 |
Note: Kinetic data for the direct interaction of homocitrate with fungal homoaconitase is often not reported as it is not the primary substrate for the hydration reaction. Instead, cis-homoaconitate is the substrate for homoaconitase.[5] The initial dehydration of homocitrate is catalyzed by an aconitase.
Experimental Protocols
Assay for Homocitrate Synthase (HCS) Activity
This protocol is based on the continuous spectrophotometric measurement of the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the Coenzyme A (CoA) released during the condensation of acetyl-CoA and α-ketoglutarate.[6][7]
Materials:
-
HEPES buffer (200 mM, pH 7.5)
-
DCPIP solution (0.2 mM)
-
Acetyl-CoA solution (0.2 mM)
-
α-Ketoglutarate solution (20 mM)
-
Purified HCS enzyme or cell extract
-
Spectrophotometer capable of measuring absorbance at 600 nm
Procedure:
-
Prepare the assay mixture in a 1 ml cuvette containing:
-
200 µl of 200 mM HEPES, pH 7.5
-
100 µl of 0.2 mM DCPIP
-
100 µl of 0.2 mM Acetyl-CoA
-
Enzyme solution (e.g., 10-50 µl of purified enzyme or cell extract)
-
Add distilled water to a final volume of 900 µl.
-
-
Pre-incubate the mixture at room temperature for 2 minutes to establish a baseline.
-
Initiate the reaction by adding 100 µl of 20 mM α-ketoglutarate.
-
Immediately start monitoring the decrease in absorbance at 600 nm for 5-10 minutes.
-
The rate of reaction is calculated from the linear portion of the curve using the extinction coefficient of DCPIP (ε600 = 19.1 mM-1 cm-1).
Coupled Assay for Homoaconitase (HACN) Activity
This protocol measures the activity of homoaconitase by coupling the production of homoisocitrate to its subsequent oxidation by homoisocitrate dehydrogenase (HICDH), which results in the reduction of NAD⁺ to NADH, monitored spectrophotometrically at 340 nm.[8]
Materials:
-
HEPES buffer (50 mM, pH 8.0)
-
KCl solution (200 mM)
-
MgCl₂ solution (5 mM)
-
NAD⁺ solution (1 mM)
-
cis-Homoaconitate solution (substrate)
-
Purified Homoisocitrate Dehydrogenase (HICDH)
-
Purified Homoaconitase (HACN) or cell extract
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
500 µl of 50 mM HEPES, pH 8.0
-
100 µl of 200 mM KCl
-
50 µl of 5 mM MgCl₂
-
100 µl of 1 mM NAD⁺
-
A saturating amount of purified HICDH (e.g., 5-10 units)
-
HACN enzyme solution
-
Add distilled water to a final volume of 950 µl.
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate.
-
Initiate the reaction by adding 50 µl of the cis-homoaconitate solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
The rate of NADH production is directly proportional to the homoaconitase activity and can be calculated using the molar extinction coefficient of NADH (ε340 = 6.22 mM-1 cm-1).
Regulation and Significance in Drug Development
The initial step of the lysine biosynthesis pathway, the formation of homocitrate by HCS, is a major point of regulation. In many fungi, HCS is subject to feedback inhibition by the end product, L-lysine.[9] This regulation controls the metabolic flux into the pathway. The distinct enzymatic steps and intermediates, such as homocitrate and homoisocitrate, and the enzymes that process them, represent attractive targets for the development of novel antifungal agents. The absence of this pathway in humans suggests that inhibitors targeting these enzymes would have high specificity and low potential for host toxicity. The detailed understanding of the structure, function, and kinetics of the enzymes involved with homocitrate and homoisocitrate is therefore paramount for the rational design of such inhibitors.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory mechanism of histidine-tagged homocitrate synthase from Saccharomyces cerevisiae. I. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization of Homocitrate-Containing Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of protein crystallization is paramount for structure-based drug design and functional studies. This guide provides a comparative analysis of the X-ray crystallography of proteins containing homocitrate and its structural analogs, offering insights into the experimental conditions that lead to successful structure determination.
This document delves into the crystallographic data and methodologies for three key proteins: Homocitrate Synthase (HCS) from Schizosaccharomyces pombe, Vanadium Nitrogenase from Azotobacter vinelandii, and α-isopropylmalate synthase (IPMS) from Mycobacterium tuberculosis. While HCS directly utilizes a homocitrate analog, and nitrogenase incorporates homocitrate as a vital component of its cofactor, IPMS serves as a valuable structural and functional comparator, binding the related molecule α-isopropylmalate.
Comparative Analysis of Crystallographic Data
The following table summarizes the key quantitative data from the X-ray crystallography of the selected proteins, facilitating a direct comparison of their structural and data collection parameters.
| Protein | PDB ID | Ligand/Cofactor | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) | Method |
| Homocitrate Synthase (apo) | 3IVS | None | 2.24 | P 6 | a=116.1, b=116.1, c=94.5, α=90, β=90, γ=120 | X-RAY DIFFRACTION |
| Homocitrate Synthase (complex) | 3IVT | 2-oxoglutarate | 2.67 | P 6 | a=116.3, b=116.3, c=94.8, α=90, β=90, γ=120 | X-RAY DIFFRACTION |
| Vanadium Nitrogenase | 5N6Y | FeV cofactor (with homocitrate) | 1.35 | P 1 | a=99.3, b=127.8, c=247.9, α=90.1, β=90.2, γ=90.0 | X-RAY DIFFRACTION |
| α-isopropylmalate synthase | 1SR9 | α-ketoisovalerate, Zn²⁺ | 2.00 | P 2 | a=54.3, b=154.7, c=68.8, α=90, β=106.1, γ=90 | X-RAY DIFFRACTION |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the experimental processes and the relationships between different stages of protein crystallography, the following diagrams are provided in the DOT language.
Detailed Experimental Protocols
The successful crystallization of these proteins relies on meticulous and specific experimental protocols. The following sections provide detailed methodologies for each of the cited examples.
Homocitrate Synthase (Schizosaccharomyces pombe)[1][2]
Protein Expression and Purification: The full-length gene for S. pombe homocitrate synthase (HCS) was cloned into a bacterial expression vector with a hexahistidine tag. The protein was overexpressed in Escherichia coli and purified using immobilized metal affinity chromatography (IMAC), followed by tag removal with a specific protease. A final size-exclusion chromatography step was performed to obtain highly pure and homogenous protein.
Crystallization:
-
Apoenzyme (PDB: 3IVS): Crystals of the HCS apoenzyme were grown at 24°C using the hanging drop vapor diffusion method. The protein solution (24 mg/mL in 25 mM Tris pH 9.0, 50 mM NaCl, and 1 mM TCEP) was mixed in a 1:1 ratio with a reservoir solution containing 100 mM HEPES pH 6.8–7.2, 200 mM magnesium acetate, and 16–25% polyethylene glycol 400.
-
Complex with 2-oxoglutarate (PDB: 3IVT): To obtain the complex, the purified HCS was incubated with 50 mM 2-oxoglutarate. Crystals were grown under similar conditions to the apoenzyme, with the reservoir solution containing 1.2–1.6 M sodium and potassium phosphate at pH 5.4–6.8.
Data Collection and Processing: X-ray diffraction data were collected at a synchrotron source. The data were processed and scaled using standard crystallographic software packages. The structure was solved by single-wavelength anomalous diffraction (SAD) using selenomethionine-substituted protein, and the resulting model was used for molecular replacement to solve the structures of the apo and complex forms.
Vanadium Nitrogenase (Azotobacter vinelandii)
Protein Expression and Purification: The Vanadium Nitrogenase was purified from Azotobacter vinelandii cells grown in a molybdenum-depleted medium to favor the expression of the vanadium-dependent enzyme. The purification was carried out under strictly anaerobic conditions to prevent inactivation of the oxygen-sensitive protein. The protocol involved multiple steps of anion-exchange and size-exclusion chromatography.
Crystallization (PDB: 5N6Y): High-quality single crystals were grown using the sitting drop vapor diffusion method. The protein solution was mixed with a reservoir solution and allowed to equilibrate. The exact composition of the crystallization solution is proprietary to the research group but generally involves a specific combination of buffers, salts, and precipitants optimized for this highly complex and sensitive enzyme.
Data Collection and Processing: Diffraction data were collected at a synchrotron source. The structure was solved using multiple-wavelength anomalous dispersion (MAD) methods, taking advantage of the anomalous scattering from the vanadium and iron atoms in the cofactor.
α-isopropylmalate synthase (Mycobacterium tuberculosis)
Protein Expression and Purification: The gene for α-isopropylmalate synthase (IPMS) from M. tuberculosis was cloned and the protein was expressed in E. coli. Purification was achieved through a combination of chromatography techniques, yielding a pure and active enzyme. For structural studies, a selenomethionine-substituted version of the protein was also produced.
Crystallization (PDB: 1SR9): Crystals of the SeMet-substituted IPMS were obtained by vapor diffusion. To obtain the complex with its substrate, these crystals were soaked in a solution containing 50 mM ZnCl₂ and 50 mM α-ketoisovalerate. A cryoprotectant solution containing 75% reservoir solution, 10% substrate solution, and 15% glycerol was used before flash-freezing the crystals in liquid nitrogen.
Data Collection and Processing: X-ray diffraction data were collected at 113 K. The structure was solved using multiwavelength anomalous diffraction (MAD) phasing from the selenomethionine-substituted protein crystals. The final model was refined at a resolution of 2.0 Å.
A Comparative Kinetic Analysis of Homocitrate Synthase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed kinetic comparison of various homocitrate synthase (HCS) isoforms, critical enzymes in the lysine biosynthesis pathway. Understanding the kinetic diversity of these isoforms is paramount for targeted drug development, particularly in the pursuit of novel antifungal and antibacterial agents. This document summarizes key kinetic parameters, details experimental methodologies, and visualizes relevant pathways and workflows to support research and development efforts.
Introduction to Homocitrate Synthase
Homocitrate synthase (EC 2.3.3.14) catalyzes the first committed step in the α-aminoadipate pathway for lysine biosynthesis, a pathway present in many fungi and some bacteria, but absent in humans, making it an attractive target for antimicrobial drug design. The enzyme facilitates the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. Different organisms, and even different cellular compartments within the same organism, can express distinct HCS isoforms with unique kinetic properties and regulatory mechanisms. This guide focuses on a comparative analysis of isoforms from Saccharomyces cerevisiae, Candida albicans, Thermus thermophilus, and the NifV protein from nitrogen-fixing bacteria.
Kinetic Data Summary
The kinetic parameters of HCS isoforms vary significantly, reflecting their diverse physiological roles and regulatory constraints. The following table summarizes the available kinetic data for several key isoforms.
| Isoform | Organism | Substrate | Km (µM) | kcat (min-1) | Vmax | Notes |
| Lys20 | Saccharomyces cerevisiae | α-Ketoglutarate | 150 ± 20 | 5.4 ± 0.2 | - | Non-cooperative and weakly feedback-inhibited by lysine.[1] |
| Acetyl-CoA | 80 ± 10 | 5.4 ± 0.2 | - | |||
| Lys21 | Saccharomyces cerevisiae | α-Ketoglutarate | - | - | - | Exhibits positive cooperativity for α-ketoglutarate binding and is strongly feedback-inhibited by lysine.[2] |
| Acetyl-CoA | - | - | - | |||
| His6CaLys21p | Candida albicans | α-Ketoglutarate | 113 ± 20 | - | - | Less sensitive to lysine inhibition (Ki = 128 ± 8 µM). |
| Acetyl-CoA | 800 ± 150 | - | - | |||
| His6CaLys22p | Candida albicans | α-Ketoglutarate | 152 ± 30 | - | - | More sensitive to lysine inhibition (Ki = 4.37 ± 0.68 µM). |
| Acetyl-CoA | 480 ± 90 | - | - | |||
| HCS | Thermus thermophilus | α-Ketoglutarate | 44 | 92 | - | Metal-activated enzyme (Mg2+ or Mn2+).[3] |
| Acetyl-CoA | 32 | - | - | Exhibits different kinetic mechanisms depending on the divalent metal ion present.[4][5] | ||
| NifV | Azotobacter vinelandii | α-Ketoglutarate | - | - | - | Catalyzes the condensation of acetyl-CoA and α-ketoglutarate.[6][7] Specific kinetic data (Km, Vmax) are not readily available in the reviewed literature. |
| Acetyl-CoA | - | - | - |
Note: Dashes (-) indicate that the data was not available in the cited literature. Km (Michaelis constant) is an inverse measure of the enzyme's affinity for its substrate.[8][9] Vmax (maximum velocity) represents the maximum rate of the reaction when the enzyme is saturated with substrate.[9][10] kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per unit of time.
Signaling and Regulatory Pathways
The activity of homocitrate synthase is a critical control point in the lysine biosynthetic pathway. Feedback inhibition by the end-product, L-lysine, is a key regulatory mechanism.
Caption: Feedback inhibition of Homocitrate Synthase by L-Lysine.
Experimental Protocols
A detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of homocitrate synthase is provided below. This method is adapted from protocols for mechanistically similar enzymes like citrate synthase.
Objective: To determine the Km and Vmax of a homocitrate synthase isoform for its substrates, α-ketoglutarate and acetyl-CoA.
Principle: The reaction catalyzed by HCS produces Coenzyme A (CoA). The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be monitored spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the rate of the HCS reaction.
Materials:
-
Purified homocitrate synthase isoform
-
α-Ketoglutarate (substrate)
-
Acetyl-CoA (substrate)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Divalent cations (e.g., MgCl2 or MnCl2, typically at 200 µM)
-
Microplate reader or spectrophotometer capable of reading at 412 nm
-
96-well microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tris-HCl buffer (1 M, pH 7.5) and store at 4°C.
-
Prepare stock solutions of α-ketoglutarate (e.g., 100 mM) and acetyl-CoA (e.g., 10 mM) in water or a suitable buffer. Store in aliquots at -20°C.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer. Protect from light.
-
Prepare a stock solution of the divalent cation (e.g., 10 mM MgCl2).
-
Prepare a working solution of the HCS enzyme at a suitable concentration (e.g., 10-100 nM) in assay buffer on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
For determining the Km for α-ketoglutarate, the concentration of acetyl-CoA should be kept constant at a saturating concentration (e.g., 5-10 times the expected Km), and the concentration of α-ketoglutarate should be varied (e.g., 0-200 µM).
-
Conversely, to determine the Km for acetyl-CoA, the concentration of α-ketoglutarate should be saturating, and the acetyl-CoA concentration should be varied (e.g., 0-400 µM).
-
Prepare a reaction mixture in a microcentrifuge tube or directly in the wells of a 96-well plate. A typical reaction mixture (e.g., 200 µL) contains:
-
100 mM Tris-HCl, pH 7.5
-
200 µM MgCl2
-
0.1 mM DTNB
-
Saturating concentration of one substrate
-
Varying concentrations of the other substrate
-
-
Include a blank reaction for each substrate concentration containing all components except the enzyme to correct for any non-enzymatic reaction.
-
-
Kinetic Measurement:
-
Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the HCS enzyme solution to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 15-30 seconds for 3-5 minutes).
-
Ensure that the initial reaction rates are linear.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M-1cm-1).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software or by using linear transformations of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot).
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting a kinetic analysis of a homocitrate synthase isoform.
References
- 1. The Lys20 homocitrate synthase isoform exerts most of the flux control over the lysine synthesis pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of the Azotobacter vinelandii nifV-encoded homocitrate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of the Azotobacter vinelandii nifV-encoded homocitrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Untitled Document [ucl.ac.uk]
- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Functional Differences of Homocitrate Analogues in FeMo-cofactor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogenase, the enzyme responsible for biological nitrogen fixation, harbors one of the most complex and fascinating metalloclusters in nature: the iron-molybdenum cofactor (FeMo-cofactor). This cofactor, with the composition [MoFe₇S₉C-(R)-homocitrate], is the active site of dinitrogen (N₂) reduction to ammonia (NH₃). The organic component, (R)-homocitrate, is a crucial ligand to the molybdenum atom and has been shown to be essential for efficient N₂ reduction.[1] Substitution of homocitrate with various analogues, either through genetic modification of the homocitrate synthase (nifV gene) or via in vitro reconstitution of the apo-dinitrogenase, has provided profound insights into the structural and functional role of this organic acid.[2]
This guide provides a comprehensive comparison of the functional differences observed when homocitrate is replaced by its analogues in the FeMo-cofactor. We present quantitative data on substrate reduction activities, detailed experimental protocols for key assays, and visual representations of the relevant biochemical pathways and experimental workflows.
Comparative Analysis of Substrate Reduction Activities
The substitution of homocitrate with its analogues has a dramatic impact on the substrate reduction profile of nitrogenase. The following table summarizes the quantitative data from studies where apodinitrogenase was activated in vitro with FeMo-cofactor synthesized in the presence of various organic acids.
| Homocitrate Analogue | N₂ Reduction Activity (%) | C₂H₂ Reduction Activity (%) | H₂ Evolution Activity (%) | CO Inhibition of H₂ Evolution | Reference |
| (R)-Homocitrate (Wild-Type) | 100 | 100 | 100 | No | [Imperial et al., 1989] |
| Citrate | 5 | 50 | 75 | Yes | [Imperial et al., 1989] |
| (R,S)-Isocitrate | 0 | 0 | 200 | No | [Imperial et al., 1989] |
| Homoisocitrate | 0 | 0 | 200 | No | [Imperial et al., 1989] |
| (R,S)-Citramalate | 2 | 25 | 50 | Yes | [Imperial et al., 1989] |
| NifDKCit (in vivo) | Shift from NH₃ formation to H₂ evolution | - | Shift from CO reduction to H₂ evolution | - | [3][4] |
Activities are expressed as a percentage of the activity observed with (R)-homocitrate.
Key Observations:
-
N₂ Reduction is Highly Specific for Homocitrate: The data clearly demonstrates that even minor structural changes to the organic acid drastically impair or abolish N₂ reduction.[5] This highlights the stringent structural requirements for a functional N₂-reducing active site.
-
Differential Effects on Other Substrates: While N₂ reduction is highly sensitive to the nature of the organic acid, the reduction of other substrates like acetylene (C₂H₂) and protons (H₂ evolution) is affected to varying degrees. For instance, the citrate-substituted enzyme retains 50% of its acetylene reduction activity but only 5% of its N₂ reduction capability.
-
Uncoupling of Electron Transfer: The isocitrate and homoisocitrate analogues result in an enzyme that is completely inactive for N₂ and C₂H₂ reduction but exhibits a twofold increase in H₂ evolution. This suggests that electron transfer to the cofactor is still efficient, but the cofactor is unable to bind and reduce N₂ or C₂H₂, leading to all electrons being channeled into proton reduction.
-
CO Inhibition as a Diagnostic Tool: The nitrogenase from nifV mutants, which incorporates citrate, is characteristically inhibited by carbon monoxide (CO), a property not observed in the wild-type enzyme. This feature is also seen in the in vitro reconstituted citrate- and citramalate-containing enzymes, suggesting a change in the electronic properties or accessibility of the active site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the in vitro synthesis of FeMo-cofactor and the activation of apodinitrogenase.
In Vitro Synthesis of FeMo-cofactor and Activation of Apodinitrogenase
This protocol allows for the synthesis of FeMo-cofactor with various homocitrate analogues and its insertion into the FeMo-cofactor-deficient dinitrogenase (apodinitrogenase).
Materials:
-
Protein Components:
-
Purified NifB, NifEN, and NifH proteins.
-
Apodinitrogenase (from a nifB or nifH mutant strain of Azotobacter vinelandii or Klebsiella pneumoniae).
-
-
Small Molecules and Buffers:
-
(R)-Homocitrate or homocitrate analogue (e.g., citrate, isocitrate)
-
Sodium molybdate (Na₂MoO₄)
-
Ferrous ammonium sulfate [(NH₄)₂Fe(SO₄)₂]
-
Sodium sulfide (Na₂S)
-
S-adenosyl methionine (SAM)
-
ATP and an ATP-regenerating system (creatine phosphate and creatine phosphokinase)
-
Magnesium chloride (MgCl₂)
-
Sodium dithionite (DTH) as a reductant
-
Anaerobic Tris-HCl buffer (pH 7.5-8.0)
-
Procedure:
-
Preparation: All manipulations must be performed under strict anaerobic conditions (e.g., in a glovebox) as nitrogenase components are extremely oxygen-sensitive.
-
Reaction Mixture Assembly: In an anaerobic serum vial, the following components are combined in an anaerobic buffer:
-
NifB, NifEN, and NifH proteins
-
Apodinitrogenase
-
Homocitrate or its analogue
-
Sodium molybdate
-
Ferrous ammonium sulfate and sodium sulfide (as sources of iron and sulfur)
-
S-adenosyl methionine (SAM)
-
ATP-regenerating system and MgCl₂
-
Sodium dithionite
-
-
Incubation: The reaction mixture is incubated at 30°C for 30-60 minutes to allow for the synthesis of the FeMo-cofactor and its insertion into the apodinitrogenase.
-
Assay of Nitrogenase Activity: Following incubation, the activity of the reconstituted dinitrogenase is measured.
Nitrogenase Activity Assays
a) Acetylene Reduction Assay:
-
The gas phase of the serum vial containing the activated dinitrogenase is replaced with an argon atmosphere containing 10% acetylene.
-
The reaction is incubated at 30°C for a set period (e.g., 15-30 minutes).
-
The reaction is stopped by the injection of a small amount of acid (e.g., trichloroacetic acid).
-
A sample of the gas phase is analyzed by gas chromatography to quantify the amount of ethylene produced.
b) Dinitrogen Reduction Assay:
-
The gas phase of the serum vial is replaced with 100% N₂.
-
The reaction is incubated at 30°C.
-
The reaction is stopped, and the amount of ammonia produced is determined using a colorimetric method (e.g., the indophenol method).
c) Hydrogen Evolution Assay:
-
The reaction is carried out under an argon atmosphere.
-
The amount of H₂ produced is quantified by gas chromatography with a thermal conductivity detector.
Visualizing the Pathways
FeMo-cofactor Biosynthesis and Insertion
The following diagram illustrates the key steps in the in vitro synthesis of FeMo-cofactor with a homocitrate analogue and its subsequent insertion into apodinitrogenase.
Caption: In vitro synthesis and insertion of an analogue-containing FeMo-cofactor.
The Nitrogenase Catalytic Cycle and the Role of Homocitrate
This diagram depicts a simplified model of the nitrogenase catalytic cycle, highlighting the proposed role of homocitrate in N₂ binding and reduction.
Caption: A simplified model of the nitrogenase catalytic cycle.
Conclusion
The study of homocitrate analogues in the FeMo-cofactor has been instrumental in elucidating the critical role of this organic acid in nitrogenase function. The high specificity for homocitrate in N₂ reduction suggests a finely tuned active site, where the precise stereochemistry and functional groups of the ligand are essential for substrate binding and catalysis. The differential effects on the reduction of other substrates and the altered inhibitor sensitivities observed with various analogues provide valuable tools for probing the mechanism of this complex enzyme. Future research in this area, including the synthesis and testing of novel analogues and advanced spectroscopic studies of the resulting enzyme variants, will undoubtedly continue to unravel the intricate details of biological nitrogen fixation.
References
- 1. Homocitrate is a component of the iron-molybdenum cofactor of nitrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of a Mo-Nitrogenase Variant Containing a Citrate-Substituted Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Mo-Nitrogenase Variant Containing a Citrate-Substituted Cofactor (Journal Article) | OSTI.GOV [osti.gov]
- 5. Nitrogenase beyond the Resting State: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Homocitric Acid Lactone
For researchers, scientists, and drug development professionals engaged in the synthesis and application of homocitric acid lactone, particularly in the context of nitrogenase cofactor research, rigorous purity assessment is paramount. This guide provides an objective comparison of key analytical techniques for determining the purity of synthesized this compound lactone, offering supporting data from analogous compounds and detailed experimental protocols.
Introduction to this compound Lactone and its Importance
This compound lactone is the cyclic form of this compound, a crucial component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, the enzyme responsible for biological nitrogen fixation.[1] The purity of synthetic this compound lactone is critical for in vitro reconstitution studies of nitrogenase and for investigating the role of this ligand in the enzyme's catalytic mechanism. Impurities can lead to erroneous experimental results and misinterpretation of the cofactor's function.
Key Purity Assessment Techniques: A Comparative Overview
The determination of purity for a synthesized organic compound like this compound lactone involves both qualitative identification and quantitative measurement of the main component and any impurities. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of components based on their differential partitioning between a stationary and a mobile phase. Purity is typically determined by the area percentage of the main peak. | Molar ratio determination based on the integral of specific proton signals relative to a certified internal standard.[2] |
| Specificity | High; can separate structurally similar impurities and diastereomers. | Very high; provides structural confirmation and can distinguish between different organic compounds based on their unique NMR signals. |
| Sample Preparation | Requires dissolution in a suitable solvent and filtration. | Involves accurate weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[2] |
| Analysis Time | Typically 15-30 minutes per sample for data acquisition. | Rapid; often 5-15 minutes per sample for data acquisition.[2] |
| Quantification | Relative (area percent) unless a certified reference standard of the analyte is used for external calibration. | Absolute; provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.[2] |
| Traceability | Traceable to primary standards when using a certified reference standard. | Directly traceable to SI units through certified internal standards.[2] |
| Typical Purity Range Determined | >95% | >98% with high precision |
| Common Impurities Detected | Starting materials, reagents, side-products, diastereomers. | Residual solvents, starting materials, side-products with distinct proton signals. |
Table 1: Comparison of HPLC and qNMR for Purity Assessment.
Potential Impurities in this compound Lactone Synthesis
Based on common synthetic routes, such as the one starting from diethyl oxalate, potential impurities in the final this compound lactone product may include:
-
Unreacted starting materials: Diethyl oxalate and 3-butenylmagnesium bromide.
-
Intermediates: Such as the initial keto-ester product.
-
Reagents and by-products: From steps like reduction, protection, and oxidation (e.g., triphenylphosphine oxide if a Wittig reaction is used in a different route).
-
Diastereomers: If the synthesis is not perfectly stereoselective.
-
Residual solvents: From the reaction and purification steps (e.g., ethyl acetate, hexanes, methanol).
Experimental Protocols
Synthesis of this compound Lactone
A representative synthesis involves a diastereoselective approach. The final steps of one such synthesis are outlined below.[1]
-
Oxidative Cleavage: An intermediate diene is dissolved in a solvent mixture (e.g., EtOAc/CH₃CN/H₂O), and sodium periodate followed by a catalytic amount of ruthenium(III) chloride hydrate is added. The reaction is stirred at room temperature.
-
Work-up and Purification: The reaction is quenched with isopropanol and filtered. The filtrate is concentrated, and the resulting oil is purified by flash chromatography on silica gel.
-
Hydrolysis and Lactonization: The purified intermediate is then hydrolyzed to yield this compound, which exists in equilibrium with its lactone form.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for analyzing similar organic acids, like citric acid.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic mobile phase of a dilute aqueous acid (e.g., 0.1% phosphoric acid or formic acid) in water or a mixture of water and a polar organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210 nm, as this compound lactone lacks a strong chromophore.
-
Sample Preparation: Accurately weigh about 1 mg of the synthesized this compound lactone and dissolve it in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Purity Assessment by Quantitative ¹H-NMR (qNMR)
This protocol is based on general principles of qNMR for purity determination.[2][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: A suitable deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O, Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound lactone into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound lactone and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the internal standard
-
-
Alternatives to this compound Lactone
The primary alternative to this compound in nitrogenase research is citric acid .[7][8][9] Studies on nifV mutants of nitrogen-fixing bacteria, which are deficient in homocitrate synthase, have shown that citrate can be incorporated into the FeMo-cofactor in place of homocitrate.[7][8] This results in a functional, albeit altered, nitrogenase. The purity of citric acid can be assessed using the same techniques described for this compound lactone, with titration being another viable option due to its acidic nature.[2]
Visualizing the Workflow and Method Comparison
Caption: Experimental workflow for purity assessment.
Caption: Comparison of HPLC and qNMR methods.
References
- 1. Asymmetric Synthesis of this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Determination of Citric Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Citrate substitutes for homocitrate in nitrogenase of a nifV mutant of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Mo-Nitrogenase Variant Containing a Citrate-Substituted Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A V‐Nitrogenase Variant Containing a Citrate‐Substituted Cofactor (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Proper Disposal of Homocitric Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of homocitric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific safety guidelines, is essential for safe and compliant laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A standard laboratory coat.[1]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
Disposal Protocol for Uncontaminated this compound
This compound is a tricarboxylic acid.[2] For waste solutions that are not contaminated with heavy metals or other hazardous substances, the recommended disposal method is neutralization followed by drain disposal.[3][4] This process renders the acidic waste safer to handle and dispose of.[5]
Experimental Protocol: Neutralization and Disposal
This protocol outlines the steps for neutralizing aqueous solutions of this compound.
Materials:
-
This compound waste solution
-
Weak base for neutralization (e.g., sodium bicarbonate, sodium carbonate)[1]
-
Large, compatible waste container (glass is preferable to metal for acids)[6]
-
pH test strips or a calibrated pH meter[1]
-
Stirring rod or stir plate
Procedure:
-
Dilution:
-
In the designated waste container, dilute the this compound solution by slowly adding the acid to a large volume of cold water. A general guideline is a 1:10 ratio of acid to water.[1]
-
Crucial Safety Note: Always add acid to water, never the other way around, to prevent a violent exothermic reaction and splashing.[7]
-
-
Neutralization:
-
While stirring the diluted acid solution continuously, slowly add a weak base such as sodium bicarbonate or a 5-10% sodium carbonate solution.[1]
-
Perform this step slowly to control the reaction rate and prevent excessive heat and gas generation (carbon dioxide will be produced if using carbonates).[1]
-
-
pH Monitoring:
-
Periodically pause the addition of the base to check the solution's pH using pH paper or a calibrated meter.[3]
-
Continue to add the neutralizing agent in small increments until the pH is within a neutral range, typically between 6.0 and 8.0.[1][3] Always verify the acceptable pH range with your local wastewater regulations.[1]
-
-
Final Disposal:
-
Once the pH is confirmed to be neutral, the solution can be safely poured down the sanitary sewer drain.[3]
-
Flush the drain with a copious amount of running water (a guideline is at least 20 parts water for every 1 part of the neutralized solution) to ensure thorough dilution within the wastewater system.[1][4]
-
Key Parameters for Neutralization
The following table summarizes the quantitative data for the neutralization protocol.
| Parameter | Specification | Rationale |
| Acid Dilution Ratio | 1 part acid to 10 parts cold water | To dissipate heat generated during neutralization.[1] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Weak bases are preferred for a more controlled and safer reaction.[1] |
| Target pH Range | 6.0 - 8.0 | Ensures the solution is no longer corrosive before drain disposal.[1][3] |
| Post-Neutralization Flush | Minimum 20 parts water | Ensures complete removal and dilution in the drainage system.[4] |
Disposal of Contaminated or Concentrated this compound
If the this compound waste is contaminated with other hazardous materials (e.g., heavy metals, toxic chemicals) or is in a solid/highly concentrated form, it must not be disposed of down the drain.[4][8] Such waste is classified as hazardous and requires specialized disposal.
Procedure for Hazardous Waste Collection:
-
Segregation and Storage:
-
Store the hazardous this compound waste in a clearly labeled, leak-proof, and chemically compatible container.[6][9] The container must be kept tightly sealed except when adding waste.[10][11]
-
Store the container in a designated and properly managed Satellite Accumulation Area (SAA).[10][11] Ensure incompatible chemicals are stored separately.[11]
-
-
Labeling:
-
Arrange for Pickup:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Standard laboratory workflow for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
- 8. epfl.ch [epfl.ch]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling Homocitric acid
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Homocitric Acid to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the specific handling scenario, including the physical form of the acid (solid or solution) and the scale of the operation.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Foot Protection |
| Handling Solid this compound (Small Quantities) | Safety glasses with side shields | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required with adequate ventilation | Closed-toe shoes |
| Handling Solid this compound (Large Quantities or Dust Potential) | Chemical safety goggles and face shield | Nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 respirator for dust | Closed-toe, acid-resistant shoes |
| Preparing/Handling Dilute Aqueous Solutions | Safety glasses with side shields | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required with adequate ventilation | Closed-toe shoes |
| Preparing/Handling Concentrated Aqueous Solutions or Splash Potential | Chemical safety goggles and face shield[1][2][3][4] | Heavy nitrile or other impervious gloves[1] | Chemical-resistant apron over a laboratory coat[1][4] | Use in a fume hood; respirator with acid gas cartridges if ventilation is inadequate[2][4] | Closed-toe, acid-resistant shoes[2] |
Experimental Protocols
General Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling concentrated solutions or generating dust.[4][5]
-
An emergency eyewash station and safety shower must be readily accessible.[1][4][5]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
When preparing solutions, always add acid to water, never the other way around.[1]
Spill Response:
-
For small spills, neutralize with a suitable base like sodium bicarbonate and absorb with an inert material.[8]
-
For larger spills, evacuate the area and alert safety personnel.[5]
-
Ensure appropriate spill control materials are available.[1]
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Neutralize acidic waste to a pH of 7 before disposal.[8]
-
Collect neutralized waste in properly labeled, corrosion-resistant, and leak-proof containers.[8]
-
Dispose of chemical waste in accordance with local, regional, and national regulations.[8][9] Do not pour down the drain.[9]
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: PPE Donning and Doffing Sequence.
References
- 1. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 2. leelinework.com [leelinework.com]
- 3. chapman.edu [chapman.edu]
- 4. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 5. earth.utah.edu [earth.utah.edu]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
